11(S)-Hede
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(11S,12E,14E)-11-hydroxyicosa-12,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7+,16-13+/t19-/m1/s1 |
InChI Key |
HDMIRVFIVOGVIC-SJKVJHEJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is 11(S)-HETE and its biological significance
An In-depth Technical Guide to 11(S)-HETE and its Biological Significance
Executive Summary
11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HETE, is a stereoisomer of 11-HETE, an eicosanoid derived from the oxygenation of arachidonic acid. Unlike its counterpart, 11(R)-HETE, which is primarily synthesized through enzymatic pathways involving cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes, 11(S)-HETE is predominantly formed via non-enzymatic lipid peroxidation.[1][2][3] This distinction makes its elevated presence a key indicator of oxidative stress.[1][4] Recent research has illuminated the significant biological activities of 11(S)-HETE, particularly its potent role in inducing cellular hypertrophy in cardiomyocytes.[1][5] It exerts its effects by upregulating the expression and allosterically activating key metabolic enzymes, such as CYP1B1, thereby linking oxidative stress directly to pathological cardiac remodeling.[1] This guide provides a comprehensive overview of the biosynthesis, metabolism, and biological functions of 11(S)-HETE, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.
Introduction to 11(S)-HETE
Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids generated from arachidonic acid (AA) through various enzymatic or non-enzymatic pathways.[1] These molecules play crucial roles in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and vascular function.[6][7] HETEs exist as different positional isomers (e.g., 5-HETE, 12-HETE, 15-HETE), and most, with the exception of 20-HETE, are chiral molecules, existing as R and S enantiomers.[1] The stereochemistry of these enantiomers often dictates their biological activity and potency.[1][8]
11(S)-HETE is the S-enantiomer of 11-hydroxy-(5Z,8Z,12E,14Z)-eicosatetraenoic acid.[9] While the biological roles of many HETEs have been studied, the specific functions and enantioselective effects of 11-HETE isomers have only recently become a focus of investigation. The primary association of 11(S)-HETE with non-enzymatic, free radical-mediated oxidation of arachidonic acid positions it as a significant biomarker and mediator of oxidative stress-related pathologies.[1][10]
Biosynthesis and Metabolism
The formation of 11-HETE occurs through three main routes, with the resulting stereochemistry being pathway-dependent.
-
Non-Enzymatic Lipid Peroxidation: This is the principal pathway for the generation of 11(S)-HETE. The interaction of arachidonic acid with reactive oxygen species (ROS) leads to free radical-mediated oxidation, producing a racemic mixture of R and S enantiomers of various HETEs, including 11-HETE.[1][2] Elevated plasma levels of 11-HETE are considered a marker of lipid peroxidation and heightened oxidative stress.[1] In human whole blood, the concentration of 11(S)-HETE has been observed to be almost six times higher than that of 11(R)-HETE.[3]
-
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes can produce 11-HETE as a byproduct of prostaglandin (B15479496) synthesis. However, this enzymatic process is highly stereospecific and generates exclusively the 11(R)-HETE enantiomer.[1][2][4]
-
Cytochrome P450 (CYP) Pathway: Certain CYP enzymes can metabolize arachidonic acid to form 11-HETE.[1][2] This pathway can produce both enantiomers, though studies with rat liver microsomes have shown a predominance of the R-enantiomer.[1] CYP1B1, in particular, has been identified as a significant producer of 11-HETE.[1][5]
Once formed, 11-HETEs can be further metabolized. For instance, 11(R)-HETE can be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-oxo-ETE, a metabolite known to inhibit cell proliferation.[2]
Biological Significance and Mechanism of Action
The most well-documented biological effect of 11(S)-HETE is its ability to induce cellular hypertrophy, particularly in cardiomyocytes. This effect is significantly more pronounced compared to its R-enantiomer.[1]
Induction of Cardiac Hypertrophy
Studies using the human fetal ventricular cardiomyocyte cell line, RL-14, have demonstrated that treatment with 11(S)-HETE leads to a significant increase in the expression of key cardiac hypertrophic markers, including:[1]
-
Atrial Natriuretic Peptide (ANP)
-
β-Myosin Heavy Chain (β-MHC)
-
Skeletal α-Actin (ACTA-1)
This upregulation at the gene level is accompanied by a corresponding increase in the physical cell surface area, confirming the hypertrophic response.[1] The effect of 11(S)-HETE on these markers is substantially greater than that of 11(R)-HETE, highlighting an enantioselective mechanism.[1]
Modulation of Cytochrome P450 Enzymes
A primary mechanism through which 11(S)-HETE exerts its hypertrophic effects is by modulating the expression and activity of CYP enzymes. Both 11(S)-HETE and 11(R)-HETE upregulate CYP1B1, CYP1A1, CYP4F2, and CYP4A11 at both the mRNA and protein levels, but the induction by the S-enantiomer is more potent.[1][5]
Crucially, 11(S)-HETE acts as an allosteric activator of the CYP1B1 enzyme.[1][11] This direct enzymatic activation, independent of gene expression, enhances the metabolic activity of CYP1B1. This link between 11(S)-HETE (a marker of oxidative stress) and the induction and activation of CYP1B1 (implicated in cardiovascular disease) provides a molecular pathway connecting oxidative stress to the development of cardiac hypertrophy.[1]
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [ouci.dntb.gov.ua]
- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11-Hete | C20H32O3 | CID 14123410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
The Synthesis of 11(S)-HETE from Arachidonic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a stereoisomer of the hydroxyeicosatetraenoic acid family of lipid mediators derived from arachidonic acid. While its sibling, 11(R)-HETE, is a known byproduct of cyclooxygenase (COX) enzyme activity, the synthesis of 11(S)-HETE follows distinct pathways, primarily involving cytochrome P450 (CYP) enzymes and non-enzymatic free radical-mediated oxidation. The biological activities of 11(S)-HETE are of growing interest, particularly in the context of cardiovascular diseases, where it has been shown to induce cellular hypertrophy[1][2][3]. This technical guide provides a comprehensive overview of the synthesis pathways of 11(S)-HETE from arachidonic acid, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.
Core Synthesis Pathways of 11(S)-HETE
The generation of 11(S)-HETE from arachidonic acid is a multi-faceted process, with contributions from both enzymatic and non-enzymatic mechanisms.
Cytochrome P450 (CYP) Mediated Synthesis
The primary enzymatic route for the production of 11-HETE, including the (S)-enantiomer, is through the action of cytochrome P450 monooxygenases. Among the various CYP isoforms, CYP1B1 has been identified as a predominant enzyme in the metabolism of arachidonic acid to mid-chain HETEs[1][2][3][4].
The reaction proceeds via an NADPH-dependent mechanism where CYP1B1 catalyzes the insertion of an oxygen atom at the C-11 position of arachidonic acid. This enzymatic process can produce both 11(R)- and 11(S)-HETE. While some studies in rat liver microsomes suggest a predominance of the R-enantiomer in CYP-mediated metabolism, the precise stereoselectivity of human CYP1B1 in the formation of 11-HETE is an area of ongoing investigation. However, the significant presence of 11(S)-HETE in human plasma and serum, where its levels can be higher than 11(R)-HETE, points to a substantial contribution from CYP- and/or non-enzymatic pathways[5].
Non-Enzymatic Synthesis via Lipid Peroxidation
11(S)-HETE can also be formed non-enzymatically through the free radical-mediated oxidation of arachidonic acid. This process, often initiated by reactive oxygen species (ROS) in conditions of oxidative stress, leads to the formation of a racemic mixture of 11-hydroperoxyeicosatetraenoic acid (11-HPETE), which is subsequently reduced to a racemic mixture of 11-HETE, containing equal amounts of the (R) and (S) enantiomers. The elevated plasma levels of 11-HETE are considered a marker of lipid peroxidation and heightened oxidative stress.
Quantitative Data on 11-HETE Synthesis
The following tables summarize the available quantitative data regarding the enzymatic synthesis of 11-HETE.
Table 1: Kinetic Parameters of Human CYP1B1 for Arachidonic Acid Metabolism
| Enzyme | Substrate | Apparent Km (µM) | Major Products | Reference |
| Human CYP1B1 | Arachidonic Acid | ~30 | 54% Mid-chain HETEs | [4] |
Table 2: Effect of 11-HETE Enantiomers on CYP1B1 Activity
| Compound | Effect on Human Recombinant CYP1B1 Activity | Observation | Reference |
| 11(S)-HETE | Allosteric Activator | Increases catalytic activity | [1][2][6] |
| 11(R)-HETE | No significant effect | Does not significantly alter catalytic activity | [6] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Arachidonic Acid by Human Recombinant CYP1B1
This protocol describes an in vitro assay to determine the formation of 11-HETE from arachidonic acid by recombinant human CYP1B1.
Materials:
-
Recombinant human CYP1B1 (e.g., from a baculovirus/Sf9 insect cell expression system)
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol (B129727) (for reaction termination)
-
Internal standard (e.g., deuterated 11-HETE)
-
Solvents for solid-phase extraction (e.g., hexane, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, recombinant human CYP1B1, and arachidonic acid.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the reaction by adding a pre-warmed solution of NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding ice-cold methanol.
-
Internal Standard Addition: Add a known amount of the internal standard to each sample for quantification.
-
Sample Extraction:
-
Acidify the samples to pH ~4.0 with a dilute acid.
-
Perform solid-phase extraction (SPE) to isolate the HETEs.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering lipids.
-
Elute the HETEs with a more polar solvent (e.g., ethyl acetate).
-
-
Sample Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for chiral HPLC-MS/MS analysis as described in Protocol 2.
Protocol 2: Chiral Separation and Quantification of 11-HETE Enantiomers by HPLC-MS/MS
This protocol outlines a method for the chiral separation and quantification of 11(R)-HETE and 11(S)-HETE using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Instrumentation and Columns:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral stationary phase (CSP) column (e.g., Chiralpak IA-3, Chiralcel OD-H, or similar).
Reagents and Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Reference standards for 11(R)-HETE and 11(S)-HETE.
-
Deuterated 11-HETE internal standard.
Procedure:
-
Sample Preparation: Prepare samples as described in Protocol 1 or extract from biological matrices (e.g., plasma, cell culture media) using solid-phase extraction.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the reconstituted sample.
-
Use a suitable gradient elution program to separate the enantiomers. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 11-HETE and its deuterated internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 11(R)-HETE and 11(S)-HETE standards.
-
Calculate the concentration of each enantiomer in the samples by comparing their peak area ratios to the internal standard against the standard curve.
-
Conclusion
The synthesis of 11(S)-HETE from arachidonic acid is a complex process involving both enzymatic catalysis by CYP1B1 and non-enzymatic lipid peroxidation. Understanding these pathways is crucial for elucidating the biological roles of 11(S)-HETE and for the development of therapeutic strategies targeting its production. The experimental protocols provided in this guide offer a framework for researchers to investigate the synthesis and function of this important lipid mediator. Further research is warranted to precisely define the stereoselectivity of human CYP enzymes in 11-HETE formation and to fully characterize the downstream signaling pathways activated by 11(S)-HETE.
References
- 1. researchgate.net [researchgate.net]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of retinoids and arachidonic acid by human and mouse cytochrome P450 1b1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
11(S)-HETE: A Comprehensive Technical Guide to its Role as a Biomarker for Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-Hydroxyeicosatetraenoic acid, or 11(S)-HETE, is a hydroxylated metabolite of arachidonic acid (AA) that is increasingly recognized as a significant biomarker for lipid peroxidation and oxidative stress. Its formation is closely linked to the non-enzymatic free radical-mediated oxidation of AA, a key process in cellular damage. Distinguishing 11(S)-HETE from its enantiomer, 11(R)-HETE, which is primarily produced through enzymatic pathways, allows for a more specific assessment of oxidative stress. This guide provides an in-depth overview of 11(S)-HETE, including its formation, associated signaling pathways, and detailed experimental protocols for its detection and quantification.
Formation of 11(S)-HETE
11-HETE exists as two stereoisomers, 11(S)-HETE and 11(R)-HETE. The pathway of formation dictates which enantiomer is produced, providing crucial information about the underlying physiological or pathological state.
1. Non-Enzymatic Pathway (Lipid Peroxidation): The primary route for 11(S)-HETE formation is through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1][2] This process is initiated by reactive oxygen species (ROS), which abstract a hydrogen atom from arachidonic acid, leading to the formation of various lipid hydroperoxides. These intermediates are then reduced to their corresponding hydroxides, including a racemic mixture of 11-HETE (both R and S enantiomers).[3] Because this pathway is non-specific, it also generates other HETEs, such as 8-HETE and 9-HETE.[1][2] An elevated level of 11(S)-HETE, particularly a higher ratio of the S to R form, is a strong indicator of heightened oxidative stress and lipid peroxidation.[1][4][5]
2. Enzymatic Pathways: While 11(S)-HETE is a hallmark of non-enzymatic oxidation, 11(R)-HETE is predominantly synthesized through enzymatic reactions:
-
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes can convert arachidonic acid into small amounts of 11-HpETE, which is subsequently reduced to 11-HETE. This pathway exclusively produces the 11(R)-HETE enantiomer.[3]
-
Cytochrome P450 (CYP) Pathway: Certain CYP enzymes, notably CYP1B1, can metabolize arachidonic acid to form 11-HETE.[1] While this pathway can produce both enantiomers, the R-enantiomer is typically more predominant in NADPH-dependent metabolism in liver microsomes.[1]
The distinct origins of the 11-HETE enantiomers make the chiral analysis of their relative abundance a powerful tool to differentiate between enzymatic processes and non-enzymatic oxidative damage.
11(S)-HETE as a Biomarker in Disease
Elevated levels of 11-HETE have been identified in several pathological conditions, often correlating with increased oxidative stress. The ability to measure the specific enantiomers provides greater diagnostic and research value.
Association with Disease:
-
Obesity and Metabolic Syndrome: Increased plasma concentrations of 11-HETE are positively associated with body mass index (BMI), waist circumference, and serum leptin levels.[4][5] This suggests a link between obesity, the associated chronic inflammatory state, and lipid peroxidation.
-
Cardiovascular Disease: 11(S)-HETE is considered a biomarker for coronary heart disease and coronary syndrome.[4] It has been shown to induce cellular hypertrophy in cardiomyocytes, suggesting a role in cardiac remodeling.[1]
-
Cancer: Elevated plasma levels of 11-HETE have been observed in patients with hyperplastic colon polyps and adenomas, potentially serving as an early indicator of malignant progression.[1] 11(S)-HETE has also been found to stimulate endothelial cell proliferation and angiogenesis, which could promote tumor growth.[4]
-
Ischemia: Following brain ischemia, there is a significant increase in total HETE levels. While much of this is from the release of esterified pools, chiral analysis is necessary to determine the contribution of de novo enzymatic versus non-enzymatic production.[6]
Quantitative Data Summary
The following tables summarize quantitative data on 11-HETE levels in various biological contexts as reported in the cited literature.
Table 1: 11-HETE Levels in Human Blood Products
| Analyte | Sample Type | Concentration (ng/mL) | Condition | Reference |
| 11(S)-HETE | Serum | 3.05 ± 0.2 | Blood Clotting | [7] |
| 11(R)-HETE | Serum | 0.54 ± 0.1 | Blood Clotting | [7] |
Table 2: Effect of 11-HETE Enantiomers on CYP Enzyme mRNA Expression in RL-14 Cells
| Treatment (20 µM) | CYP1B1 | CYP1A1 | CYP4A11 | CYP4F11 | CYP4F2 | CYP2J2 |
| 11(R)-HETE | +116% | +112% | +70% | +238% | +167% | No significant change |
| 11(S)-HETE | +142% | +109% | +90% | +416% | +257% | +47% |
| Data represents the percentage increase compared to the control group.[1] |
Table 3: Effect of 11-HETE Enantiomers on CYP Enzyme Protein Levels in RL-14 Cells
| Treatment (20 µM) | CYP1B1 | CYP4F2 | CYP4A11 |
| 11(R)-HETE | +156% | +126% | +141% |
| 11(S)-HETE | +186% | +153% | +152% |
| Data represents the percentage increase compared to the control group.[1] |
Signaling Pathways and Biological Effects
11(S)-HETE is not merely a passive byproduct of oxidative stress; it is a biologically active molecule that can initiate signaling cascades, influencing cellular function and contributing to pathology.
Induction of CYP Enzymes: A key biological effect of 11(S)-HETE is the upregulation of cytochrome P450 enzymes, particularly CYP1B1.[1] As shown in the tables above, 11(S)-HETE is a more potent inducer of several CYP enzymes at both the mRNA and protein levels compared to its R-enantiomer.[1] This suggests a link between oxidative stress (generating 11(S)-HETE) and the induction of enzymes that are themselves involved in metabolizing fatty acids and xenobiotics.
Other Signaling Pathways: While the direct receptor for 11(S)-HETE is not fully elucidated, studies on the related molecule 12(S)-HETE suggest potential involvement of several key signaling pathways that may also be relevant to 11(S)-HETE. These include:
-
Extracellular-regulated protein kinase (ERK1/2)
-
Protein kinase C (PKC)
-
Phosphatidylinositol 3-kinase (PI3K)
-
Src kinase
These pathways are fundamental to processes like cell migration, proliferation, and survival.[8] For instance, 12(S)-HETE-stimulated cell migration is dependent on PKC and PI3K, while cell spreading relies on ERK1/2 and PI3K.[8]
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 11(S)-HETE Signaling Cascade in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE), a bioactive lipid mediator derived from arachidonic acid. While the precise signaling cascade of 11(S)-HETE in cancer is still an emerging area of research, this document synthesizes the available data on its biosynthesis, its potential roles in oncology, and the experimental methodologies required for its study. We draw parallels with closely related eicosanoids to propose potential signaling pathways and provide detailed protocols for researchers aiming to investigate its function.
Biosynthesis of 11(S)-HETE
11(S)-HETE is an eicosanoid, a class of signaling molecules derived from 20-carbon fatty acids, primarily arachidonic acid (AA). Its production can occur through several enzymatic and non-enzymatic pathways, leading to stereospecific enantiomers with potentially distinct biological activities.
-
Cyclooxygenase (COX) Pathway : The COX-1 and COX-2 enzymes primarily produce prostaglandins (B1171923) but can also convert AA to 11-hydroperoxyeicosatetraenoic acid (11-HpETE), which is then reduced to 11-HETE. This pathway exclusively generates the 11(R)-HETE enantiomer.[1]
-
Cytochrome P450 (CYP) Pathway : Various CYP450 monooxygenases can hydroxylate arachidonic acid to form several HETE regioisomers, including 11-HETE.[1] CYP1B1, in particular, has been associated with the formation of 11-HETE.[2]
-
Lipid Peroxidation : Non-enzymatic free radical-mediated oxidation of arachidonic acid can produce a racemic mixture of 11(R)- and 11(S)-HETE.[1] This process is often elevated in the tumor microenvironment due to oxidative stress.[2]
The diagram below illustrates the primary pathways for the generation of 11-HETE from arachidonic acid.
The 11(S)-HETE Signaling Cascade in Cancer: An Uncharted Territory
The role of 11-HETE in cancer is complex and not fully understood. Elevated plasma levels of 11-HETE have been observed in patients with hyperplastic colon polyps and adenomas, suggesting it may serve as an early indicator for the progression of malignant tumors.[2] However, other reports suggest that 11-HETE may possess anti-mitogenic and anti-tumor properties.[3] Further complicating the picture, the metabolite 11-oxo-ETE, derived from 11(R)-HETE, has been found to inhibit the proliferation of both endothelial cells and LoVo colon cancer cells.[1]
To date, a specific cell surface receptor for 11(S)-HETE has not been identified. However, the signaling pathways of other HETE isomers, particularly the pro-metastatic 12(S)-HETE, are well-characterized and may serve as a hypothetical framework for 11(S)-HETE's potential mechanisms of action. 12(S)-HETE binds to the G protein-coupled receptor GPR31, triggering downstream signaling through Protein Kinase C (PKC), PI3-Kinase (PI3K)/Akt, and MAPK/ERK pathways to promote cell migration, proliferation, and invasion.[4][5][6]
The diagram below presents a hypothesized signaling cascade for 11(S)-HETE, based on the known actions of related HETEs in cancer cells.
Quantitative Data on the Biological Effects of 11-HETE
While data from cancer cell lines remain limited, a recent study on human cardiomyocytes (RL-14 cells) provides valuable quantitative insight into the biological effects of 11(S)-HETE. The study demonstrates that 11(S)-HETE is more potent than its 11(R) enantiomer in upregulating the expression of various CYP450 enzymes and hypertrophic markers. This suggests that 11(S)-HETE can significantly alter cellular gene and protein expression.
Table 1: Effect of 11(R)-HETE and 11(S)-HETE (20 µM for 24h) on Gene Expression of Hypertrophic Markers in RL-14 Cardiomyocytes [2]
| Gene Marker | Treatment | % Increase vs. Control (Mean) |
|---|---|---|
| ANP | 11(S)-HETE | 231% |
| β-MHC | 11(S)-HETE | 499% |
| β/α-MHC | 11(R)-HETE | 132% |
| 11(S)-HETE | 107% | |
| ACTA-1 | 11(R)-HETE | 46% |
| | 11(S)-HETE | 282% |
Table 2: Effect of 11(R)-HETE and 11(S)-HETE (20 µM for 24h) on Gene Expression of CYP Enzymes in RL-14 Cardiomyocytes [2]
| CYP Enzyme | % Increase vs. Control by 11(R)-HETE | % Increase vs. Control by 11(S)-HETE |
|---|---|---|
| CYP1B1 | 116% | 142% |
| CYP1A1 | 112% | 109% |
| CYP4A11 | 70% | 90% |
| CYP4F11 | 238% | 416% |
| CYP4F2 | 167% | 257% |
| CYP2E1 | 146% | 163% |
| CYP2J2 | No significant change | 47% |
Experimental Protocols
Investigating the 11(S)-HETE signaling cascade requires a combination of analytical, molecular, and cell-based assays.
Protocol: Quantification of 11(S)-HETE by Chiral UHPLC-MS/MS
This protocol allows for the separation and sensitive quantification of 11-HETE enantiomers in biological samples like plasma, serum, or cell culture media.[7]
-
Sample Preparation & Lipid Extraction:
-
To 100 µL of sample (e.g., plasma), add an internal standard (e.g., 1 ng of [²H₈]-15(S)-HETE).
-
Add antioxidants like Butylated Hydroxytoluene (BHT) to prevent auto-oxidation during preparation.[8]
-
Perform protein precipitation by adding 4 volumes of ice-cold acetone (B3395972) or methanol (B129727), vortex, and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.
-
Collect the supernatant and perform solid-phase extraction (SPE) using a C18 cartridge to purify the lipid fraction.
-
-
Derivatization (for enhanced sensitivity):
-
Evaporate the purified lipid extract to dryness under a stream of nitrogen.
-
Reconstitute in acetonitrile (B52724) and add a derivatizing agent (e.g., pentafluorobenzyl bromide) to create PFB esters, which enhances sensitivity in electron capture atmospheric pressure chemical ionization (ECAPCI).
-
-
Chromatography:
-
Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a chiral column (e.g., Chiralpak).
-
Employ an isocratic or gradient mobile phase suitable for separating HETE enantiomers (e.g., a mixture of hexane/isopropanol/acetic acid or an appropriate reversed-phase solvent system).
-
-
Mass Spectrometry:
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) in ECAPCI negative ion mode.
-
Use Parallel Reaction Monitoring (PRM) for quantification, targeting the specific m/z of the derivatized HETE precursor ion (e.g., [M-PFB]⁻) and its characteristic fragment ions.[7]
-
-
Data Analysis:
-
Generate calibration curves using authentic standards of 11(R)-HETE and 11(S)-HETE.
-
Quantify the concentration of each enantiomer in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.
-
Protocol: Analysis of MAPK/ERK Pathway Activation by Western Blot
This protocol details the detection of phosphorylated (activated) and total ERK protein as an indicator of MAPK pathway activation in cancer cells treated with 11(S)-HETE.[9][10]
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., in 6-well plates) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Treat cells with 11(S)-HETE at desired concentrations (e.g., 10 nM - 1 µM) for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., ethanol).
-
-
Protein Lysate Preparation:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10% polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, Thr202/Tyr204), diluted in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using software like ImageJ.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control like β-actin or GAPDH. Normalize p-ERK levels to total ERK.
-
Protocol: Cell Migration Analysis by Transwell Assay
This protocol, also known as a Boyden chamber assay, measures the chemotactic response of cancer cells to 11(S)-HETE.[11][12][13]
-
Preparation:
-
Use Transwell inserts with a porous polycarbonate membrane (e.g., 8.0 µm pore size, suitable for most cancer cells).
-
For invasion assays, coat the top of the membrane with a thin layer of basement membrane extract (e.g., Matrigel) and allow it to solidify. For migration assays, no coating is needed.
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium to a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert.
-
-
Chemoattractant Addition:
-
In the lower chamber (the well of the 24-well plate), add 600 µL of medium.
-
Add 11(S)-HETE to the lower chamber at various concentrations to act as a chemoattractant. Include a negative control (serum-free medium alone) and a positive control (e.g., 10% FBS).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell line (typically 16-24 hours).
-
-
Quantification:
-
Remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Visualize and count the stained cells in several fields of view under a microscope. Alternatively, destain the cells with a solubilizing agent (e.g., 10% acetic acid) and measure the absorbance on a plate reader.
-
Conclusion and Future Directions
11(S)-HETE is a structurally simple lipid mediator with a potentially complex and context-dependent role in cancer biology. While its biosynthesis is understood, its precise signaling cascade in cancer cells—including its receptor and downstream effectors—remains a critical knowledge gap. The available evidence presents a conflicting picture, with some data suggesting a pro-tumorigenic role and other data indicating anti-proliferative effects.
Future research should prioritize the identification and validation of a specific 11(S)-HETE receptor. Deconvoluting its signaling pathway using the proteomic and transcriptomic tools outlined in this guide will be essential to clarify its function. Understanding whether 11(S)-HETE promotes or suppresses tumor growth, and in which specific cancer types, will be paramount for determining its potential as a therapeutic target or a diagnostic biomarker in oncology. The methodologies and data presented herein provide a foundational framework for scientists and drug development professionals to embark on this important area of investigation.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eicosanoids and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer cell-derived 12(S)-HETE signals via 12-HETE receptor, RHO, ROCK and MLC2 to induce lymph endothelial barrier breaching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
The Dawn of a New Class of Lipid Mediators: A Technical Guide to the Discovery and History of Hydroxyeicosatetraenoic Acids
An in-depth exploration of the pivotal discoveries, experimental foundations, and evolving understanding of hydroxyeicosatetraenoic acids (HETEs), from their initial identification to their recognition as critical signaling molecules in health and disease.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) represent a diverse family of oxygenated metabolites derived from arachidonic acid, a 20-carbon polyunsaturated fatty acid. These lipid mediators are now recognized as crucial players in a vast array of physiological and pathophysiological processes, including inflammation, cell proliferation, angiogenesis, and vascular tone. This technical guide provides a comprehensive overview of the discovery and history of HETEs, detailing the key experiments that led to their identification, the evolution of our understanding of their biosynthesis and signaling, and the quantitative data that underpin their biological significance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of signaling molecules.
A Historical Timeline of Discovery
The journey to understanding HETEs began in the mid-20th century with the broader exploration of arachidonic acid metabolism. The field of eicosanoid research, which encompasses prostaglandins (B1171923), thromboxanes, and leukotrienes, laid the groundwork for the eventual discovery of HETEs.
The 1970s: The Birth of a New Field
The 1970s marked a turning point in eicosanoid research, with the pioneering work of Sune Bergström, Bengt Samuelsson, and John Vane, for which they were awarded the Nobel Prize in Physiology or Medicine in 1982.[1][2] Their discoveries concerning prostaglandins and related biologically active substances opened the door to the identification of other arachidonic acid metabolites.
A pivotal moment came in 1974 when Mats Hamberg and Bengt Samuelsson described the transformation of arachidonic acid in human platelets.[3][4][5] In this seminal work, they not only identified the prostaglandin (B15479496) endoperoxides PGG2 and PGH2 but also reported the formation of a novel monohydroxylated fatty acid, 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) , produced via a novel lipoxygenase pathway.[3][5] This was the first identification of a major HETE isomer.
Shortly after, in 1975 , D. H. Nugteren further characterized the arachidonate (B1239269) lipoxygenase in blood platelets, solidifying the existence of this new enzymatic pathway.
The discovery of another major HETE isomer followed in 1976 , when Pierre Borgeat, Mats Hamberg, and Bengt Samuelsson reported the transformation of arachidonic acid in rabbit polymorphonuclear leukocytes (PMNs).[6][7] They identified 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) as the major metabolite, formed by a previously unknown lipoxygenase, now known as 5-lipoxygenase.[6]
The existence of a 15-lipoxygenase pathway was also being uncovered during this period, with early work on reticulocytes showing the formation of 15-hydroxyeicosatetraenoic acid (15-HETE) .[8]
The 1980s: Expanding the Family
The 1980s saw the discovery of a third major pathway for arachidonic acid metabolism: the cytochrome P450 (CYP) system. In 1983 , J.R. Falck and colleagues reported that rat liver microsomes could epoxidize arachidonic acid, and subsequent research from several groups in the early 1980s established that CYP enzymes could also hydroxylate arachidonic acid at the omega-terminus, leading to the formation of 20-hydroxyeicosatetraenoic acid (20-HETE) .[9][10] This discovery added a new layer of complexity to the HETE family, with distinct biosynthetic origins and biological functions.
Key Experimental Protocols: The Foundation of HETE Research
The initial isolation and characterization of HETEs relied on a combination of innovative techniques in biochemistry and analytical chemistry. The following sections detail the methodologies from the seminal papers that first identified these crucial molecules.
Isolation and Characterization of 12-HETE from Human Platelets (Hamberg and Samuelsson, 1974)
The first identification of 12-HETE involved the incubation of arachidonic acid with human platelets, followed by extraction, purification, and structural analysis.
Experimental Workflow:
Detailed Methodology:
-
Platelet Preparation: Human platelets were obtained from platelet-rich plasma and washed.
-
Incubation: Washed platelets were incubated with [1-¹⁴C]arachidonic acid in a buffer at 37°C for 30 seconds.
-
Extraction: The reaction was stopped with ethanol, and the mixture was centrifuged. The supernatant was acidified to pH 3 and extracted with diethyl ether.
-
Purification: The extracted lipids were subjected to silicic acid chromatography to separate different lipid classes. Fractions containing monohydroxy acids were further purified by argentation thin-layer chromatography (TLC).
-
Analysis and Structural Elucidation: The purified compound was analyzed by radio-TLC to confirm its radioactive nature. For structural analysis, the compound was converted to its methyl ester and trimethylsilyl (B98337) (TMS) ether derivative and subjected to gas chromatography-mass spectrometry (GC-MS). The mass spectrum revealed a molecular weight and fragmentation pattern consistent with a monohydroxylated derivative of arachidonic acid. Ozonolysis and other chemical degradation techniques were used to determine the position of the hydroxyl group at carbon 12.[3][5]
Isolation and Characterization of 5-HETE from Rabbit Polymorphonuclear Leukocytes (Borgeat, Hamberg, and Samuelsson, 1976)
The discovery of 5-HETE followed a similar experimental paradigm, using a different cell type and leading to the identification of a new lipoxygenase pathway.
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation: Polymorphonuclear neutrophils (PMNs) were collected from the peritoneal cavity of rabbits after injection of glycogen.
-
Incubation: The PMNs were incubated with arachidonic acid in a buffer at 37°C for 20 minutes.
-
Extraction: The incubation was stopped by acidification to pH 3, and the lipids were extracted with diethyl ether.
-
Purification: The extracted material was first purified by silicic acid chromatography. The fractions containing monohydroxy acids were then subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) for further purification.
-
Analysis and Structural Elucidation: The purified compound showed a characteristic ultraviolet (UV) absorption spectrum indicative of a conjugated diene system. The structure was confirmed by GC-MS analysis of its methyl ester, TMS ether derivative. The position of the hydroxyl group at carbon 5 was determined by oxidative ozonolysis and other chemical degradation methods. The stereochemistry was determined to be (S) through chiral chromatography.[6][11]
Quantitative Data on HETE Isomers
The biological relevance of HETEs is underscored by their varying concentrations in different tissues and fluids, and their potent effects at nanomolar concentrations. The following tables summarize some of the key quantitative data for the major HETE isomers.
Table 1: Concentrations of HETE Isomers in Human Tissues and Fluids
| HETE Isomer | Tissue/Fluid | Condition | Concentration | Reference(s) |
| 5-HETE | Psoriatic Lesions (Epidermis) | Psoriasis | High levels detected | [12][13] |
| Bronchoalveolar Lavage Fluid | Asthma | Significantly higher than controls | [14] | |
| 12-HETE | Psoriatic Lesions (Epidermis) | Psoriasis | 3,130.0 ± 2,898.0 ng/g wet tissue | [15] |
| Psoriatic Lesions (Scale) | Chronic Plaque Psoriasis | 1,512 ± 282 ng/g wet tissue | [16] | |
| Pancreatic Tumor Tissue | Pancreatic Cancer | Elevated compared to normal tissue | [17] | |
| Serum (Psoriasis Patients) | Psoriasis | Significantly higher than controls | [18] | |
| 15-HETE | Psoriatic Lesions (Epidermis) | Psoriasis | 3,633.0 ± 1,692.0 ng/g wet tissue | [15] |
| Psoriatic Lesions (Scale) | Chronic Plaque Psoriasis | 1,441 ± 411 ng/g wet tissue | [16] | |
| Bronchoalveolar Lavage Fluid | Severe Asthma with Eosinophils | Highest levels compared to other groups | [14] | |
| Exhaled Breath Condensate | Childhood Asthma | Significantly higher than controls | [19] | |
| 20-HETE | Urinary Excretion (Women) | Untreated Hypertension | 448 (280–716) pmol/24 h | [20] |
| Urinary Excretion (Women) | Normotensive | 298 (247–360) pmol/24 h | [20] | |
| Urinary Excretion (Men) | - | 528 (413–675) pmol/24 h | [20] | |
| Urinary Excretion | Hypertensive Patients | Twice as elevated as non-hypertensive | [21] |
Table 2: Receptor Binding Affinities of HETE Isomers
| HETE Isomer | Receptor | Cell/Tissue | Dissociation Constant (Kd) | Reference(s) |
| 12(S)-HETE | GPR31 (12-HETER) | Transfected CHO cells | 4.8 ± 0.12 nM | [6][14][22][23] |
| 20-HETE | GPR75 | Human Endothelial Cell Membranes | 3.75 nM | [16][24] |
Signaling Pathways of HETE Isomers
HETEs exert their diverse biological effects by activating specific signaling pathways, often through G protein-coupled receptors (GPCRs). The following diagrams illustrate the key signaling cascades initiated by the major HETE isomers.
5-HETE and 5-oxo-ETE Signaling Pathway
5-HETE is a pro-inflammatory mediator, and its oxidized metabolite, 5-oxo-ETE, is a potent chemoattractant for eosinophils and neutrophils. Both exert their effects primarily through the OXE receptor 1 (OXER1), a G protein-coupled receptor.
12-HETE Signaling Pathway
12-HETE is implicated in a variety of cellular processes, including cell migration, proliferation, and angiogenesis, particularly in the context of cancer metastasis. It signals through the G protein-coupled receptor GPR31.
15-HETE Signaling Pathway
15-HETE often exhibits anti-inflammatory properties and can modulate the activity of other inflammatory pathways. It can signal through various mechanisms, including activation of peroxisome proliferator-activated receptor gamma (PPARγ).
20-HETE Signaling Pathway
20-HETE is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone and blood pressure. It primarily signals through the G protein-coupled receptor GPR75.
Conclusion
The discovery of hydroxyeicosatetraenoic acids has profoundly impacted our understanding of lipid signaling and its role in human health and disease. From their initial identification as novel metabolites of arachidonic acid to the elucidation of their complex signaling pathways, the study of HETEs has opened up new avenues for therapeutic intervention in a wide range of conditions, including inflammatory disorders, cancer, and cardiovascular disease. The foundational experimental work detailed in this guide serves as a testament to the ingenuity and perseverance of the scientists who unveiled this critical class of lipid mediators. As research continues to unravel the intricate functions of each HETE isomer, the development of targeted therapies that modulate their production and signaling holds immense promise for the future of medicine.
References
- 1. Discovery of Prostaglandins - 1982 Nobel Prize Medicine [explorable.com]
- 2. Sune Bergström and Bengt Samuelsson discovered the mechanisms driving vascular disease | Karolinska Institutet [ki.se]
- 3. Prostaglandin endoperoxides. Novel transformations of arachidonic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 5. Prostaglandin Endoperoxides. Novel Transformations of Arachidonic Acid in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation of arachidonic acid and homo-gamma-linolenic acid by rabbit polymorphonuclear leukocytes. Monohydroxy acids from novel lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. The eicosanoids: a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Current knowledge of the implication of lipid mediators in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expression and activation of 15-lipoxygenase pathway in severe asthma: relationship to eosinophilic phenotype and collagen deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterogeneous distribution of lipoxygenase products in psoriatic skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eicosanoids in acute and chronic psoriatic lesions: leukotriene B4, but not 12-hydroxy-eicosatetraenoic acid, is present in biologically active amounts in acute guttate lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The lipoxygenase‐hepoxilin pathway is activated in cutaneous plaque lesions of psoriasis [ouci.dntb.gov.ua]
- 19. Levels of 15-HETE and TXB2 in exhaled breath condensates as markers for diagnosis of childhood asthma and its therapeutic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Urinary 20-HETE: A prospective Non-Invasive prognostic and diagnostic marker for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. nobelprize.org [nobelprize.org]
- 24. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Pathways of 11(S)-HETE: A Technical Guide to its Biological Actions and Signaling Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE), a stereoisomer of the arachidonic acid metabolite, has emerged as a bioactive lipid mediator implicated in significant cellular processes, notably cardiac hypertrophy. Unlike its well-characterized counterparts, such as 12(S)-HETE and 20-HETE, a dedicated cell surface receptor for 11(S)-HETE has yet to be identified. This technical guide provides a comprehensive overview of the current understanding of 11(S)-HETE's biological functions and delves into its characterized signaling pathways, which appear to be mediated through intracellular targets rather than a distinct G-protein coupled receptor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the known signaling cascades to facilitate further research and therapeutic development.
Introduction: The Enigma of the 11(S)-HETE Receptor
Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from arachidonic acid that play crucial roles in a variety of physiological and pathological processes. While receptors for several HETE isomers have been identified, such as GPR31 for 12(S)-HETE, the receptor for 11(S)-HETE remains elusive[1][2]. 11(S)-HETE can be formed non-enzymatically through lipid peroxidation or enzymatically via cytochrome P450 (CYP) enzymes[1][3]. Recent studies have demonstrated that 11(S)-HETE exerts potent biological effects, particularly in cardiac cells, suggesting the existence of specific molecular targets and signaling pathways.
Quantitative Data: The Biological Impact of 11(S)-HETE
The primary characterized biological effect of 11(S)-HETE is the induction of cellular hypertrophy in cardiomyocytes. The following tables summarize the key quantitative findings from studies on human fetal ventricular cardiomyocytes (RL-14 cells) treated with 11(S)-HETE.
Table 1: Effect of 11(S)-HETE on Cardiac Hypertrophic Markers in RL-14 Cells [3]
| Hypertrophic Marker | Fold Increase (vs. Control) |
| Atrial Natriuretic Peptide (ANP) | 2.31 |
| β-Myosin Heavy Chain (β-MHC) | 4.99 |
| β-MHC/α-MHC Ratio | 1.07 |
| Skeletal α-Actin (ACTA-1) | 2.82 |
Table 2: Upregulation of Cytochrome P450 (CYP) Enzyme mRNA and Protein Levels by 11(S)-HETE in RL-14 Cells [3]
| CYP Enzyme | mRNA Fold Increase (vs. Control) | Protein Fold Increase (vs. Control) |
| CYP1B1 | 1.42 | 1.86 |
| CYP1A1 | 1.09 | Not Reported |
| CYP4A11 | 0.90 | 1.52 |
| CYP4F2 | 2.57 | 1.53 |
| CYP2J2 | 0.47 | Not Reported |
| CYP2E1 | 1.63 | Not Reported |
Table 3: Allosteric Activation of CYP1B1 by 11(S)-HETE [3]
| Parameter | Observation |
| CYP1B1 Catalytic Activity | Significantly increased in the presence of 11(S)-HETE |
| Mechanism | Allosteric Activation |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological effects of 11(S)-HETE.
Cell Culture and Treatment
-
Cell Line: Human fetal ventricular cardiomyocytes (RL-14).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified incubator.
-
Treatment: For experimental procedures, RL-14 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then treated with a 20 µM concentration of 11(S)-HETE for 24 hours. A vehicle control (e.g., ethanol) is run in parallel.
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA expression levels of cardiac hypertrophic markers and CYP enzymes.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit (e.g., TRIzol reagent) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit with oligo(dT) primers.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR using gene-specific primers for the target genes (ANP, β-MHC, ACTA-1, CYP1B1, etc.) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed using a SYBR Green-based detection method on a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
-
Western Blotting for Protein Expression Analysis
-
Objective: To determine the protein levels of CYP enzymes.
-
Procedure:
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the target CYP enzymes (e.g., anti-CYP1B1, anti-CYP4F2) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
-
CYP1B1 Catalytic Activity Assay
-
Objective: To measure the effect of 11(S)-HETE on the enzymatic activity of CYP1B1.
-
Procedure:
-
Reaction Mixture: The assay is performed using human recombinant CYP1B1 enzyme. The reaction mixture contains the enzyme, a fluorescent substrate (e.g., 7-ethoxyresorufin, 7-ER), and varying concentrations of 11(S)-HETE in a buffer solution.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Fluorescence Measurement: The formation of the fluorescent product (resorufin) is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of product formation is calculated to determine the enzyme activity. The effect of 11(S)-HETE is assessed by comparing the activity in its presence to the activity in its absence.
-
Signaling Pathways and Visualizations
The current evidence suggests that 11(S)-HETE does not activate a classical cell surface receptor signaling cascade. Instead, it appears to act intracellularly, influencing gene expression and enzyme activity.
Proposed Intracellular Signaling Pathway of 11(S)-HETE
11(S)-HETE enters the cardiomyocyte and allosterically activates the enzyme CYP1B1. This activation, along with the upregulation of CYP1B1 and other CYP enzymes at the transcriptional and translational levels, leads to an increase in the expression of cardiac hypertrophic markers, ultimately resulting in cellular hypertrophy.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentration of 11(S)-HETE in Human Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of the physiological concentration of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) in human plasma. It is intended for researchers, scientists, and professionals in drug development who are interested in the analytical methodologies, biosynthetic pathways, and signaling roles of this bioactive lipid mediator. This document summarizes quantitative data from peer-reviewed literature, details experimental protocols for 11(S)-HETE measurement, and illustrates its formation and signaling pathways through structured diagrams.
Quantitative Data on 11(S)-HETE in Human Plasma
The physiological concentration of 11(S)-HETE in human plasma is found at low levels, and its measurement can be influenced by the analytical method employed and sample handling, as its levels can increase upon coagulation.
| Sample Type | Concentration (ng/mL) | Analytical Method | Reference |
| Untreated Human Plasma | 0.49 ± 0.2 | Chiral UHPLC-ECAPCI/HRMS | [1] |
| Human Serum (after coagulation) | 3.05 ± 0.2 | Chiral UHPLC-ECAPCI/HRMS | [1] |
| Human Plasma (all HETE isomers) | < 32.05 | Gas Chromatography/Selected Ion Monitoring | [2] |
Note: The concentration from the third study was converted from < 0.1 µM, assuming the molecular weight of HETE is 320.47 g/mol .
Biosynthesis of 11(S)-HETE
11(S)-HETE is primarily formed from the non-enzymatic oxidation of arachidonic acid. While enzymatic pathways involving cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes can produce 11-HETE, they predominantly yield the 11(R)-HETE enantiomer. The non-enzymatic pathway is driven by free radical-mediated peroxidation of arachidonic acid.
Experimental Protocols for 11(S)-HETE Quantification
The accurate quantification of 11(S)-HETE in human plasma necessitates sensitive and specific analytical methods, typically involving liquid chromatography-mass spectrometry (LC-MS). Below are detailed methodologies adapted from published studies.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for extracting and concentrating eicosanoids like 11(S)-HETE from complex biological matrices such as plasma.
Materials:
-
Human plasma collected in EDTA- or heparin-containing tubes
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water
-
Formic acid
-
Internal Standard (IS) solution (e.g., deuterated 11-HETE)
-
SPE cartridges (e.g., Oasis HLB)
Protocol:
-
Sample Pre-treatment: Thaw frozen plasma samples on ice. To 500 µL of plasma, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 1 mL of methanol to the plasma sample, vortex thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 20,000 x g) for 5 minutes to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar impurities.
-
Elution: Elute the analytes, including 11(S)-HETE, with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3-0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for 11-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 167.1[2]
Signaling Pathway of 11(S)-HETE in Cardiomyocytes
Recent studies have indicated that 11(S)-HETE can induce cellular hypertrophy in cardiomyocytes. This process is associated with the upregulation of Cytochrome P450 1B1 (CYP1B1) and subsequent expression of hypertrophic markers.
Key Steps in the Signaling Pathway:
-
Stimulus: Increased levels of 11(S)-HETE act on cardiomyocytes.
-
CYP1B1 Upregulation: 11(S)-HETE leads to an increase in the expression and activity of CYP1B1.
-
Induction of Hypertrophic Markers: The altered cellular environment, potentially influenced by CYP1B1 activity, results in the increased expression of genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP) and beta-myosin heavy chain (β-MHC).
-
Cellular Response: The cardiomyocyte increases in size, a hallmark of cellular hypertrophy.
Conclusion
The physiological concentration of 11(S)-HETE in human plasma is in the low ng/mL range. Its accurate measurement requires sophisticated analytical techniques like LC-MS/MS coupled with appropriate sample preparation methods such as SPE. 11(S)-HETE is primarily a product of non-enzymatic arachidonic acid oxidation and has been implicated in signaling pathways leading to cellular hypertrophy. This technical guide provides a foundational understanding for researchers and professionals working with this important lipid mediator. Further research is warranted to fully elucidate the physiological and pathological roles of 11(S)-HETE.
References
Methodological & Application
Protocol for 11(S)-HETE Extraction from Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-Hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. Its presence and concentration in cell culture media and lysates are of significant interest as it is implicated in various physiological and pathological processes, including cellular hypertrophy. Accurate quantification of 11(S)-HETE is crucial for understanding its cellular functions and for the development of novel therapeutics. This document provides detailed protocols for the extraction of 11(S)-HETE from cell culture samples using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biosynthesis and Signaling Pathway of 11(S)-HETE
11(S)-HETE is formed from arachidonic acid through enzymatic and non-enzymatic pathways. While cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes are involved in the production of various HETE isomers, 11(S)-HETE is notably produced via the interaction of arachidonic acid with reactive oxygen species[1]. Once formed, 11(S)-HETE can act as a signaling molecule, inducing cellular responses such as hypertrophy in cardiomyocytes. This is associated with the upregulation of certain CYP enzymes, including CYP1B1[1]. The signaling cascade may involve G-protein coupled receptors (GPCRs), similar to other eicosanoids.
Experimental Protocols
Prior to extraction, it is crucial to collect cell culture media and cell lysates appropriately. For adherent cells, collect the media and store it at -80°C. Wash the cells with ice-cold phosphate-buffered saline (PBS), then scrape them into a suitable volume of PBS and store at -80°C. For suspension cells, pellet the cells by centrifugation, collect the supernatant (media), and wash the cell pellet with cold PBS before storage at -80°C.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a traditional method for isolating lipids based on their differential solubility in immiscible liquid phases.
Materials:
-
Diethyl ether
-
Chloroform
-
0.4 N KOH in 80% Methanol
-
Concentrated HCl
-
Phosphate-Buffered Saline (PBS)
-
Internal Standard (IS) solution (e.g., deuterated 11(S)-HETE)
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure for Free (Unesterified) 11(S)-HETE from Cell Media:
-
Thaw 3 mL of cell culture media on ice.
-
Add 10 µL of the internal standard solution to the media.
-
Allow the internal standard to equilibrate for 10 minutes.
-
Add 5 mL of diethyl ether to the tube.
-
Shake the mixture on a low-speed shaker for 30 minutes at room temperature.
-
Centrifuge at 1935 x g for 10 minutes to separate the phases.
-
Transfer the upper organic phase to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water, 1:1, v/v) for LC-MS/MS analysis.
Procedure for Total (Free and Esterified) 11(S)-HETE from Cell Lysate:
-
Thaw the cell lysate sample.
-
Add 5 mL of a chloroform/methanol (2:1, v/v) solution.
-
Shake for 30 minutes.
-
Centrifuge at 1935 x g for 10 minutes.
-
Transfer the bottom organic layer to a new glass tube and dry it under nitrogen.
-
To saponify the esterified lipids, add 0.5 mL of 0.4 N KOH in 80% methanol and incubate at 60°C for 1 hour.
-
After incubation, add 2 mL of PBS and adjust the pH to 6 with concentrated HCl.
-
Add 10 µL of the internal standard.
-
Proceed with the diethyl ether extraction as described in steps 4-9 of the protocol for free 11(S)-HETE from cell media.
Solid-Phase Extraction (SPE) Protocol
SPE offers a more selective and often cleaner extraction compared to LLE, which can be beneficial for reducing matrix effects in subsequent analyses. A C18 reversed-phase cartridge is commonly used for the extraction of HETEs.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid
-
Internal Standard (IS) solution (e.g., deuterated 11(S)-HETE)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation: Thaw cell culture media or lysate on ice. Add the internal standard. Acidify the sample to a pH of approximately 3.5 with formic acid to ensure 11(S)-HETE is in its protonated form.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the sorbent. Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and polar interferences.
-
Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.
-
-
Elution: Elute the 11(S)-HETE from the cartridge with 1-2 mL of ethyl acetate into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of 11(S)-HETE from cell culture samples.
Data Presentation
The choice of extraction method can significantly impact the recovery and purity of the analyte. While specific recovery data for 11(S)-HETE from cell culture is not abundant in the literature, general comparisons between LLE and SPE provide valuable insights. SPE often yields higher and more consistent recoveries and cleaner extracts, which can minimize matrix effects during LC-MS/MS analysis.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Principle | Partitioning between two immiscible liquid phases based on solubility. | Selective adsorption of the analyte onto a solid sorbent followed by elution. | General Knowledge |
| Selectivity | Lower, co-extraction of other lipids is common. | Higher, due to the specific interactions between the analyte and the sorbent. | [2] |
| Recovery | Can be variable and may require multiple extractions for acceptable recovery. | Generally higher and more reproducible. Recoveries of >80% are often achievable. | [3] |
| Matrix Effects | Can be significant due to co-extracted matrix components. | Generally lower due to cleaner extracts. | [4] |
| Solvent Consumption | High. | Lower compared to LLE. | [2] |
| Automation Potential | Possible, but can be complex. | Highly amenable to automation for high-throughput applications. | [2] |
Note: The actual recovery and matrix effects should be determined empirically for the specific cell line and culture conditions being investigated. This is typically done by spiking known amounts of 11(S)-HETE into blank matrix samples and comparing the response to a neat standard.
Conclusion
Both liquid-liquid extraction and solid-phase extraction are viable methods for the isolation of 11(S)-HETE from cell culture samples. The choice of method will depend on the specific requirements of the study, including the desired level of sample purity, throughput, and available resources. For applications requiring high sensitivity and accuracy, SPE is often the preferred method due to its higher selectivity and reduced matrix effects. Proper validation of the chosen extraction method is essential to ensure reliable and reproducible quantification of 11(S)-HETE.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 11(S)-HETE using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. Its formation can occur through both enzymatic pathways, involving lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, and non-enzymatic lipid peroxidation[1][2][3]. As a signaling molecule, 11(S)-HETE is implicated in various physiological and pathological processes, including inflammation and cellular hypertrophy[1]. Accurate quantification of 11(S)-HETE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of 11(S)-HETE in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of 11(S)-HETE Formation
The biosynthesis of 11(S)-HETE from arachidonic acid is a multi-faceted process. Both enzymatic and non-enzymatic pathways contribute to its production, leading to its involvement in a variety of cellular responses.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 11(S)-HETE.
Materials and Reagents
-
11(S)-HETE analytical standard
-
11(R)-HETE analytical standard
-
HPLC-grade solvents (acetonitrile, methanol (B129727), isopropanol, hexane, water)
-
Formic acid and acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Pentafluorobenzyl bromide (PFB-Br) for derivatization (optional, for enhanced sensitivity)[6]
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Aliquoting: Thaw biological samples (e.g., plasma, serum) on ice. Aliquot 200 µL of the sample into a clean glass test tube[4].
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 4 ng/µL 15(S)-HETE-d8) to each sample[4].
-
Acidification and Extraction: Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)[4]. Vortex briefly. Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes[4].
-
Centrifugation: Centrifuge the samples at 2000 x g for 5 minutes at room temperature to separate the phases[4].
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
-
Elution: Elute the analytes with an appropriate solvent such as acetonitrile (B52724) or ethyl acetate[5].
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 20 µL of methanol or the initial mobile phase composition[5]. Transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of 11(S)-HETE from biological samples.
Liquid Chromatography Conditions
For the chiral separation of 11(S)-HETE and 11(R)-HETE, a normal-phase chiral column is recommended.
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Lux Amylose-2 (150 x 2.0 mm, 3 µm)[6][7] |
| Mobile Phase A | Hexanes or Water with 0.1% Formic Acid[6][7] |
| Mobile Phase B | 2-Propanol/Methanol (50/50, v/v) or Acetonitrile with 0.1% Formic Acid[6][7] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 35 - 40 °C[8] |
| Injection Volume | 5 - 10 µL[8] |
| Gradient | A linear gradient is typically employed, starting with a low percentage of mobile phase B and increasing to elute the analytes. For example, starting at 2% B, increasing to 8% B over 11 minutes[6]. |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8] |
| Capillary Voltage | 3000 V[5] |
| Gas Temperature | 350 °C[5] |
| Nebulizer Pressure | 40 psig[5] |
MRM Transitions
The following MRM transitions are monitored for the quantification of 11-HETE and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 11-HETE | 319.2 | 167.0 | -23[8] |
| 15(S)-HETE-d8 (IS) | 327.3 | 226.2 | - |
Collision energy should be optimized for the specific instrument used.
Quantitative Data Summary
The performance of the LC-MS/MS method should be validated to ensure accurate and reliable quantification. The following tables summarize typical validation parameters.
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | Linearity (r²) | LLOQ (ng/mL) | LOD (pg on column) |
| 11-HETE | 0.1 - 10 | > 0.99 | 0.2 - 3[9] | < 2.6[4] |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| 11-HETE | Low QC (e.g., 0.5) | < 15% | < 15% | 85 - 115% |
| Mid QC (e.g., 2.5) | < 15% | < 15% | 85 - 115% | |
| High QC (e.g., 7.5) | < 15% | < 15% | 85 - 115% |
Acceptance criteria for precision and accuracy are typically within ±15% (±20% at the LLOQ) as per regulatory guidelines.[9]
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 11(S)-HETE in various biological matrices. The use of a chiral stationary phase allows for the specific measurement of the 11(S) enantiomer, which is critical for elucidating its specific biological functions. Proper sample preparation and method validation are essential for obtaining high-quality, reproducible data. This application note serves as a comprehensive guide for researchers and scientists in the fields of lipidomics, drug discovery, and clinical research.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 11(S)-HETE in In Vitro Cell Hypertrophy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of cardiomyocytes, is a compensatory response to various physiological and pathological stimuli. While initially adaptive, sustained hypertrophy can progress to heart failure. Understanding the molecular mechanisms driving this process is crucial for the development of novel therapeutics. 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE), a metabolite of arachidonic acid, has emerged as a key signaling molecule implicated in the development of cellular hypertrophy. These application notes provide a comprehensive guide for utilizing 11(S)-HETE to induce and study cardiomyocyte hypertrophy in vitro.
Mechanism of Action and Signaling Pathway
11(S)-HETE induces cardiomyocyte hypertrophy primarily through the upregulation and activation of Cytochrome P450 1B1 (CYP1B1). This enzyme, in turn, is involved in the metabolism of various compounds, including arachidonic acid, leading to the production of other bioactive lipids that can contribute to the hypertrophic response. While the complete downstream signaling cascade of the 11(S)-HETE/CYP1B1 axis is still under investigation, evidence suggests the involvement of common pro-hypertrophic pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are known to be activated by other HETE molecules.
The proposed signaling pathway is as follows: Extracellular 11(S)-HETE interacts with the cardiomyocyte, leading to a significant increase in the expression and activity of CYP1B1. This enhanced CYP1B1 activity likely leads to the production of other pro-hypertrophic mediators. These mediators can then activate downstream signaling cascades, including the MAPK and NF-κB pathways. Activation of these pathways culminates in the translocation of transcription factors to the nucleus, leading to the upregulation of genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). This cascade of events results in an increase in protein synthesis and ultimately, an increase in cardiomyocyte size.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the effect of 11(S)-HETE on cardiomyocyte hypertrophy.
Table 1: Effect of 11(S)-HETE on Hypertrophic Marker Gene Expression in RL-14 Cardiomyocytes
| Hypertrophic Marker | Treatment (20 µM 11(S)-HETE for 24h) | Fold Change vs. Control |
| ANP mRNA | 11(S)-HETE | 3.31 ± 0.4 |
| β-MHC mRNA | 11(S)-HETE | 5.99 ± 0.7 |
| ACTA-1 mRNA | 11(S)-HETE | 3.82 ± 0.5 |
| BNP mRNA | 11(S)-HETE | 2.5 ± 0.3 |
Table 2: Effect of 11(S)-HETE on Cell Surface Area and CYP1B1 Expression in RL-14 Cardiomyocytes
| Parameter | Treatment (20 µM 11(S)-HETE for 24h) | % Increase vs. Control |
| Cell Surface Area | 11(S)-HETE | 34 ± 5% |
| CYP1B1 mRNA | 11(S)-HETE | 186 ± 20% |
| CYP1B1 Protein | 11(S)-HETE | 186 ± 25% |
Experimental Protocols
This section provides a detailed protocol for inducing and analyzing cardiomyocyte hypertrophy in vitro using 11(S)-HETE.
Cell Culture and Hypertrophy Induction
This protocol is based on the use of the human fetal ventricular cardiomyocyte cell line, RL-14.
Materials:
-
RL-14 human fetal ventricular cardiomyocytes
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
6-well or 12-well cell culture plates
-
11(S)-HETE (stock solution in ethanol (B145695) or DMSO)
-
Serum-free cell culture medium
Procedure:
-
Cell Seeding: Culture RL-14 cells in standard culture medium. Seed the cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
**Serum
Application of 11(S)-HETE to Induce CYP1B1 Expression: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) to induce the expression of Cytochrome P450 1B1 (CYP1B1), an enzyme of significant interest in cancer research and drug metabolism.
Introduction
Cytochrome P450 1B1 (CYP1B1) is an extrahepatic enzyme that is overexpressed in a wide array of human tumors, playing a crucial role in the metabolic activation of procarcinogens.[1] Recent studies have demonstrated that 11(S)-HETE, an arachidonic acid metabolite, can significantly upregulate the expression and activity of CYP1B1. This finding opens new avenues for investigating the role of lipid metabolites in carcinogenesis and for the development of novel therapeutic strategies. Notably, the (S) enantiomer of 11-HETE has been shown to be more potent in inducing CYP1B1 compared to its (R) counterpart.[2][3]
The induction of CYP1B1 by 11(S)-HETE is linked to cellular processes such as oxidative stress.[4] While the precise signaling cascade is an area of ongoing research, evidence suggests the potential involvement of the Aryl Hydrocarbon Receptor (AHR), a key transcriptional regulator of CYP1B1.[5][6][7] This document outlines the protocols to study this induction phenomenon and presents the supporting quantitative data.
Data Presentation
The following tables summarize the quantitative data on the effect of 11(S)-HETE on CYP1B1 expression and activity, primarily derived from studies on the human fetal ventricular cardiomyocyte cell line, RL-14.[2]
Table 1: Effect of 11(S)-HETE on CYP1B1 mRNA Expression
| Treatment (24h) | Fold Change in CYP1B1 mRNA (vs. Control) |
| 20 µM 11(R)-HETE | 2.16 |
| 20 µM 11(S)-HETE | 2.42 |
Data represents the mean fold increase in CYP1B1 mRNA levels as determined by RT-PCR, normalized to a housekeeping gene.[2]
Table 2: Effect of 11(S)-HETE on CYP1B1 Protein Expression
| Treatment (24h) | Fold Change in CYP1B1 Protein (vs. Control) |
| 20 µM 11(R)-HETE | 2.56 |
| 20 µM 11(S)-HETE | 2.86 |
Data represents the mean fold increase in CYP1B1 protein levels as determined by Western blot analysis, normalized to a loading control.[2]
Table 3: Allosteric Activation of Recombinant Human CYP1B1 by 11(S)-HETE
| 11(S)-HETE Concentration | Fold Change in Vmax (vs. Control) |
| 0.5 nM | 1.03 |
| 2.5 nM | 1.10 |
| 10 nM | 1.50 |
| 40 nM | 1.40 |
Data represents the fold change in the maximum reaction velocity (Vmax) of recombinant human CYP1B1 in an EROD assay, indicating allosteric activation.[2][4]
Signaling Pathway
The proposed signaling pathway for 11(S)-HETE-induced CYP1B1 expression involves the activation of the Aryl Hydrocarbon Receptor (AHR). 11(S)-HETE, a lipid metabolite, is hypothesized to act as a ligand for AHR. Upon binding, the AHR-ligand complex translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1B1 gene, thereby initiating its transcription.
Caption: Proposed signaling pathway for 11(S)-HETE-induced CYP1B1 expression via AHR activation.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the induction of CYP1B1 by 11(S)-HETE.
Experimental Workflow
Caption: General experimental workflow for studying 11(S)-HETE-mediated CYP1B1 induction.
Cell Culture and Treatment with 11(S)-HETE
This protocol is based on the methodology used for RL-14 cells.[4]
Materials:
-
RL-14 human fetal ventricular cardiomyocyte cell line (or other suitable cell line)
-
Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
11(S)-HETE (Cayman Chemical or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Culture RL-14 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for activity assays) and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare a stock solution of 11(S)-HETE in DMSO.
-
Dilute the 11(S)-HETE stock solution in cell culture medium to the desired final concentration (e.g., 20 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing 11(S)-HETE or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
After incubation, proceed with cell harvesting for downstream applications.
Quantitative Real-Time PCR (qRT-PCR) for CYP1B1 mRNA Expression
Materials:
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
Forward and reverse primers for human CYP1B1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Primer Sequences for Human CYP1B1:
Procedure:
-
Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for both CYP1B1 and the housekeeping gene.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CYP1B1 mRNA expression, normalized to the housekeeping gene.
Western Blot Analysis of CYP1B1 Protein Expression
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against human CYP1B1 (e.g., from Thermo Fisher Scientific, Abcam, or Santa Cruz Biotechnology)[9][10][11]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1B1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of CYP1B1 protein.
EROD Assay for CYP1B1 Enzymatic Activity
The Ethoxyresorufin-O-deethylase (EROD) assay measures the catalytic activity of CYP1B1 by quantifying the conversion of the non-fluorescent substrate 7-ethoxyresorufin (B15458) to the highly fluorescent product resorufin (B1680543).
Materials:
-
96-well black, clear-bottom microplates
-
7-ethoxyresorufin (EROD substrate)
-
Resorufin (for standard curve)
-
NADPH (cofactor)
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4-8.0)
-
Fluorometric microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with 11(S)-HETE as described in Protocol 1.
-
After treatment, wash the cells with warm PBS.
-
Prepare a reaction mixture containing the reaction buffer and 7-ethoxyresorufin (final concentration typically 1-5 µM).
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding NADPH to a final concentration of 0.1-1 mM.
-
Immediately measure the fluorescence of resorufin formation over time (kinetic reading) at an excitation wavelength of ~530-570 nm and an emission wavelength of ~580-590 nm.
-
Prepare a resorufin standard curve to quantify the amount of product formed.
-
Calculate the rate of resorufin formation and normalize it to the protein concentration in each well to determine the specific CYP1B1 activity.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers to investigate the induction of CYP1B1 by 11(S)-HETE. Understanding this signaling pathway and its functional consequences is crucial for elucidating the role of lipid metabolism in cancer and for the development of targeted therapies. The provided methodologies can be adapted to various cell types and experimental setups to further explore the intricate relationship between 11(S)-HETE and CYP1B1.
References
- 1. CYP1B1 Polyclonal Antibody (PA5-98412) [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor-dependent upregulation of Cyp1b1 by TCDD and diesel exhaust particles in rat brain microvessels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 8. origene.com [origene.com]
- 9. CYP1B1 Polyclonal Antibody (PA5-28040) [thermofisher.com]
- 10. Anti-CYP1B1 antibody [EPR14972] - C-terminal (ab185954) | Abcam [abcam.com]
- 11. scbt.com [scbt.com]
Application Notes and Protocols for 11(S)-HETE Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the commercial sources, purity, and experimental protocols for the use of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) standards. 11(S)-HETE is a bioactive lipid metabolite of arachidonic acid involved in various physiological and pathological processes, making it a key molecule for research in inflammation, cardiovascular disease, and cancer.
Commercial Sources and Purity of 11(S)-HETE Standards
The quality and purity of chemical standards are critical for obtaining reliable and reproducible experimental results. Several reputable commercial suppliers provide 11(S)-HETE standards. The table below summarizes the available information on some of these sources. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.
| Supplier | Product Name | CAS Number | Purity | Formulation |
| Santa Cruz Biotechnology | (±)11-HETE | 73804-65-6 | ≥98%[1] | Not specified |
| Cayman Chemical | 11(S)-HETE | 73175-65-2 | ≥98% | A solution in ethanol[2] |
| MyBioSource | 11-hydroxy-5(Z),8(Z),12(E),14(Z)-eicosatetraenoic acid | Not Specified | >98%[3] | Not specified |
| Avanti Polar Lipids | 15(S)-HETE-d11 (Deuterated Standard) | 3091880-04-2 | >99%[4] | Methylene Chloride |
Note: (±)11-HETE is a racemic mixture of 11(S)-HETE and 11(R)-HETE.
Signaling Pathway of 11(S)-HETE
11(S)-HETE is produced from arachidonic acid primarily through the action of lipoxygenase (LOX) enzymes and as a product of non-enzymatic lipid peroxidation[5]. Its signaling can influence various cellular processes, including cell proliferation and inflammation. While the specific receptor for 11(S)-HETE is not as well-defined as for other eicosanoids, HETEs are known to act through G-protein coupled receptors (GPCRs)[6][7]. The pathway below illustrates a generalized signaling cascade initiated by 11(S)-HETE.
Experimental Protocols
The following are detailed methodologies for key experiments involving 11(S)-HETE.
Cell Culture and Treatment with 11(S)-HETE
This protocol describes the general procedure for treating cultured cells with an 11(S)-HETE standard to study its biological effects.
Materials:
-
11(S)-HETE standard solution (e.g., in ethanol)
-
Appropriate cell line and complete culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
-
Reagents for downstream analysis (e.g., RNA extraction kit, lysis buffer for protein analysis)
Protocol:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of 11(S)-HETE Working Solution:
-
Thaw the 11(S)-HETE stock solution on ice.
-
Prepare a fresh working solution by diluting the stock solution in serum-free culture medium to the desired final concentration. It is crucial to ensure the final concentration of the solvent (e.g., ethanol) in the culture medium is minimal (<0.1%) to avoid solvent-induced effects. A vehicle control (medium with the same concentration of solvent) should always be included in the experimental design.
-
-
Cell Treatment:
-
Remove the complete culture medium from the cells and wash once with sterile PBS.
-
Replace the medium with the prepared 11(S)-HETE working solution or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Harvesting: After the incubation period, harvest the cells for downstream analysis.
-
For RNA analysis: Wash cells with PBS and lyse directly in the plate using a lysis buffer from an RNA extraction kit.
-
For protein analysis: Wash cells with PBS, scrape, and centrifuge to collect the cell pellet. Lyse the pellet in an appropriate lysis buffer.
-
For media analysis: Collect the culture medium to measure secreted factors.
-
Quantification of 11(S)-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of eicosanoids like 11(S)-HETE in biological samples.[8][9][10][11][12]
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Deuterated internal standard (e.g., 15(S)-HETE-d8)[8]
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile, water, acetic acid)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Protocol:
a. Sample Preparation (Solid-Phase Extraction):
-
Add a known amount of the deuterated internal standard to the biological sample.
-
Condition the SPE column with methanol followed by water.
-
Load the sample onto the SPE column.
-
Wash the column with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the lipids, including 11(S)-HETE, with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acetic acid.[10]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 11(S)-HETE (e.g., m/z 319 -> 167) and the internal standard.[10]
-
-
Quantification: Construct a calibration curve using known concentrations of the 11(S)-HETE standard. The concentration of 11(S)-HETE in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
General Protocol for 11(S)-HETE Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for the quantification of 11(S)-HETE, though it may have lower specificity compared to LC-MS/MS.[13][14] This is a general protocol based on competitive ELISA principles.
Materials:
-
11(S)-HETE ELISA kit (containing 11(S)-HETE standard, antibody, tracer, wash buffer, and substrate)
-
Biological sample
-
Microplate reader
Protocol:
-
Prepare Reagents and Standards: Reconstitute and dilute all kit components as per the manufacturer's instructions. Prepare a serial dilution of the 11(S)-HETE standard to generate a standard curve.
-
Sample Preparation: Dilute biological samples as necessary to fall within the detection range of the assay.
-
Assay Procedure:
-
Add the standard or sample to the wells of the antibody-coated microplate.
-
Add the 11(S)-HETE tracer (e.g., conjugated to an enzyme like acetylcholinesterase) to each well.
-
Add the specific antibody to each well.
-
Incubate the plate to allow for competitive binding between the 11(S)-HETE in the sample/standard and the tracer for the limited antibody binding sites.
-
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition and Incubation: Add the enzyme substrate to each well. The enzyme on the bound tracer will convert the substrate, leading to a color change.
-
Read Absorbance: Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: The concentration of 11(S)-HETE in the samples is inversely proportional to the signal intensity. Calculate the concentrations by interpolating from the standard curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of 11(S)-HETE on a cellular system.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. mybiosource.com [mybiosource.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 11(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-Hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid metabolite of arachidonic acid formed through both enzymatic and non-enzymatic pathways. It has been implicated in various physiological and pathological processes, including cardiovascular function, inflammation, and cancer. These application notes provide detailed information on the proper handling, storage, and use of 11(S)-HETE in experimental settings, along with protocols for studying its biological effects.
Chemical Information and Handling
Storage and Stability: 11(S)-HETE is stable for at least two years when stored at -20°C. It is typically shipped on wet ice. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light.
Solubility: 11(S)-HETE is soluble in a variety of organic solvents. For biological experiments, it is common to prepare a stock solution in ethanol, DMSO, or DMF. The solubility in aqueous buffers is limited.
Safety Precautions: While specific toxicity data for 11(S)-HETE is not readily available, it should be handled with care, as is standard practice for all research chemicals. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
Data Presentation
Table 1: Quantitative Data for 11(S)-HETE
| Parameter | Value | Biological Context | Reference |
| Endogenous Concentration | 0.49 ± 0.2 ng/mL | Human Plasma | [1] |
| Endogenous Concentration | 3.05 ± 0.2 ng/mL | Human Serum | [1] |
| Upregulation by Zymosan | 0.78 ± 0.09 ng/mL | Human Whole Blood (short-term incubation) | [1] |
| Experimental Concentration | 20 µM | In vitro cardiomyocyte hypertrophy assay | [2][3] |
| Allosteric Activation of CYP1B1 | 107% - 183% increase | Human liver microsomes (10 - 100 nM) | [3][4] |
Signaling Pathways
11(S)-HETE has been shown to exert its biological effects through the modulation of several signaling pathways, primarily through the upregulation and activation of cytochrome P450 (CYP) enzymes.
Caption: Signaling pathway of 11(S)-HETE.
Experimental Protocols
Protocol 1: Induction of Cardiomyocyte Hypertrophy
This protocol details the use of 11(S)-HETE to induce hypertrophy in a human cardiomyocyte cell line.[2][3]
Materials:
-
Human fetal ventricular cardiomyocyte cell line (e.g., RL-14)
-
Cell culture medium and supplements
-
11(S)-HETE
-
Ethanol (for stock solution)
-
Reagents for RT-PCR and Western blotting
-
Phase-contrast microscope
Procedure:
-
Cell Culture: Culture RL-14 cells in appropriate medium until they reach 80-90% confluency.
-
Preparation of 11(S)-HETE Stock Solution: Prepare a stock solution of 11(S)-HETE in ethanol. For example, a 10 mM stock solution can be prepared by dissolving 1 mg of 11(S)-HETE (MW: 320.47 g/mol ) in 312 µL of ethanol.
-
Treatment: Treat the RL-14 cells with 20 µM 11(S)-HETE for 24 hours. A vehicle control (ethanol) should be run in parallel.
-
Analysis of Hypertrophic Markers:
-
RT-PCR: After the 24-hour incubation, extract total RNA from the cells and perform RT-PCR to analyze the mRNA expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the protein expression of the hypertrophic markers.
-
Cell Size Measurement: Use a phase-contrast microscope to capture images of the cells and measure the cell surface area to assess for an increase in size, indicative of hypertrophy.
-
Caption: Workflow for cardiomyocyte hypertrophy experiment.
Protocol 2: Cancer Cell Proliferation Assay (General Protocol)
This is a general protocol to assess the effect of 11(S)-HETE on cancer cell proliferation. The optimal concentration of 11(S)-HETE and incubation time should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
11(S)-HETE
-
Ethanol or DMSO (for stock solution)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Preparation of 11(S)-HETE Dilutions: Prepare a series of dilutions of 11(S)-HETE in cell culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control.
-
Treatment: Replace the medium in the 96-well plate with the medium containing the different concentrations of 11(S)-HETE.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the relative number of viable cells. Calculate the percentage of proliferation relative to the vehicle control.
Protocol 3: Cell Migration Assay (General Protocol using Transwell Inserts)
This general protocol can be adapted to study the effect of 11(S)-HETE on the migration of various cell types.
Materials:
-
Cell line of interest
-
Transwell inserts with appropriate pore size
-
Cell culture medium (serum-free and with chemoattractant)
-
11(S)-HETE
-
Ethanol or DMSO (for stock solution)
-
Reagents for cell fixation and staining (e.g., methanol (B129727) and crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of 11(S)-HETE or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6 to 24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Protocol 4: Anti-inflammatory Assay (General Protocol)
This general protocol can be used to investigate the anti-inflammatory potential of 11(S)-HETE by measuring its effect on cytokine production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
11(S)-HETE
-
Ethanol or DMSO (for stock solution)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of 11(S)-HETE or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for an appropriate time to allow for cytokine production (e.g., 6 to 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of inflammatory cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of 11(S)-HETE on cytokine production by comparing the results to the LPS-stimulated vehicle control.
References
- 1. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 2J2 promotes the neoplastic phenotype of carcinoma cells and is up-regulated in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Note and Protocol: Measurement of 11(S)-HETE in Human Serum
Introduction
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is an eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid. It is formed through both enzymatic pathways, including cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes, and non-enzymatic free radical oxidation.[1][2] As a biologically active lipid mediator, 11(S)-HETE is implicated in various physiological and pathological processes. For instance, it has been shown to induce cellular hypertrophy in cardiomyocytes, suggesting a role in cardiovascular disease.[1] Accurate and reliable quantification of 11(S)-HETE in human serum is crucial for researchers, scientists, and drug development professionals to understand its role as a potential biomarker and therapeutic target.
This document provides detailed protocols for the two primary methods used to measure 11(S)-HETE in human serum: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: Chiral Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules like HETEs. It offers high sensitivity and specificity, and with the use of a chiral column, it can differentiate between the 11(S) and 11(R) enantiomers.[3]
Experimental Workflow: LC-MS/MS
Caption: Workflow for 11(S)-HETE measurement in serum using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Serum Sample Collection and Handling
-
Collect whole blood in serum separator tubes (e.g., red-top tubes without anticoagulant).[4]
-
Allow the blood to clot by leaving it undisturbed at room temperature for 30-60 minutes.[5]
-
Centrifuge at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate the clot.[4]
-
Immediately transfer the supernatant (serum) to a clean polypropylene (B1209903) tube.[4]
-
If not analyzed immediately, aliquot the serum and store it at -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[4][5]
2. Sample Pre-treatment and Extraction
-
Internal Standard: Thaw serum samples on ice. To 200 µL of serum, add an internal standard (e.g., 1 ng of a deuterated analog like [²H₈]-15(S)-HETE in ethanol) to account for extraction losses and matrix effects.[3] Vortex briefly.
-
Protein Precipitation & Acidification: Add 600 µL of methanol (B129727) containing 0.1% formic acid to precipitate proteins.[6] Vortex for 3 minutes.
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 15 minutes at 4°C.[7]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., STRATA-X) with methanol followed by water.[6]
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the HETEs with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Dry the eluate under a stream of nitrogen.
-
3. Derivatization (for enhanced sensitivity)
-
To increase sensitivity in negative ion mode mass spectrometry, HETEs can be derivatized. A common method is forming pentafluorobenzyl (PFB) esters.[3][8]
-
Reconstitute the dried extract in 50 µL of acetonitrile (B52724).
-
Add 50 µL of 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile and 50 µL of 1% pentafluorobenzyl bromide (PFB-Br) in acetonitrile.
-
Incubate at 40°C for 30 minutes.
-
Evaporate the solvent under nitrogen.
4. LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried, derivatized sample in 50 µL of the mobile phase (e.g., methanol/water mixture).[6]
-
Chromatography: Inject 5 µL of the sample onto a chiral column for separation.[3][6]
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI) or electron capture atmospheric pressure chemical ionization (ECAPCI).[3] Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[9]
Data Presentation: LC-MS/MS Parameters & Reported Levels
Table 1: Example LC-MS/MS Parameters for HETE Analysis
| Parameter | Example Specification |
|---|---|
| LC Column | Chiral column (for enantiomer separation); Kinetex C8, 2.1x150mm, 2.6µm[6] |
| Mobile Phase A | 0.5 mM Ammonium Formate in Water[10] |
| Mobile Phase B | Acetonitrile[10] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Negative ESI or ECAPCI[3] |
| MRM Transition | For 11-HETE: m/z 319 → m/z 167[9] |
| Internal Standard | Deuterated HETE analog (e.g., [²H₈]-15(S)-HETE)[3] |
Table 2: Reported Concentrations of 11(S)-HETE in Human Blood Fractions
| Sample Type | Concentration (mean ± SEM) | Source |
|---|---|---|
| Human Serum | 3.05 ± 0.2 ng/mL | [3] |
| Human Plasma | 0.49 ± 0.2 ng/mL |[3] |
Note: Concentrations can vary significantly based on the cohort, sample handling, and analytical method.
Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, plate-based immunoassay. While generally less specific than LC-MS/MS (potential for cross-reactivity), it is a simpler and more accessible method for quantifying 11(S)-HETE, provided a specific and validated kit is available. The principle is based on the competition between 11(S)-HETE in the sample and a labeled 11(S)-HETE tracer for a limited number of antibody binding sites.
Experimental Workflow: ELISA
Caption: General workflow for a competitive ELISA to measure 11(S)-HETE.
Detailed Experimental Protocol: General Competitive ELISA
Note: This is a generalized protocol. Always follow the specific instructions provided with the commercial ELISA kit.
1. Reagent and Sample Preparation
-
Buffer Preparation: Prepare all buffers (e.g., Wash Buffer, ELISA Buffer) by diluting concentrates with ultrapure water as instructed by the kit manual.[11]
-
Standard Curve: Prepare a serial dilution of the 11(S)-HETE standard provided in the kit to create a standard curve. This typically involves creating a bulk standard and then performing serial dilutions in ELISA buffer.[12]
-
Sample Preparation: Serum samples may require purification or dilution to remove interfering substances and to ensure the concentration falls within the assay's linear range.[12] A pre-assay test with a few samples at different dilutions is recommended.[13]
2. Assay Procedure
-
Add standards, controls, and prepared serum samples to the appropriate wells of the antibody-coated 96-well plate.
-
Add the HETE-enzyme conjugate (Tracer) to each well.
-
Add the specific primary antibody to each well.
-
Seal the plate and incubate, typically for 1-2 hours at room temperature or overnight at 4°C, often with shaking.
-
Wash the plate multiple times (e.g., 4-5 times) with Wash Buffer to remove unbound reagents.
-
Add the enzyme substrate (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development.[14]
-
Stop the reaction by adding a Stop Solution, which typically changes the color from blue to yellow.[14]
3. Data Analysis
-
Read the absorbance of each well at 450 nm using a microplate reader.[14]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is commonly used.
-
Determine the concentration of 11(S)-HETE in the samples by interpolating their absorbance values from the standard curve. Remember to multiply by any dilution factor used.
Data Presentation: Typical ELISA Kit Characteristics
Table 3: Example Performance Characteristics for a HETE ELISA Kit
| Parameter | Example Specification | Source |
|---|---|---|
| Assay Type | Competitive ELISA | [12] |
| Sample Type | Serum, Plasma, Urine, Culture Supernatants | [13][14] |
| Assay Range | 78 - 10,000 pg/mL (for 15(S)-HETE kit) | [13] |
| Sensitivity (80% B/B₀) | ~185 pg/mL (for 15(S)-HETE kit) | [13] |
| Midpoint (50% B/B₀) | 700 - 1,200 pg/mL (for 15(S)-HETE kit) |[13] |
Biological Context: 11(S)-HETE Signaling
11(S)-HETE acts as a signaling molecule that can influence cellular processes. Studies have shown that 11(S)-HETE can lead to cellular hypertrophy by increasing the expression and activity of key metabolic enzymes.[1] Understanding these pathways is critical for interpreting concentration data and for drug development targeting these mechanisms.
Signaling Pathway Diagram
Caption: Simplified pathway of 11(S)-HETE inducing cardiomyocyte hypertrophy.
Summary and Method Comparison
Choosing the appropriate method depends on the specific requirements of the study, such as the need for enantiomeric specificity, sample throughput, and available resources.
Table 4: Comparison of LC-MS/MS and ELISA for 11(S)-HETE Measurement
| Feature | LC-MS/MS | ELISA |
|---|---|---|
| Specificity | Very High (can distinguish enantiomers and isobars) | Moderate to High (depends on antibody cross-reactivity) |
| Sensitivity | Very High (pg/mL to low ng/mL) | High (pg/mL to ng/mL) |
| Throughput | Lower (serial sample analysis) | High (96-well plate format) |
| Cost per Sample | High (instrumentation and expertise) | Lower |
| Development | Requires extensive method development | Uses pre-validated commercial kits |
| Confirmation | Definitive structural confirmation via MS/MS | Indirect detection via antibody binding |
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Isomeric specific analysis of hydroxyeicosatetraenoic acid in blood samples from obese patients with non-alcoholic and alcoholic steatohepatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mybiosource.com [mybiosource.com]
Application Notes and Protocols for 11(S)-HETE ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. While both R and S enantiomers of 11-HETE are formed through enzymatic and non-enzymatic pathways, 11(S)-HETE is notably produced via the interaction of arachidonic acid with reactive oxygen species.[1] Emerging research indicates that 11(S)-HETE is involved in various physiological and pathological processes. For instance, it has been shown to induce cellular hypertrophy in cardiomyocytes, suggesting a role in cardiovascular diseases.[1] This induction is associated with the upregulation of cytochrome P450 enzymes, particularly CYP1B1.[1] The quantification of 11(S)-HETE in biological samples is crucial for understanding its roles in health and disease and for the development of novel therapeutics.
This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 11(S)-HETE. It also includes representative validation data to guide researchers in assessing assay performance.
11(S)-HETE Signaling Pathway
11(S)-HETE is a metabolite of arachidonic acid.[1] While a specific cell surface receptor for 11(S)-HETE has not been definitively identified, its downstream effects have been observed. In human cardiomyocyte cell lines, 11(S)-HETE has been shown to upregulate the expression of several cytochrome P450 enzymes, including CYP1B1, CYP1A1, CYP4F2, and CYP2J2.[1] This upregulation at both the mRNA and protein levels leads to cellular hypertrophy.[1] The pathway diagram below illustrates the formation of 11(S)-HETE from arachidonic acid and its subsequent cellular actions.
Figure 1. Formation and cellular action of 11(S)-HETE.
Experimental Protocols
The following is a generalized protocol for a competitive 11(S)-HETE ELISA. This protocol is based on typical procedures for HETE ELISA kits and should be adapted based on the specific instructions provided by the kit manufacturer.
A. Principle of the Assay
This is a competitive immunoassay for the quantitative determination of 11(S)-HETE in biological samples. The assay is based on the competition between 11(S)-HETE in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled 11(S)-HETE for a limited number of binding sites on a specific antibody. The antibody is pre-coated onto a microplate. After incubation, the unbound components are washed away. The amount of bound HRP conjugate is then determined by the addition of a substrate solution. The color development is stopped, and the absorbance is measured at a specific wavelength. The intensity of the color is inversely proportional to the concentration of 11(S)-HETE in the sample.
B. Materials and Reagents
-
11(S)-HETE ELISA Plate (96-well)
-
11(S)-HETE Standard
-
11(S)-HETE-HRP Conjugate
-
Assay Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
Plate Sealer
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable pipettes and pipette tips
-
Deionized or distilled water
C. Sample Preparation
Proper sample collection and preparation are crucial for accurate results. Samples should be clarified by centrifugation to remove any particulate matter. It is recommended to perform a pilot experiment to determine the optimal sample dilution.
-
Serum: Collect whole blood and allow it to clot at room temperature. Centrifuge at 1,000 x g for 15 minutes. Aliquot the serum and store at -80°C if not used immediately.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1,000 x g for 15 minutes. Aliquot the plasma and store at -80°C if not used immediately.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes to remove cells. Aliquot the supernatant and store at -80°C.
D. Assay Procedure
The following workflow outlines the major steps of the competitive ELISA protocol.
Figure 2. General workflow for the 11(S)-HETE competitive ELISA.
Detailed Steps:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells.
-
HRP-Conjugate Addition: Add 50 µL of 11(S)-HETE-HRP conjugate to each well (except for the blank well).
-
Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash each well with Wash Buffer. Repeat the wash process three to five times. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Substrate Addition: Add 90 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
E. Calculation of Results
Calculate the average absorbance for each set of duplicate standards, controls, and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. The concentration of 11(S)-HETE in the samples can be determined by interpolating the sample absorbance values from the standard curve.
Validation Data
The following tables summarize the typical performance characteristics of a HETE ELISA kit. The specific values for an 11(S)-HETE kit may vary, and it is essential to refer to the kit-specific datasheet for precise validation data.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value |
| Assay Range | 1.56 - 100 ng/mL |
| Sensitivity | < 1.0 ng/mL |
| Sample Type | Serum, Plasma, Cell Culture Supernatants |
| Sample Volume | 50 µL |
Table 2: Precision
| Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | |
| High Concentration | < 10% | < 12% |
| Medium Concentration | < 10% | < 12% |
| Low Concentration | < 10% | < 12% |
Table 3: Specificity and Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| 11(S)-HETE | 100 |
| 11(R)-HETE | < 10 |
| 5(S)-HETE | < 1 |
| 12(S)-HETE | < 1 |
| 15(S)-HETE | < 1 |
| Arachidonic Acid | < 0.1 |
| Prostaglandin E2 | < 0.1 |
Note: Cross-reactivity data is highly dependent on the antibody used in the specific kit and should be empirically determined.
Conclusion
The 11(S)-HETE ELISA kit provides a sensitive and specific method for the quantification of this important lipid mediator in various biological samples. The detailed protocol and validation data presented in these application notes serve as a comprehensive guide for researchers. Accurate measurement of 11(S)-HETE will facilitate a better understanding of its physiological and pathological roles and may aid in the discovery of new therapeutic targets.
References
Application Notes and Protocols: Utilizing 11(S)-HETE in Lipid Peroxidation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation, a key indicator of oxidative stress, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The study of lipid peroxidation products is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. Among the various biomarkers, 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE), a non-enzymatic product of arachidonic acid peroxidation, has emerged as a significant marker of free radical-induced oxidative damage.[1][2] This document provides detailed application notes and experimental protocols for the use of 11(S)-HETE in lipid peroxidation models.
11(S)-HETE as a Biomarker of Lipid Peroxidation
11(S)-HETE is predominantly formed via the non-enzymatic, free-radical mediated oxidation of arachidonic acid, making it a specific indicator of oxidative stress.[1] Elevated levels of 11-HETE in plasma have been identified as a marker of lipid peroxidation and are associated with conditions of heightened oxidative stress.[1][3] While 11-HETE can also be generated enzymatically, the (S)-enantiomer is particularly linked to oxidative stress-related pathways.[1]
Signaling Pathways and Biological Effects
11(S)-HETE is not merely a biomarker but also a bioactive lipid mediator that can influence cellular signaling pathways. A key target of 11(S)-HETE is the cytochrome P450 enzyme CYP1B1.[1][4] Increased levels of 11(S)-HETE can lead to the upregulation and allosteric activation of CYP1B1, which in turn can contribute to cellular stress and pathological conditions such as cardiac hypertrophy.[1][4][5] This feed-forward loop, where a product of oxidative stress further induces an enzyme associated with pro-oxidant functions, highlights the importance of 11(S)-HETE in the propagation of oxidative damage.
Quantitative Data
The following tables summarize quantitative data related to the experimental use of 11(S)-HETE.
Table 1: In Vitro Experimental Parameters for 11(S)-HETE Studies
| Parameter | Value | Cell Line | Reference |
| Treatment Concentration | 20 µM | RL-14 (Human Cardiomyocytes) | [1][4][5] |
| Incubation Time | 24 hours | RL-14 (Human Cardiomyocytes) | [1][4][5] |
Table 2: Effects of 11(S)-HETE on Gene Expression in RL-14 Cardiomyocytes
| Gene | Fold Change (vs. Control) | Experimental Condition | Reference |
| ANP (Atrial Natriuretic Peptide) | 2.31 | 20 µM 11(S)-HETE for 24h | [1] |
| β-MHC (β-Myosin Heavy Chain) | 4.99 | 20 µM 11(S)-HETE for 24h | [1] |
| ACTA-1 (Skeletal α-Actin) | 2.82 | 20 µM 11(S)-HETE for 24h | [1] |
| CYP1B1 | 1.42 | 20 µM 11(S)-HETE for 24h | [1] |
| CYP1A1 | 1.09 | 20 µM 11(S)-HETE for 24h | [1] |
| CYP4A11 | 0.90 | 20 µM 11(S)-HETE for 24h | [1] |
| CYP4F2 | 2.57 | 20 µM 11(S)-HETE for 24h | [1] |
| CYP2J2 | 0.47 | 20 µM 11(S)-HETE for 24h | [1] |
Table 3: Concentration of 11-HETE in Human Plasma
| Condition | 11-HETE Concentration | Notes | Reference |
| Healthy Individuals | ≤ 0.39 nmol/L | [6] | |
| Obese Individuals | > 0.89 nmol/L | Associated with increased BMI and waist circumference | [6] |
Experimental Protocols
Protocol for Induction of Lipid Peroxidation and Measurement of 11(S)-HETE in Cell Culture
This protocol describes how to induce lipid peroxidation in a cell culture model and subsequently quantify the production of 11(S)-HETE.
Materials:
-
Cell line of interest (e.g., RL-14 human cardiomyocytes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Oxidative stress inducer (e.g., cumene hydroperoxide or hydrogen peroxide)[7][8]
-
Lipid extraction solvents (e.g., methanol (B129727), chloroform)
-
Internal standard (e.g., deuterated 11-HETE)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Induction of Oxidative Stress:
-
Prepare a stock solution of the oxidative stress inducer. For example, a 100 mM stock of cumene hydroperoxide can be made by adding 1 µL of cumene hydroperoxide to 54 µL of 100% ethanol.[7]
-
Treat cells with the inducer at a final concentration known to induce lipid peroxidation (e.g., 50-200 µM hydrogen peroxide or 100 µM cumene hydroperoxide) for a specified time (e.g., 2-24 hours).[7][8]
-
-
Sample Collection:
-
Following incubation, collect the cell culture supernatant.
-
Wash the cells with ice-cold PBS and then lyse the cells.
-
-
Lipid Extraction:
-
Combine the supernatant and cell lysate.
-
Add an internal standard (e.g., deuterated 11-HETE) to each sample for accurate quantification.
-
Perform a liquid-liquid extraction. A common method is the Bligh and Dyer method, which uses a mixture of chloroform, methanol, and water.[9]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/water).
-
Analyze the samples using a validated LC-MS/MS method for the quantification of 11(S)-HETE.[9]
-
Protocol for Quantification of 11(S)-HETE in Human Plasma by LC-MS/MS
Materials:
-
Human plasma samples
-
Internal standard (e.g., 12(S)-HETE-d8)[9]
-
Solvents for extraction (e.g., methanol, chloroform, 2-propanol)[9]
-
Reagents for saponification (e.g., potassium hydroxide)[9]
-
Derivatization agent (optional, but can improve sensitivity)[9]
-
LC-MS/MS system with a suitable column (e.g., C18)[10]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.[9]
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a mixture of solvents such as methanol and chloroform.[9]
-
-
Saponification (to measure total 11-HETE, including esterified forms):
-
After extraction, the lipid extract can be treated with potassium hydroxide (B78521) to hydrolyze esterified HETEs.[9]
-
-
Solid Phase Extraction (SPE) (for sample cleanup):
-
The extracted and saponified sample can be further purified using an SPE cartridge to remove interfering substances.[10]
-
-
Derivatization (Optional):
-
To enhance sensitivity, the carboxyl group of 11-HETE can be derivatized.[9]
-
-
LC-MS/MS Analysis:
-
Reconstitute the final extract in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Use a gradient elution on a C18 column to separate 11-HETE from other lipids.
-
Detect and quantify 11-HETE using multiple reaction monitoring (MRM) mode.
-
Protocol for Western Blot Analysis of CYP1B1 Expression
This protocol is for assessing the protein expression of CYP1B1 in cells treated with 11(S)-HETE.
Materials:
-
RL-14 cells treated with 11(S)-HETE (as described in Protocol 4.1)
-
RIPA lysis buffer with protease and phosphatase inhibitors[11]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)[11]
-
Primary antibody against CYP1B1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[11]
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.[11]
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CYP1B1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.[11]
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol for RT-PCR Analysis of Hypertrophic Markers
This protocol is for measuring the mRNA expression of cardiac hypertrophic markers in cells treated with 11(S)-HETE.[1]
Materials:
-
RL-14 cells treated with 11(S)-HETE
-
RNA extraction kit
-
cDNA synthesis kit[1]
-
SYBR Green PCR Master Mix[1]
-
Primers for hypertrophic markers (e.g., ANP, β-MHC) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument[13]
Procedure:
-
RNA Extraction:
-
Extract total RNA from 11(S)-HETE-treated and control cells using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[13]
-
-
Real-Time PCR:
-
Set up the real-time PCR reactions using SYBR Green Master Mix, cDNA, and specific primers for the target genes and a housekeeping gene.
-
Run the PCR program on a real-time PCR instrument. The reaction conditions are typically an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[13]
-
Conclusion
11(S)-HETE is a valuable tool for studying lipid peroxidation and its downstream consequences. The protocols and data presented in these application notes provide a framework for researchers to incorporate 11(S)-HETE into their experimental models of oxidative stress. By accurately quantifying 11(S)-HETE and examining its effects on cellular signaling, scientists can gain deeper insights into the mechanisms of oxidative damage and identify potential targets for therapeutic intervention.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Estimation of Lipid Peroxidation Induced by Hydrogen Peroxide in Cultured Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. 20-HETE mediates Ang II-induced cardiac hypertrophy via ROS and Ca2+ signaling in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate 11(S)-HETE Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid metabolite of arachidonic acid produced via enzymatic and non-enzymatic pathways.[1][2] Emerging evidence suggests its involvement in various physiological and pathological processes, including cellular hypertrophy.[1] However, the precise signaling pathways governed by 11(S)-HETE remain largely uncharacterized, presenting a significant gap in our understanding of its biological functions and therapeutic potential. This application note provides a detailed framework and experimental protocols for leveraging CRISPR-Cas9 gene-editing technology to elucidate the signaling cascades initiated by 11(S)-HETE.
The central hypothesis of this workflow is that 11(S)-HETE acts through a G-protein coupled receptor (GPCR), a common mechanism for lipid signaling molecules. By systematically knocking out candidate GPCRs and key downstream signaling components using CRISPR-Cas9, researchers can dissect the molecular machinery responsible for transducing the 11(S)-HETE signal. This document outlines protocols for CRISPR-Cas9-mediated gene knockout, followed by functional assays to measure changes in intracellular calcium, cyclic AMP (cAMP) levels, and activation of the MAPK/ERK pathway, all common downstream effectors of GPCR signaling.
Putative 11(S)-HETE Signaling Pathway
Based on the known signaling paradigms of other eicosanoids, we propose a putative signaling pathway for 11(S)-HETE for initial investigation. This proposed pathway involves the activation of a Gq-coupled GPCR, leading to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), release of intracellular calcium, and activation of the Ras-Raf-MEK-ERK (MAPK) cascade.
Caption: Putative 11(S)-HETE signaling pathway.
Experimental Workflow
The overall experimental strategy involves generating knockout cell lines for candidate genes and assessing the impact on 11(S)-HETE-induced signaling events.
Caption: Experimental workflow for CRISPR-Cas9 studies.
Data Presentation
Quantitative data from the functional assays should be summarized to facilitate comparison between wild-type and knockout cell lines.
Table 1: Effect of Gene Knockout on 11(S)-HETE-Induced Calcium Mobilization
| Cell Line | Target Gene | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i post-11(S)-HETE (nM) | Fold Change |
|---|---|---|---|---|
| Wild-Type | N/A | 105 ± 8 | 450 ± 25 | 4.29 |
| Scrambled gRNA | N/A | 110 ± 10 | 445 ± 30 | 4.05 |
| Gene X KO | Gene X | 108 ± 9 | 115 ± 12 | 1.06 |
| Gene Y KO | Gene Y | 102 ± 7 | 430 ± 28 | 4.22 |
Table 2: Effect of Gene Knockout on 11(S)-HETE-Modulated cAMP Levels
| Cell Line | Target Gene | Basal cAMP (pmol/well) | cAMP post-11(S)-HETE (pmol/well) | % Change |
|---|---|---|---|---|
| Wild-Type | N/A | 8.2 ± 0.5 | 7.9 ± 0.6 | -3.7% |
| Scrambled gRNA | N/A | 8.5 ± 0.7 | 8.3 ± 0.5 | -2.4% |
| Gene X KO | Gene X | 8.3 ± 0.6 | 8.1 ± 0.7 | -2.4% |
Table 3: Effect of Gene Knockout on 11(S)-HETE-Induced ERK Phosphorylation
| Cell Line | Target Gene | p-ERK/Total ERK Ratio (Fold Change vs. Untreated WT) |
|---|---|---|
| Wild-Type (Untreated) | N/A | 1.00 |
| Wild-Type + 11(S)-HETE | N/A | 3.5 ± 0.4 |
| Scrambled gRNA + 11(S)-HETE | N/A | 3.3 ± 0.5 |
| Gene X KO + 11(S)-HETE | Gene X | 1.1 ± 0.2 |
| Gene Y KO + 11(S)-HETE | Gene Y | 3.4 ± 0.4 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout
This protocol outlines the generation of knockout cell lines using a plasmid-based CRISPR-Cas9 system.[3][4][5][6]
1.1. gRNA Design and Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a web-based tool (e.g., CHOPCHOP).[7]
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) that has been linearized with BbsI.[7]
-
Transform the ligated product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
1.2. Transfection:
-
Seed a suitable cell line (e.g., HEK293T, HeLa) in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
1.3. Single-Cell Cloning:
-
48-72 hours post-transfection, detach the cells using trypsin.
-
Isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into a 96-well plate, with one cell per well. Alternatively, perform serial dilution to achieve single-cell seeding.[6]
-
Culture the single cells in conditioned media until colonies are visible.
-
Expand the clonal populations.
1.4. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the target region by PCR and analyze for insertions/deletions (indels) using Sanger sequencing and a TIDE or ICE analysis tool.[6]
-
Protein Expression Analysis: Confirm the absence of the target protein by Western blot analysis using a validated antibody.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration upon 11(S)-HETE stimulation.[8][9][10][11]
2.1. Cell Preparation:
-
Seed wild-type and knockout cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Wash the cells once with Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 45-60 minutes at 37°C, according to the manufacturer's instructions.
-
Wash the cells twice with HBSS to remove excess dye.
2.2. Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR) capable of kinetic reads.[12]
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 11(S)-HETE (at various concentrations) to the wells and continue recording fluorescence for 2-5 minutes.
-
As a positive control, add a calcium ionophore like ionomycin (B1663694) at the end of the run to determine the maximum fluorescence.
2.3. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum fluorescence (ΔF/Fmax).
-
Determine the EC50 value for 11(S)-HETE in wild-type and control cells.
Protocol 3: cAMP Assay
This protocol quantifies intracellular cAMP levels to assess the involvement of Gs or Gi signaling.[13][14][15][16][17]
3.1. Cell Stimulation:
-
Seed wild-type and knockout cells in a 96-well plate.
-
Starve the cells in serum-free media for 2-4 hours.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-30 minutes.
-
For potential Gi coupling, stimulate with forskolin (B1673556) to induce a basal level of cAMP.
-
Add 11(S)-HETE at various concentrations and incubate for 15-30 minutes at 37°C.
3.2. cAMP Measurement:
-
Lyse the cells.
-
Measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's protocol.[13][15]
3.3. Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Determine the effect of 11(S)-HETE on cAMP production in wild-type and knockout cells.
Protocol 4: Western Blot for ERK Phosphorylation
This protocol assesses the activation of the MAPK/ERK pathway by detecting phosphorylated ERK.[18][19][20][21]
4.1. Cell Treatment and Lysis:
-
Seed wild-type and knockout cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat the cells with 11(S)-HETE for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
4.2. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[19]
4.3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Normalize the results to the untreated control.
Conclusion
The combination of CRISPR-Cas9 technology with robust functional assays provides a powerful platform to systematically dissect the signaling pathways of 11(S)-HETE. By identifying the cognate receptor and downstream effectors, this approach will not only enhance our fundamental understanding of lipid signaling but also pave the way for the development of novel therapeutic strategies targeting this pathway in various diseases.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generating Single Cell-Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 6. genemedi.net [genemedi.net]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling in 11(S)-HETE Metabolic Studies
Introduction
11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid (AA). It is produced via enzymatic pathways, primarily involving cyclooxygenase (COX) enzymes, as well as non-enzymatic lipid peroxidation.[1][2] As a signaling molecule, 11(S)-HETE is implicated in various physiological and pathological processes, making the study of its metabolism crucial for understanding disease and developing new therapeutics.
Stable isotope labeling (SIL) is a powerful technique that utilizes non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), to trace the metabolic fate of molecules and provide accurate quantification. In the context of 11(S)-HETE research, SIL coupled with mass spectrometry serves two primary purposes:
-
Quantitative Analysis: By using a known concentration of a stable isotope-labeled 11(S)-HETE analogue as an internal standard, endogenous levels of 11(S)-HETE in complex biological matrices can be measured with high accuracy and precision (isotope dilution mass spectrometry).
-
Metabolic Flux Analysis: Introducing stable isotope-labeled precursors, such as deuterated arachidonic acid (d₈-AA), allows researchers to track the synthesis, conversion, and downstream metabolism of 11(S)-HETE, providing insights into pathway dynamics.[3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to employ SIL for the robust study of 11(S)-HETE metabolism.
Metabolic Pathway of 11(S)-HETE
11(S)-HETE is primarily formed from arachidonic acid. The cyclooxygenase (COX-1 and COX-2) enzymes convert arachidonic acid into prostaglandin (B15479496) G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). During this process, a small amount of 11-hydroperoxyeicosatetraenoic acid (11-HpETE) is also generated.[1][4] This intermediate is subsequently reduced by peroxidases to form 11-HETE.[1] While the COX pathway is a major enzymatic source, 11-HETE can also be formed non-enzymatically through lipid peroxidation.[1][5]
Application Note 1: Quantification of Endogenous 11(S)-HETE in Human Plasma
This protocol details the use of stable isotope dilution mass spectrometry for the accurate quantification of 11(S)-HETE in human plasma samples. The method relies on spiking the sample with a known amount of a deuterium-labeled internal standard, such as [²H₈]-15(S)-HETE or a specific d₄-11(S)-HETE if available, which behaves identically to the endogenous analyte during extraction and ionization, thereby correcting for sample loss and matrix effects.
Quantitative Data
The following table summarizes representative concentration levels of 11(S)-HETE found in human blood products. These values can serve as a reference for expected physiological concentrations.
| Biological Matrix | Analyte | Concentration (ng/mL) | Citation |
| Untreated Human Plasma | 11(S)-HETE | 0.49 ± 0.2 | [6] |
| Untreated Human Plasma | 11(R)-HETE | 0.02 ± 0.01 | [6] |
| Zymosan-Stimulated Blood (short-term) | 11(S)-HETE | 0.78 ± 0.09 | [6] |
Experimental Protocol
This protocol is adapted from established methods for eicosanoid analysis.[6][7][8]
1. Materials and Reagents
-
Human plasma (collected with EDTA or heparin)
-
Stable Isotope-labeled Internal Standard (IS): e.g., [²H₈]-15(S)-HETE (due to commercial availability and use in similar panels) or ideally [²H₄]-11(S)-HETE.
-
Acetonitrile (B52724) (ACN), HPLC-grade
-
Formic Acid, LC-MS grade
-
Diethyl Ether or Ethyl Acetate (B1210297)
-
Nitrogen gas supply for evaporation
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or a specialized lipid-binding phase)
-
Methanol (B129727) (MeOH), HPLC-grade
-
Water, LC-MS grade
2. Sample Preparation and Lipid Extraction
-
Thaw plasma samples on ice.
-
To a 200 µL plasma sample, add 1 ng of the deuterated internal standard dissolved in a small volume of ethanol (B145695) or methanol.[6]
-
Add 2 volumes of ice-cold acetonitrile (400 µL) to precipitate proteins.[8] Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Acidify the supernatant with 1% formic acid to a pH of ~3-4 to protonate the carboxylic acid group of HETEs for efficient extraction.[6]
-
Perform Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 3 mL of methanol followed by 3 mL of water.
-
Load the acidified supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 10% methanol to remove polar interferences.[9]
-
Dry the cartridge under vacuum for 20 minutes.
-
Elute the lipids with 2 mL of ethyl acetate or methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: UHPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient optimized to separate HETE isomers. A typical gradient might run from 40% B to 95% B over 10-15 minutes.[9][10]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Use Scheduled Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.
4. Data Analysis
-
Integrate the peak areas for the endogenous 11(S)-HETE and the stable isotope-labeled internal standard.
-
Calculate the peak area ratio (Endogenous Analyte / Internal Standard).
-
Construct a calibration curve using known amounts of a certified 11(S)-HETE standard and a fixed amount of the internal standard, plotting the peak area ratio against concentration.
-
Determine the concentration of 11(S)-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.
Application Note 2: Tracing 11(S)-HETE Formation Using a Labeled Precursor
This application demonstrates how to trace the metabolic production of 11(S)-HETE from its precursor, arachidonic acid, in a cell culture model. By providing cells with arachidonic acid labeled with stable isotopes (e.g., d₈-Arachidonic Acid), the newly synthesized labeled 11(S)-HETE can be distinguished from the pre-existing unlabeled pool. This allows for the study of metabolic flux and the effects of stimuli or inhibitors on the synthetic pathway.
Protocol: Metabolic Labeling in Cell Culture
1. Cell Culture and Labeling
-
Culture cells of interest (e.g., endothelial cells, macrophages) to ~80% confluency in appropriate media.[12]
-
Prepare the labeling medium: supplement fresh, serum-free medium with deuterated arachidonic acid (d₈-AA). The final concentration typically ranges from 5-20 µM, but should be optimized for the cell type to avoid cytotoxicity.
-
Remove the existing medium, wash cells once with phosphate-buffered saline (PBS).
-
Add the d₈-AA labeling medium to the cells.
-
Incubate for a desired period (e.g., 30 minutes to 24 hours) to allow for uptake and metabolism of the labeled precursor. If studying the effects of a stimulus (e.g., LPS, zymosan), it can be added during this incubation period.[6]
2. Sample Collection and Extraction
-
Collect the cell culture medium into a tube and store it on ice.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of a methanol/water solution and scraping.
-
Combine the cell lysate with the collected medium. This allows for the analysis of both intracellular and secreted metabolites.
-
Spike the combined sample with a different stable isotope-labeled standard (e.g., [²H₈]-15(S)-HETE) to serve as an internal standard for quantification of both labeled and unlabeled species.
-
Proceed with the lipid extraction protocol as described in Application Note 1 (steps 3-10).
3. LC-MS/MS Analysis and Data Interpretation
-
Perform LC-MS/MS analysis as described previously.
-
In addition to the MRM transition for unlabeled 11-HETE (m/z 319.2 → 167.1), monitor the transition for the newly synthesized, labeled 11-HETE. For a d₈-AA precursor, the resulting d₈-11-HETE would have a transition of m/z 327.2 → product ion . The exact product ion should be confirmed with a standard or by fragmentation analysis.
-
The ratio of labeled 11-HETE to total (labeled + unlabeled) 11-HETE indicates the proportion of the metabolite pool that was newly synthesized during the labeling period.
-
Changes in this ratio in response to different experimental conditions (e.g., drug treatment) provide direct insight into the regulation of the 11(S)-HETE metabolic pathway.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Synthesis of hydroxyeicosatetraenoic (HETEs) and epoxyeicosatrienoic acids (EETs) by cultured bovine coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral HPLC Separation of HETE Enantiomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures, frequently asked questions (FAQs), and experimental protocols for improving the resolution of hydroxyeicosatetraenoic acid (HETE) enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Improving Poor Resolution
This section addresses common issues encountered during the chiral separation of HETE enantiomers. A systematic approach to troubleshooting is often the most effective.
Q1: My HETE enantiomers are co-eluting or showing very poor resolution (Rs < 1.5). What should I do first?
A1: Poor resolution is the most common challenge and typically stems from suboptimal mobile phase composition or an inappropriate choice of the chiral stationary phase (CSP).[1]
Initial Steps:
-
Verify Mobile Phase Composition: Confirm that the solvent ratios (e.g., hexane/alcohol) and additive concentrations (e.g., acid/base) are correct.[2][3] Small deviations can significantly impact selectivity.
-
Assess Column Health: Check the column's performance history. A decline in efficiency or a marked drop in selectivity could indicate column degradation or contamination.[4] Flushing the column with a strong, compatible solvent like isopropanol (B130326) or following the manufacturer's regeneration protocol may restore performance.[4]
-
Optimize Mobile Phase: The mobile phase is the most influential factor for improving selectivity.[5]
-
Adjust Organic Modifier Ratio: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.[2]
-
Incorporate an Additive: For acidic analytes like HETEs, adding a small amount of an acidic modifier (e.g., 0.1% acetic acid or formic acid) to the mobile phase can significantly improve peak shape and resolution.[6]
-
Q2: I've optimized the mobile phase, but the resolution is still inadequate. What's the next parameter to adjust?
A2: After the mobile phase, flow rate and temperature are the next critical parameters to investigate for resolution improvement.
Secondary Steps:
-
Decrease the Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the chiral stationary phase, which can enhance resolution.[7] For 4.6 mm I.D. columns, rates between 0.5 and 1.0 mL/min are typical starting points; try decreasing it in increments (e.g., from 1.0 mL/min to 0.7 mL/min).[2][3]
-
Adjust the Column Temperature: Temperature affects the thermodynamics of the separation and can alter enantioselectivity.[2][5]
-
Lowering the temperature generally improves resolution for many chiral separations, as it enhances the stability of the transient diastereomeric complexes formed on the stationary phase.[8][9] Try decreasing the temperature in 5-10°C increments (e.g., from 25°C to 15°C).
-
In some cases, increasing the temperature can improve efficiency and may unexpectedly improve resolution, so it is worth investigating both directions.[10]
-
Q3: My peaks are tailing or fronting, which is compromising my resolution measurement. How can I fix this?
A3: Poor peak shape is often caused by secondary interactions, column overload, or a mismatch between the sample solvent and the mobile phase.[1]
Solutions for Poor Peak Shape:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[11] Injecting a sample in a much stronger solvent can cause peak distortion.[4]
-
Reduce Sample Concentration: Overloading the column is a common cause of peak fronting. Try diluting your sample and injecting a smaller mass on the column.
-
Mobile Phase Additives: As mentioned, acidic additives can minimize secondary ionic interactions with the silica (B1680970) support, leading to more symmetrical peaks for acidic analytes like HETEs.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of HETE enantiomers important?
A1: HETE enantiomers often have distinct biological activities. For instance, lipoxygenase (LOX) enzymes produce HETEs with specific stereochemistry (e.g., 12(S)-HETE), while non-enzymatic, free-radical-induced oxidation produces a racemic mixture (equal amounts of R and S forms).[6] Chiral analysis is therefore crucial to distinguish between enzymatic and non-enzymatic pathways of HETE formation, which is vital in studying inflammation, ischemia, and other pathological processes.[6]
Q2: What type of chiral stationary phase (CSP) is best for HETE enantiomers?
A2: Polysaccharide-based CSPs are widely used and highly effective for the separation of HETE enantiomers and other oxidized fatty acids.[1][5][12] Columns with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are frequently reported to provide excellent stereoselectivity for this class of compounds.[6][13]
Q3: Should I derivatize my HETE sample before analysis?
A3: While not always necessary, derivatization can significantly improve resolution. Converting HETEs into their methyl esters or pentafluorobenzyl (PFB) esters can enhance their interaction with the CSP.[14] One study found that while underivatized HETE methyl esters were only partially resolved, their benzoyl or naphthoyl ester derivatives were completely separable on a Pirkle-type CSP.[15] Derivatization can also improve detection sensitivity, especially for mass spectrometry.[14]
Q4: Can I use gradient elution for chiral HETE separation?
A4: Yes, gradient elution can be used and is particularly effective when analyzing multiple HETE regioisomers in a single run. A common approach involves a gradient of acetonitrile (B52724) in water, with both solvents containing 0.1% formic or acetic acid.[6] This allows for the separation of different HETEs from each other while still enabling the chiral separation of their respective enantiomers.
Experimental Protocols
Protocol 1: General Method for Chiral Separation of HETE Enantiomers
This protocol provides a starting point for developing a robust separation method. Optimization will likely be required based on the specific HETE isomer and available instrumentation.
-
Sample Preparation:
-
Dissolve the HETE standard or extracted sample in the mobile phase or a compatible solvent (e.g., hexane/isopropanol) to a concentration of approximately 0.5-1.0 mg/mL.[2]
-
Ensure the sample solvent is not significantly stronger than the mobile phase to avoid peak distortion.[11]
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm or 3 µm particle size).
-
Mobile Phase: A common starting point is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive.[11] Begin with a ratio like 90:10 (v/v) n-hexane:isopropanol + 0.1% Acetic Acid.
-
Flow Rate: Start with 1.0 mL/min for a 4.6 mm I.D. column.[2]
-
Temperature: Maintain the column at a constant temperature, typically 25°C.[2]
-
Injection Volume: 5–10 µL.
-
Detection: UV detection at a wavelength appropriate for HETEs (e.g., 235 nm for conjugated dienes).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the peaks. A baseline separation is generally achieved when Rs ≥ 1.5.[2]
-
Data Tables
Table 1: Common Chiral Stationary Phases (CSPs) for HETE Analysis
| CSP Type | Chiral Selector Example | Typical Mode |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase |
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase |
| Pirkle-Type (π-acidic) | (R)-(-)-N-3,5-dinitrobenzoyl-α-phenylglycine | Normal Phase |
Table 2: Troubleshooting Guide for Poor Resolution (Rs < 1.5)
| Parameter | Initial Action | Rationale |
| Mobile Phase | Adjust hexane/alcohol ratio. Add 0.1% acid (e.g., Acetic Acid). | Primary factor affecting selectivity.[5][7] Acid suppresses ionization for better peak shape. |
| Flow Rate | Decrease from 1.0 to 0.5 mL/min. | Increases interaction time with CSP, often improving resolution. |
| Temperature | Decrease from 25°C to 15°C. | Lower temperatures often enhance enantioselectivity.[8][9] |
| Sample | Dilute sample. Dissolve in mobile phase. | Prevents column overload and peak distortion.[4][11] |
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
The following diagram illustrates a systematic workflow for addressing poor resolution in chiral HPLC experiments.
Caption: A step-by-step workflow for troubleshooting poor chiral resolution.
Chiral HPLC Method Development Strategy
This diagram outlines the logical progression for developing a new chiral separation method for HETE enantiomers.
Caption: Logical flow for chiral HPLC method development from column selection to optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Resolution of enantiomers of hydroxyeicosatetraenoate derivatives by chiral phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of 11(S)-HETE during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) during extraction procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction (SPE) and liquid-liquid extraction (LLE) of 11(S)-HETE.
Q1: My 11(S)-HETE recovery after solid-phase extraction (SPE) is consistently low. What are the most likely causes?
A1: Low recovery of 11(S)-HETE during SPE can stem from several factors throughout the extraction workflow. Here are the most common culprits and their solutions:
-
Improper Sample Pre-treatment: 11(S)-HETE is a carboxylic acid and requires an acidic pH for efficient retention on a reversed-phase (e.g., C18) sorbent.
-
Solution: Acidify your sample (e.g., plasma, urine, tissue homogenate) to a pH of approximately 3.5 using an acid like hydrochloric acid before loading it onto the SPE cartridge.[1] This ensures that the carboxyl group is protonated, increasing its hydrophobicity and affinity for the stationary phase.
-
-
Incorrect Sorbent Choice or Conditioning: Using an inappropriate sorbent or failing to properly condition the cartridge will lead to poor retention.
-
Solution: For 11(S)-HETE, a C18 (octadecylsilyl) reversed-phase sorbent is a standard and effective choice.[1] Always pre-condition the cartridge by washing with an organic solvent like methanol (B129727) or ethanol (B145695) to activate the stationary phase, followed by an equilibration step with water or an acidic buffer similar to your sample's loading conditions.[1]
-
-
Suboptimal Wash Steps: The wash steps are critical for removing interferences, but using a solvent that is too strong can cause premature elution of 11(S)-HETE.
-
Solution: A multi-step wash is often effective. Start with a polar wash, such as water, to remove salts and other highly polar interferences. Follow this with a wash of low organic content (e.g., 15% ethanol in water) to remove less polar interferences without eluting the 11(S)-HETE. A final wash with a non-polar solvent like hexane (B92381) can remove neutral lipids.[1]
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the 11(S)-HETE from the sorbent.
-
Solution: Use a sufficiently non-polar organic solvent to elute the 11(S)-HETE. Ethyl acetate (B1210297) is a commonly used and effective elution solvent.[1] Ensure you are using an adequate volume of the elution solvent to ensure complete recovery.
-
Q2: I'm performing a liquid-liquid extraction (LLE) for 11(S)-HETE and my recovery is poor. What should I check?
A2: Low recovery in LLE is often related to pH, solvent choice, and the physical extraction process.
-
Incorrect pH of the Aqueous Phase: Similar to SPE, the protonation state of 11(S)-HETE is crucial for its partitioning into the organic phase.
-
Solution: Acidify the aqueous sample to a pH below the pKa of 11(S)-HETE (approximately 4-5) to ensure it is in its neutral, more organic-soluble form.[2]
-
-
Inappropriate Organic Solvent: The polarity of the extraction solvent must be suitable for partitioning the analyte.
-
Solution: Ethyl acetate is a good starting choice for extracting 11(S)-HETE.[3][4] For more polar analytes, tetrahydrofuran (B95107) (THF) has been shown to yield higher sensitivities compared to ethyl acetate.[4] The choice of solvent can be optimized based on the specific sample matrix.
-
-
Insufficient Phase Mixing or Separation: Incomplete mixing of the aqueous and organic phases will result in poor extraction efficiency. Conversely, emulsion formation can make phase separation difficult, leading to loss of analyte.
Q3: Could my 11(S)-HETE be degrading during the extraction process? How can I prevent this?
A3: Yes, as a polyunsaturated fatty acid derivative, 11(S)-HETE is susceptible to degradation, primarily through oxidation.
-
Artefactual Formation and Oxidation: The extraction process itself can induce the formation of HETEs through non-enzymatic lipid peroxidation, or lead to the degradation of the target analyte.[6]
-
Solution:
-
Add Antioxidants: Incorporate an antioxidant such as butylated hydroxytoluene (BHT) into your extraction solvents to prevent free radical-mediated oxidation.[7][8]
-
Use Inhibitors: Immediately after sample collection, add a cyclooxygenase inhibitor like indomethacin (B1671933) to prevent enzymatic formation of HETEs.[1][9]
-
Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and the rate of chemical degradation.[10]
-
Protect from Light: Work in a dimly lit area or use amber-colored glassware to prevent photo-oxidation.[11]
-
Use Inert Atmosphere: Degas solvents and perform extractions under an inert gas like nitrogen or argon to minimize exposure to oxygen.[11]
-
-
Quantitative Data Summary
The following tables summarize expected recovery rates for eicosanoids and related compounds using different extraction methods. Note that specific recovery for 11(S)-HETE can be matrix-dependent.
Table 1: Comparison of Recovery Rates for Organic Acids by SPE and LLE
| Extraction Method | Mean Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 84.1 | [3][12] |
| Liquid-Liquid Extraction (LLE) | 77.4 | [3][12] |
Table 2: Reported Recovery Ranges for Various Analytes Using Optimized Extraction Protocols
| Extraction Method | Analyte Class | Recovery Range (%) | Reference |
| Solid-Phase Extraction (SPE) | Eicosanoids | 70 - 120 | [6] |
| Liquid-Liquid Extraction (LLE) | Volatile Water-Soluble Compounds | 57 - 95 (Ethyl Acetate) | [4] |
| Solid-Phase Extraction (SPE) | Cannabinoids | ~95 | |
| Oasis PRiME HLB (SPE) | Various Drugs | 89 ± 7 | [13] |
| Liquid-Liquid Extraction (LLE) | Various Drugs | 70 ± 10 | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 11(S)-HETE from Plasma
This protocol is adapted from a general method for eicosanoid extraction.[1][6]
-
Sample Preparation:
-
To 1 mL of plasma, add a cyclooxygenase inhibitor (e.g., indomethacin to a final concentration of 10 µM).
-
Add ethanol to a final concentration of 15%.
-
Acidify the sample to pH 3.5 with 2M hydrochloric acid (approximately 50 µL per mL of plasma).
-
Incubate at 4°C for 15 minutes.
-
Centrifuge to remove any precipitate.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 20 mL of ethanol.
-
Equilibrate the cartridge with 20 mL of deionized water.
-
-
Sample Loading:
-
Apply the pre-treated sample to the conditioned cartridge at a flow rate of approximately 0.5 mL/minute.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water.
-
Wash with 10 mL of 15% ethanol in water.
-
Wash with 10 mL of hexane.
-
-
Elution:
-
Elute the 11(S)-HETE with 10 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate under a stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 11(S)-HETE from Urine
This protocol is a general procedure for the extraction of acidic compounds from an aqueous matrix.[2][3]
-
Sample Preparation:
-
To 5 mL of urine, add an internal standard.
-
Acidify the urine to a pH of approximately 3-4 with 6M hydrochloric acid.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the acidified urine in a glass tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Repeat Extraction (Optional but Recommended):
-
Repeat the extraction of the aqueous layer with a fresh 5 mL of ethyl acetate to improve recovery. Combine the organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for subsequent analysis.
-
Visualizations
Caption: General experimental workflow for the extraction of 11(S)-HETE.
Caption: Putative signaling pathway of 11(S)-HETE.
References
- 1. oxfordbiomed.com [oxfordbiomed.com]
- 2. Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products [mdpi.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 11(S)-HETE Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantitative analysis of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 11(S)-HETE analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (decreased signal) or ion enhancement (increased signal), negatively affecting the accuracy, precision, and sensitivity of quantitative analysis.[2][3][4] In the context of 11(S)-HETE, which is often measured at low concentrations in complex biological samples like plasma or serum, matrix effects can obscure the true concentration, leading to unreliable results.[5][6]
Q2: What are the primary sources of matrix effects in biological samples for 11(S)-HETE analysis?
A2: The most significant source of matrix effects in bioanalysis, particularly for lipids like 11(S)-HETE, is phospholipids (B1166683).[2][7][8] Biological samples such as plasma and serum contain high concentrations of phospholipids, which can co-extract with the analyte of interest.[9] During LC-MS/MS analysis, these phospholipids can co-elute with 11(S)-HETE and compete for ionization in the mass spectrometer's source, typically leading to ion suppression.[1][9] Other potential sources include salts, proteins, and other endogenous metabolites.[2]
Q3: How can I determine if my 11(S)-HETE assay is affected by matrix effects?
A3: The most direct method to qualitatively assess matrix effects is the post-column infusion experiment.[10][11] This involves infusing a constant flow of an 11(S)-HETE standard into the mass spectrometer while injecting a blank, extracted sample matrix.[10] A dip or rise in the constant signal at the retention time of 11(S)-HETE indicates the presence of ion suppression or enhancement, respectively.[11] Quantitatively, the matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solvent.[12]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) considered the best solution for correcting matrix effects?
A4: A SIL-IS, such as deuterium-labeled 11(S)-HETE (e.g., 11(S)-HETE-d8), is the gold standard for quantification because it has nearly identical physicochemical properties to the analyte.[13][14][15] It co-elutes with the unlabeled 11(S)-HETE and experiences the same degree of ion suppression or enhancement.[14][15] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[16][17]
Troubleshooting Guide
Problem 1: Poor signal intensity, low sensitivity, or a high limit of quantification (LOQ).
-
Possible Cause: Significant ion suppression from co-eluting matrix components, most commonly phospholipids.[1][8] The energy in the ion source is finite, and if a large number of interfering molecules are present, the ionization of your target analyte, 11(S)-HETE, will be inefficient.[6]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before analysis.[5][18] Move from a simple protein precipitation (PPT) method, which is often ineffective at removing phospholipids, to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][19] Specialized phospholipid removal plates (e.g., HybridSPE) can remove over 99% of phospholipids and are highly effective.[1][8]
-
Improve Chromatographic Separation: Modify your LC gradient to better separate 11(S)-HETE from the region where phospholipids typically elute.[10] If phospholipids accumulate on the column, they can elute unpredictably in later runs, so a thorough column wash step is critical.[9]
-
Check for Metal Adsorption: For phosphorylated or acidic compounds, interaction with metal surfaces in standard HPLC columns can cause signal loss.[20] If other methods fail, consider using a metal-free or PEEK-lined column and tubing.[20]
-
Problem 2: High variability and poor reproducibility in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects from sample to sample. The composition of biological matrices can vary between individuals or collection time points, leading to different degrees of ion suppression for each sample.[3][11] This is particularly problematic if your calibration curve is prepared in a different matrix (or solvent) than your samples.
-
Solutions:
-
Implement a SIL-IS: This is the most robust solution. A SIL-IS co-elutes and experiences the same sample-specific matrix effects as the analyte, correcting for the variability.[14][15]
-
Use Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards and QC samples in a pooled blank matrix that is identical to your study samples (e.g., pooled human plasma).[21] This ensures that the standards and the unknown samples experience similar matrix effects, though it does not account for inter-sample variability.
-
Dilute the Sample: If the 11(S)-HETE concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[10][14] However, this will also reduce the analyte signal, so it is only feasible for assays with sufficient sensitivity.
-
Problem 3: Inaccurate quantification even when using a structural analog internal standard.
-
Possible Cause: The structural analog internal standard has different chromatographic behavior and/or is affected differently by the matrix than 11(S)-HETE. For an internal standard to be effective, it must track the analyte's behavior closely through extraction and ionization.[22] If the analog elutes at a different time, it will not experience the same ion suppression environment as 11(S)-HETE.
-
Solution:
-
Switch to a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the only type of internal standard that can truly compensate for matrix effects because its chemical and physical properties are virtually identical to the analyte.[15][17] Use a deuterated standard like 15(S)-HETE-d8 or, ideally, an 11(S)-HETE-specific labeled standard if available.[13][23]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Low | High | High | Simple, fast, and inexpensive. | Ineffective at removing phospholipids, leading to significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Variable (Depends on solvent polarity) | Medium | Can provide very clean extracts if optimized. | Method development can be time-consuming; may have low recovery for polar analytes.[2][18] |
| Solid-Phase Extraction (SPE) | High | High | Medium | Highly effective at removing salts and phospholipids, providing clean extracts.[19][21] | Requires method development to optimize sorbent, wash, and elution steps.[19] |
| HybridSPE®-Phospholipid | Very High (>99%) | High | High | Combines the simplicity of PPT with highly selective phospholipid removal.[1][8] | Higher cost per sample compared to other methods. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for 11(S)-HETE from Plasma
This protocol is a representative example and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw 200 µL of plasma on ice.
-
Add 10 µL of a SIL-IS working solution (e.g., 15(S)-HETE-d8 at 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid to acidify the sample. Vortex to mix.[24]
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a low-percentage organic solvent (e.g., 10% methanol in water) to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the 11(S)-HETE and SIL-IS from the cartridge using 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion
-
Setup:
-
Prepare a solution of 11(S)-HETE in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL).
-
Using a syringe pump and a T-fitting, infuse this solution into the LC flow stream between the analytical column and the MS ion source at a low flow rate (e.g., 10 µL/min).[11]
-
-
Procedure:
-
Begin acquiring data on the mass spectrometer using the MRM transition for 11(S)-HETE. You should observe a stable, continuous signal baseline from the infused standard.[11]
-
While the infusion continues, inject a blank matrix sample that has been processed through your entire sample preparation procedure.
-
-
Interpretation:
-
Monitor the baseline of the 11(S)-HETE signal.
-
A significant drop in the signal intensity that coincides with the elution of components from the blank matrix indicates ion suppression .
-
A significant rise in the signal intensity indicates ion enhancement .
-
By noting the retention time of these deviations, you can see if they overlap with the expected retention time of your 11(S)-HETE analyte, confirming a high likelihood of matrix effects.[10]
-
Visualizations
Caption: The process of ion suppression in 11(S)-HETE analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. zefsci.com [zefsci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. What is matrix effect and how is it quantified? [sciex.com]
- 13. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. bme.psu.edu [bme.psu.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ukisotope.com [ukisotope.com]
- 23. researchgate.net [researchgate.net]
- 24. Detection of 19 types of para-arachidonic acids in five types of plasma/serum by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing auto-oxidation of 11(S)-HETE standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the auto-oxidation of 11(S)-HETE standards during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 11(S)-HETE and why is it prone to auto-oxidation?
11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid. As a polyunsaturated fatty acid (PUFA), its structure contains multiple double bonds, which are susceptible to attack by reactive oxygen species (ROS), leading to a process called auto-oxidation or lipid peroxidation.[1][2] This degradation can compromise the integrity of the standard, leading to inaccurate experimental results.
Q2: How can I visually identify if my 11(S)-HETE standard has degraded?
Visual inspection is not a reliable method for detecting degradation. Auto-oxidation is a chemical process that may not result in visible changes. The most reliable way to assess the purity of your standard is through analytical techniques such as HPLC or GC-MS.
Q3: What are the consequences of using a degraded 11(S)-HETE standard in my experiments?
Using a degraded standard can lead to several issues, including:
-
Inaccurate quantification of biological samples.
-
Reduced or altered biological activity in cell-based assays.
-
Generation of confounding artifacts in your experimental results.
Troubleshooting Guide
Issue: Suspected Degradation of 11(S)-HETE Standard
Symptoms:
-
Inconsistent or non-reproducible experimental results.
-
Appearance of unexpected peaks in HPLC or GC-MS chromatograms.
-
Reduced biological activity of the standard compared to previous lots.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Improper Storage | 11(S)-HETE is sensitive to temperature. Long-term storage at -20°C may not be sufficient to prevent degradation. For optimal stability, store the standard at -80°C or in liquid nitrogen.[2][3] |
| Exposure to Oxygen | Auto-oxidation is initiated by reactive oxygen species. To minimize exposure, overlay the standard solution with an inert gas like argon or nitrogen before sealing and storing.[4] |
| Repeated Freeze-Thaw Cycles | Frequent temperature fluctuations can accelerate degradation. Aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles. |
| Exposure to Light | Photons can catalyze the oxidation process. Store the standard in an amber vial or a light-blocking container.[4] |
| Solvent Purity | Impurities in solvents can introduce contaminants that promote oxidation. Use high-purity, HPLC-grade solvents for reconstitution and dilution. |
| Lack of Antioxidants | Antioxidants can protect against auto-oxidation. Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT), to the standard solution.[2] |
Storage and Stability Data
Proper storage is critical for maintaining the integrity of the 11(S)-HETE standard. The following table summarizes recommended storage conditions and observed stability.
| Storage Temperature | Recommended Duration | Observed Stability |
| -20°C | Short-term (days to weeks) | One study suggests a stability of at least 2 years, while another indicates significant degradation after just one month.[1][3] Given the conflicting data, -20°C is recommended only for short-term storage. |
| -80°C | Long-term (months to years) | Significantly more stable than at -20°C. Recommended for long-term storage.[2][3] |
| -150°C (Liquid Nitrogen) | Long-term (years) | Offers the highest stability for long-term archival purposes.[3] |
Experimental Protocols
Protocol 1: HPLC Analysis of 11(S)-HETE Purity
This protocol outlines a method for assessing the purity of an 11(S)-HETE standard and detecting potential degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
11(S)-HETE standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or acetic acid
-
C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 80:20 v/v).
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Carefully dissolve the 11(S)-HETE standard in HPLC-grade ethanol (B145695) or methanol to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration suitable for injection (e.g., 10 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 236 nm (the λmax for HETEs).[1]
-
Gradient Elution:
-
Start with a suitable initial percentage of Mobile Phase B (e.g., 50%).
-
Implement a linear gradient to increase the percentage of Mobile Phase B over time to elute the analyte and any potential degradation products.
-
A typical gradient might be from 50% to 100% B over 20-30 minutes.
-
-
-
Data Analysis:
-
The purity of the 11(S)-HETE standard can be determined by the relative area of its corresponding peak in the chromatogram.
-
The presence of additional peaks may indicate degradation products or impurities.
-
Protocol 2: GC-MS Analysis for Oxidation Products
This protocol provides a general workflow for the derivatization and analysis of 11(S)-HETE and its potential oxidation products by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
11(S)-HETE standard
-
Internal standard (e.g., deuterated HETE)
-
Derivatizing agent (e.g., pentafluorobenzyl bromide - PFB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Acetonitrile, Iso-octane
-
GC-MS system
Procedure:
-
Sample Preparation and Extraction:
-
To a known amount of the 11(S)-HETE standard, add an internal standard.
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the lipids.
-
-
Derivatization:
-
Evaporate the solvent from the sample under a stream of nitrogen.
-
Add a solution of PFB-Br in acetonitrile and DIPEA in acetonitrile to the dried residue.
-
Incubate at room temperature for approximately 20-30 minutes to form the PFB ester.
-
Dry the sample again under nitrogen.
-
-
GC-MS Conditions:
-
Sample Reconstitution: Dissolve the derivatized sample in iso-octane.
-
Injection: Inject 1-2 µL onto the GC column.
-
GC Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to separate the analytes.
-
Carrier Gas: Helium.
-
MS Detection: Use negative ion chemical ionization (NICI) for high sensitivity. Monitor for the characteristic ions of the derivatized 11-HETE and potential oxidation products.
-
-
Data Analysis:
-
Identify the 11(S)-HETE peak based on its retention time and mass spectrum compared to a reference standard.
-
Search for masses corresponding to potential oxidation products (e.g., hydroxylated or epoxidized forms of HETE).
-
Visualizations
Caption: Auto-oxidation pathway of 11(S)-HETE.
Caption: Troubleshooting workflow for 11(S)-HETE standard degradation.
References
Interference from other HETE isomers in analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the interference from other HETE isomers during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in HETE analysis?
Interference in the analysis of a specific hydroxyeicosatetraenoic acid (HETE) isomer primarily arises from the presence of other structurally similar HETE isomers. These interferences can be categorized as:
-
Positional Isomers: These isomers have the hydroxyl group at different positions on the eicosatetraenoic acid backbone (e.g., 5-HETE, 8-HETE, 12-HETE, 15-HETE). They have the same molecular weight and elemental composition, making them isobaric.
-
Enantiomers: For each positional isomer, the hydroxyl group can exist in either the S or R stereochemical configuration (e.g., 12(S)-HETE and 12(R)-HETE). These enantiomers have identical physicochemical properties in an achiral environment.
-
Non-enzymatic Isomers: HETE isomers can be formed through both enzymatic pathways (lipoxygenases, cyclooxygenases, and cytochrome P450) and non-enzymatic free radical reactions.[1][2] Enzymatic routes are highly enantiospecific, while non-enzymatic oxidation produces a racemic mixture of isomers.[1][2]
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the target HETE isomer in the mass spectrometer, leading to ion suppression or enhancement.[3][4]
Q2: Why is it critical to separate HETE isomers?
The biological activity of HETEs is often highly specific to the particular isomer. For example, 12(S)-HETE is a potent pro-inflammatory mediator, whereas its enantiomer, 12(R)-HETE, has different biological functions.[1] Therefore, accurate quantification of individual isomers is crucial for understanding their roles in physiological and pathological processes.
Q3: What are the primary analytical techniques for separating and quantifying HETE isomers?
The most powerful and widely used technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6] For the separation of enantiomers, chiral chromatography is essential.[1][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires derivatization of the HETEs.
Troubleshooting Guides
Issue 1: Co-elution of HETE Isomers in LC-MS/MS Analysis
Symptom: You observe a single chromatographic peak that corresponds to the mass-to-charge ratio (m/z) of your target HETE, but you suspect it may contain multiple co-eluting isomers.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting HETE isomer co-elution.
Possible Causes and Solutions:
-
Inadequate Chromatographic Resolution:
-
Solution: Modify your HPLC method. This can include adjusting the gradient steepness, changing the organic modifier (e.g., from acetonitrile (B52724) to methanol), or altering the mobile phase pH.[7] A shallower gradient can often improve the separation of closely eluting compounds.[7]
-
-
Inappropriate Column Chemistry:
-
Solution: If optimizing the mobile phase is insufficient, consider a different stationary phase. For positional isomers, a column with a different selectivity (e.g., a phenyl-hexyl phase instead of a C18) may provide the necessary resolution.
-
-
Co-elution of Enantiomers:
-
Solution: Standard reversed-phase columns will not separate enantiomers. You must use a chiral stationary phase (CSP).[1][6] Common chiral columns for HETE analysis include those based on amylose (B160209) or cellulose (B213188) derivatives.[1]
-
-
Confirmation of Isomer Identity:
-
Solution: Even with chromatographic separation, it is crucial to confirm the identity of each isomer. This can be achieved by comparing the retention times and MS/MS fragmentation patterns to those of authentic standards.[6] Different HETE isomers can produce characteristic fragment ions upon collision-induced dissociation (CID).[5][6]
-
Issue 2: Poor Sensitivity and Inconsistent Quantification
Symptom: You are experiencing low signal intensity for your target HETE, high background noise, or poor reproducibility between injections.
Possible Causes and Solutions:
-
Matrix Effects:
-
Solution: The sample matrix can significantly impact ionization efficiency.[3][4]
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) to remove interfering lipids and salts.[8] A well-designed SPE protocol can significantly reduce matrix effects.[8]
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of detection.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as similar as possible to your samples to compensate for matrix effects.[9]
-
-
-
Inappropriate Internal Standard:
-
Solution: The choice of internal standard (IS) is critical for accurate quantification.[10][11][12]
-
Use a Stable Isotope-Labeled IS: The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., d8-5-HETE for the analysis of 5-HETE).[5] This ensures that the IS has nearly identical chemical and physical properties to the analyte, and will co-elute, effectively compensating for variations in extraction, chromatography, and ionization.[10]
-
Structural Analogs: If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used, but this is less ideal.[2]
-
-
-
Suboptimal MS/MS Parameters:
-
Solution: Optimize the MS/MS parameters for your specific instrument and target HETE. This includes optimizing the collision energy to generate specific and abundant fragment ions.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of HETEs from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for each HETE being analyzed.
-
Precipitate proteins by adding 2 mL of cold methanol (B129727).
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes to facilitate protein precipitation.[13]
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the HETEs with 2 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Chiral LC-MS/MS Analysis of HETE Isomers
This protocol provides a starting point for the chiral separation of HETE isomers.
-
LC System: A UHPLC system capable of generating reproducible gradients at low flow rates.
-
Chiral Column: A column such as a Lux Amylose-2 (150 x 2.0 mm, 3 µm) is suitable for separating HETE enantiomers.[1]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A shallow gradient is often required for optimal separation. For example, starting at 50% B and increasing to 90% B over 40 minutes.[1]
-
Flow Rate: A low flow rate, such as 50 µL/min, can improve resolution on narrow-bore columns.[1]
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Quantitative Data Summary
Table 1: Example MRM Transitions for HETE Isomers
| HETE Isomer | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-HETE | 319.2 | 115.2 |
| 8-HETE | 319.2 | 155.2 |
| 12-HETE | 319.2 | 179.1 |
| 15-HETE | 319.2 | 219.1 |
| 5-HETE-d8 (IS) | 327.2 | 116.0 |
| 12-HETE-d8 (IS) | 327.2 | 184.0 |
Data adapted from a study on HETE analysis in brain tissue.[2]
Visualizations
Caption: Sources of HETE isomer interference.
References
- 1. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of blood HETE levels by selected ion monitoring with ricinoleic acid as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
Technical Support Center: 11(S)-HETE Biosynthesis
Welcome to the technical support center for 11(S)-HETE biosynthesis. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental yield of 11(S)-hydroxyeicosatetraenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary biosynthetic pathways for 11(S)-HETE?
A1: 11(S)-HETE is primarily synthesized from arachidonic acid (AA) through several pathways:
-
Non-enzymatic Free Radical Oxidation: This is a significant pathway for 11(S)-HETE production and also generates 8-HETE and 9-HETE.[1][2] This process is often associated with oxidative stress.[1]
-
Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes, notably CYP1B1, can metabolize arachidonic acid to produce both 11(R)- and 11(S)-HETE.[1] In some systems, like rat liver microsomes, the R-enantiomer is more predominant in this NADPH-dependent metabolism.[1]
-
Cyclooxygenase (COX) Enzymes: While primarily producing prostaglandins, COX-1 and COX-2 can generate small amounts of 11-HETE as a by-product. However, this enzymatic process is reported to produce exclusively the R-configuration.[1][3]
Q2: What factors can influence the yield of 11(S)-HETE?
A2: Several factors can impact the biosynthesis of 11(S)-HETE:
-
Substrate Availability: The concentration of arachidonic acid is a critical determinant.
-
Enzyme Expression and Activity: The levels and catalytic activity of enzymes like CYP1B1 are crucial.[1]
-
Cellular Redox State: Oxidative stress can promote the non-enzymatic synthesis of 11(S)-HETE.[1]
-
Presence of Cofactors: NADPH is required for CYP-mediated synthesis.[1]
-
pH and Temperature: Optimal pH and temperature are critical for enzymatic reactions. For instance, recombinant E. coli expressing 11R-LOX showed optimal 11R-HETE production at pH 7.0 and 25°C.[4] While this is for the R-enantiomer, it highlights the importance of optimizing these parameters.
-
Inhibitors and Inducers: The presence of compounds that inhibit or induce the activity of biosynthetic enzymes (e.g., COX inhibitors like indomethacin (B1671933) and aspirin) will affect the yield.[5]
Q3: How can I specifically increase the production of the 11(S) enantiomer over the 11(R) enantiomer?
A3: Since non-enzymatic oxidation produces a racemic mixture (both R and S enantiomers) and COX enzymes favor the R configuration, strategies to enhance the S enantiomer could involve:
-
Inducing Oxidative Stress: Carefully controlled induction of reactive oxygen species (ROS) could increase the non-enzymatic pathway, though this may have other cellular consequences.[1]
-
Modulating CYP Activity: 11(S)-HETE itself can upregulate CYP1B1 expression and allosterically activate its catalytic activity, suggesting a potential positive feedback loop.[1] Therefore, initial treatment with a small amount of 11(S)-HETE could potentially boost its own production.
Troubleshooting Guide
Issue 1: Low or No Detectable Yield of 11(S)-HETE
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Substrate (Arachidonic Acid) | Increase the concentration of exogenous arachidonic acid. | Increased availability of the precursor for conversion to 11(S)-HETE. |
| Low Enzyme Expression or Activity | - Verify the expression of key enzymes (e.g., CYP1B1) via Western blot or RT-PCR.- Treat cells with known inducers of these enzymes if applicable.[1] | Confirmation of enzyme presence and potential for increased catalytic activity. |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and incubation time for your specific experimental system. | Enhanced enzyme kinetics leading to higher product formation. |
| Inadequate Cell Lysis | Ensure complete cell lysis to release intracellular contents, including enzymes and metabolites.[6] | Maximizing the recovery of synthesized 11(S)-HETE. |
| Degradation of Product | Minimize sample processing time and keep samples on ice to prevent degradation by proteases or other enzymes.[6] | Preservation of the synthesized 11(S)-HETE for accurate quantification. |
| Analytical Method Not Sensitive Enough | - Utilize a highly sensitive analytical method such as LC-MS/MS.- Ensure proper sample preparation and extraction to concentrate the analyte. | Improved detection and quantification of low-level 11(S)-HETE. |
Issue 2: High Variability in 11(S)-HETE Yield Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and growth media. | Reduced biological variability leading to more consistent results. |
| Variable Substrate/Reagent Quality | Use fresh, high-quality arachidonic acid and other reagents for each experiment. | Minimized impact of reagent degradation on the experiment. |
| Inconsistent Incubation Times | Strictly adhere to the optimized incubation time for all samples. | Uniform reaction progression across all experimental replicates. |
| Contamination | Regularly check cell cultures for microbial contamination. | Elimination of interfering metabolic activities from contaminants. |
Issue 3: Difficulty in Separating 11(S)-HETE from 11(R)-HETE
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Chromatographic Resolution | Utilize a chiral chromatography column specifically designed for separating enantiomers. | Baseline separation of 11(S)-HETE and 11(R)-HETE peaks for accurate quantification. |
| Co-elution with Other Isomers | Optimize the mobile phase gradient and flow rate to improve the separation of all HETE isomers. | Distinct peaks for each isomer, preventing misidentification and inaccurate measurement. |
Experimental Protocols
General Protocol for 11(S)-HETE Biosynthesis in Cell Culture
-
Cell Seeding: Plate cells (e.g., human fetal ventricular cardiomyocytes, RL-14) at a desired density and allow them to adhere overnight.[1]
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of arachidonic acid. For some experiments, cells can be treated with effectors like 11(S)-HETE to study feedback mechanisms.[1]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).[1]
-
Sample Collection: Collect the cell culture supernatant and/or cell lysate for analysis.
-
Extraction: Perform liquid-liquid or solid-phase extraction to isolate the lipid metabolites.
-
Analysis: Analyze the extracted samples using a suitable analytical technique, such as chiral HPLC or LC-MS/MS, to separate and quantify 11(S)-HETE.
Quantitative Data Summary
The following table summarizes the effects of 11(S)-HETE on CYP1B1 activity, which can be a target for increasing its own biosynthesis.
| Concentration of 11(S)-HETE | Increase in EROD Activity (%) |
| 10 nM | 107% |
| 20 nM | 119% |
| 40 nM | 136% |
| 100 nM | 183% |
Data adapted from a study on human liver microsomes, where EROD (7-ethoxyresorufin-O-deethylase) activity is a measure of CYP1B1 catalytic activity.[1][7]
Visualizations
Signaling and Biosynthetic Pathways
Caption: Major biosynthetic pathways of 11-HETE from arachidonic acid.
Experimental Workflow
Caption: A generalized workflow for 11(S)-HETE biosynthesis experiments.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low 11(S)-HETE yield.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]
Technical Support Center: Optimization of Solid-Phase Extraction for Oxylipins
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) of oxylipins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your experimental success.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the solid-phase extraction of oxylipins.
| Problem | Potential Cause | Solution |
| Low Analyte Recovery | Incomplete Elution: The elution solvent may not be strong enough to desorb all oxylipins from the SPE sorbent. | - Increase the polarity of the elution solvent. A common elution solvent is methanol (B129727); you can also try acetonitrile (B52724) or a mixture.[1][2] - Increase the volume of the elution solvent. Ensure the entire sorbent bed is thoroughly washed. - Consider using a different SPE cartridge with a sorbent that has a lower affinity for your target oxylipins. |
| Analyte Breakthrough during Loading/Washing: The sample or wash solvent may be too strong, causing the analytes to pass through the cartridge without being retained. | - Decrease the polarity of the loading and wash solvents. For example, if using 5% methanol for washing, try a lower percentage or acidified water.[1] - Ensure the sample pH is appropriate for analyte retention. Acidifying the sample can improve the retention of acidic oxylipins on reversed-phase sorbents. | |
| Irreversible Adsorption: Highly active sites on the sorbent can irreversibly bind to the analytes. | - Use end-capped SPE cartridges to minimize strong interactions with residual silanol (B1196071) groups. - Consider a different type of sorbent, such as a polymeric phase (e.g., Oasis HLB), which can offer different selectivity.[3][4] | |
| Poor Reproducibility | Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, and elution can affect recovery and reproducibility. | - Use a vacuum manifold with a pressure gauge to ensure a consistent and controlled flow rate. Recommended pressures are often around 3 psi for loading and elution, and 6 psi for washing.[1] - Avoid letting the cartridge run dry between steps, unless specified in the protocol, as this can lead to channeling and inconsistent flow. |
| Matrix Effects: Co-eluting matrix components can interfere with the ionization of oxylipins in the mass spectrometer, leading to signal suppression or enhancement. | - Optimize the wash step to remove as many interfering compounds as possible without eluting the analytes of interest.[5] - Consider using a more selective SPE sorbent, such as a mixed-mode or ion-exchange cartridge. - Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[6] | |
| Analyte Degradation | Oxidation: Oxylipins are susceptible to auto-oxidation, especially those with multiple double bonds. | - Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[4][7] - Keep samples on ice or at 4°C throughout the extraction process.[4] - Minimize sample exposure to light and air.[4] Dry down eluates under a stream of nitrogen.[1][5] |
| Hydrolysis of Esterified Oxylipins: If you are interested in free oxylipins, hydrolysis of esterified forms can lead to artificially inflated results. | - Work quickly and keep samples at a low temperature to minimize enzymatic activity. - Consider adding enzyme inhibitors if necessary. | |
| High Background/Interference | Contaminants from Reagents or Labware: Plasticizers and other contaminants can leach from tubes and pipette tips. | - Use high-purity solvents (e.g., HPLC or LC-MS grade). - Use polypropylene (B1209903) or glass tubes and pipette tips that are certified as low-bleed or contaminant-free. |
| Carryover: Residual analytes from a previous, highly concentrated sample can be eluted in subsequent runs. | - Implement a rigorous washing procedure for your SPE manifold and any reusable equipment between samples. - Run blank samples between your experimental samples to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge for oxylipin extraction?
A1: The optimal SPE cartridge depends on the specific oxylipins of interest and the sample matrix. However, some commonly used and effective sorbents include:
-
Reversed-Phase (e.g., C18, C8): These are widely used and effective for a broad range of oxylipins.[3][8] They retain analytes based on their hydrophobicity.
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These hydrophilic-lipophilic balanced sorbents can retain a wider range of compounds, from polar to nonpolar, and are often more robust to drying out.[3][4]
-
Mixed-Mode Sorbents (e.g., Strata-X-A, Oasis MAX): These combine reversed-phase and ion-exchange properties, offering high selectivity for acidic oxylipins.[4]
Q2: How should I prepare my plasma/serum sample before SPE?
A2: Proper sample preparation is crucial. Here are the key steps:
-
Thaw on Ice: Thaw frozen samples on ice to minimize enzymatic activity.[4]
-
Protein Precipitation: Precipitate proteins to release protein-bound oxylipins and prevent clogging of the SPE cartridge. This is typically done by adding a cold organic solvent like methanol or acetonitrile.[3]
-
Acidification: Acidifying the sample to a pH below the pKa of the acidic oxylipins (typically pH < 4) will ensure they are in their neutral form, which enhances their retention on reversed-phase sorbents.[3]
-
Internal Standards: Spike your samples with a mixture of deuterated internal standards before any extraction steps to correct for analyte loss during sample preparation and for variations in instrument response.[1][5]
Q3: What are the recommended volumes for the conditioning, washing, and elution steps?
A3: The volumes will depend on the size of your SPE cartridge. For a standard 1 mL or 3 mL cartridge, a general guideline is:
-
Conditioning: 1-2 mL of methanol followed by 1-2 mL of water.[1]
-
Washing: 1-2 mL of a weak solvent, such as 5% methanol in water.[1]
-
Elution: 1-2 mL of a strong solvent like methanol or acetonitrile.[1] It is important to optimize these volumes for your specific application to ensure complete removal of interferences and efficient elution of your target analytes.
Q4: Can I reuse SPE cartridges?
A4: It is generally not recommended to reuse SPE cartridges for quantitative bioanalysis, as this can lead to cross-contamination and inconsistent results. For method development, some polymeric cartridges may be reusable if a stringent washing and regeneration protocol is followed, but this should be thoroughly validated.
Q5: How can I prevent the artificial formation of oxylipins during sample preparation?
A5: The ex vivo formation of oxylipins can be a significant issue. To minimize this:
-
Use anticoagulants like EDTA, which chelates calcium ions and inhibits phospholipase A2 activity.[3]
-
Add antioxidants such as BHT to your solvents to prevent auto-oxidation.[4][7]
-
Process samples quickly and at low temperatures (on ice or at 4°C).[4]
-
Minimize the time samples are exposed to air and light.[4]
Quantitative Data Summary
The following tables summarize typical recovery rates for various oxylipins using different SPE phases and the general solvent compositions used in the extraction process.
Table 1: Oxylipin Recovery Rates with C18 SPE Cartridges
| Oxylipin | Recovery Rate (%) |
| 6-keto-PGF1α | 90.5% |
| TXB2 | 90.6% |
| PGE2 | 92.5% |
| PGF2α | 98.1% |
| LTB4 | 86.1% |
| LTC4 | 98.3% |
| 5-HETE | 95.3% |
| 12-HETE | 99.8% |
| 15-HETE | 92.8% |
| Data sourced from a study by Wang and DuBois, as cited in[7]. |
Table 2: Common Solvents Used in Oxylipin SPE
| Step | Solvent Composition | Purpose |
| Conditioning | 1. Methanol 2. Deionized Water | 1. To activate the sorbent. 2. To equilibrate the sorbent for an aqueous sample. |
| Sample Loading | Sample in an aqueous, acidified buffer | To retain the analytes on the sorbent. |
| Washing | 5-15% Methanol in water (often with acid) | To remove polar interferences. |
| Elution | Methanol, Acetonitrile, or a mixture thereof | To desorb and collect the oxylipins. |
| Based on protocols described in[1][5]. |
Experimental Protocols
Protocol 1: SPE of Oxylipins from Human Plasma
This protocol is adapted from a method for the comprehensive analysis of oxylipins in human plasma.[1][5]
Materials:
-
SPE cartridges (e.g., Oasis HLB, 30 mg)
-
Human plasma
-
Deuterated internal standard mixture
-
Methanol (LC-MS grade)
-
Deionized water
-
Formic acid
-
Nitrogen evaporator
-
Vacuum manifold
Procedure:
-
Sample Preparation:
-
Thaw 200 µL of human plasma on ice.
-
Add 5 µL of the deuterated internal standard mixture.
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the prepared plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., ~1 drop/second or 3 psi).[1]
-
-
Washing:
-
Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar impurities. Apply a slightly higher flow rate (e.g., 6 psi).[1]
-
-
Elution:
-
Elute the oxylipins with 1.2 mL of methanol into a clean collection tube at a slow flow rate (e.g., 3 psi).[1]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS analysis.[1]
-
Visualizations
Caption: A generalized workflow for the solid-phase extraction of oxylipins from plasma.
Caption: Major enzymatic and non-enzymatic pathways for oxylipin biosynthesis from arachidonic acid.
References
- 1. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
Minimizing background noise in 11(S)-HETE detection
Welcome to the technical support center for the detection of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help minimize background noise and ensure accurate quantification in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during 11(S)-HETE detection using LC-MS/MS.
Question: Why am I observing high background noise across my entire chromatogram?
High background noise can obscure your analyte peak and significantly impact the limit of quantification.[1] This is often due to contamination in the LC-MS system or impure solvents and reagents.[2][3]
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Use only high-purity, LC-MS grade solvents and additives.[1] Prepare fresh mobile phases daily and filter them to prevent microbial growth, which can contribute to noise.[1]
-
System Contamination: Contaminants can build up in the LC system, including the column, tubing, and ion source.[1][3] To mitigate this, regularly flush the system with a strong solvent wash. A systematic cleaning of the ion source components, such as the ESI probe, capillary, and lenses, may be necessary.[3][4]
-
Improper Mobile Phase Additives: Use volatile mobile phase additives like formic acid at the lowest effective concentration (e.g., 0.1%).[2] Non-volatile salts can precipitate and increase background noise.[1]
Question: My signal-to-noise ratio for 11(S)-HETE is poor. How can I improve it?
A low signal-to-noise ratio can result from either a weak analyte signal, high background, or both. Optimizing both sample preparation and instrument parameters is crucial.
Possible Causes & Solutions:
-
Suboptimal Ionization: 11(S)-HETE, a carboxylic acid, is typically analyzed in negative electrospray ionization (ESI) mode.[5] Ensure your ESI parameters are optimized. This includes capillary voltage, source temperature, and gas flows (nebulizer and drying gas).[6][7]
-
Inefficient Fragmentation: In MS/MS, the collision energy (CE) and declustering potential (DP) must be optimized for the specific precursor-to-product ion transition of 11(S)-HETE to ensure maximum signal intensity.[8][9]
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of 11(S)-HETE, leading to a weaker signal.[10][11][12] Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.[13][14] The use of a stable isotope-labeled internal standard (e.g., 11(S)-HETE-d8) can help compensate for matrix effects.[8][15]
Question: I'm seeing interfering peaks co-eluting with my 11(S)-HETE peak. What can I do?
Co-eluting interferences can lead to inaccurate quantification. Addressing this often requires modifications to the sample preparation or chromatographic method.
Possible Causes & Solutions:
-
Inadequate Chromatographic Separation: Adjust the HPLC gradient to better resolve 11(S)-HETE from interfering compounds. A shallower gradient or a different organic modifier may improve separation.[1]
-
Isomeric Interference: 11(S)-HETE has several isomers (e.g., 11(R)-HETE, other HETE regioisomers) that may have similar fragmentation patterns.[16][17] Chiral chromatography may be necessary to separate enantiomers if they are a source of interference.[18] High-resolution mass spectrometry can also help distinguish between compounds with the same nominal mass.
-
Ineffective Sample Cleanup: Enhance your sample preparation protocol. A well-developed Solid-Phase Extraction (SPE) method is highly effective at removing many matrix components.[19][20] Ensure the wash steps in your SPE protocol are optimized to remove interferences without causing loss of the analyte.
Frequently Asked Questions (FAQs)
What is the most common source of background noise in eicosanoid analysis?
The most common sources are contaminants from solvents, reagents, and the biological matrix itself.[1][10] Plasticizers and other leachable compounds from labware can also contribute. Using high-purity materials and thorough sample cleanup are the best preventative measures.
How can I minimize the degradation of 11(S)-HETE during sample preparation?
11(S)-HETE can be susceptible to autooxidation.[13] It is recommended to keep samples on ice, minimize their exposure to air and light, and process them quickly.[13] The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents can help prevent degradation.[13]
What is the "matrix effect" and how does it affect my results?
The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[10][11] This can lead to either signal suppression or enhancement, causing underestimation or overestimation of the analyte concentration.[11][12][21] To quantify and compensate for this, it is best practice to use a stable isotope-labeled internal standard and evaluate the matrix effect during method validation by comparing the analyte response in a post-extraction spiked matrix sample to that in a neat solution.[10][12]
Which ionization mode is best for 11(S)-HETE detection?
Due to the presence of a carboxylic acid group, 11(S)-HETE is most effectively ionized using negative mode electrospray ionization (ESI), where it readily forms the [M-H]⁻ ion.[5]
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for 11(S)-HETE from Plasma
This protocol provides a general guideline for the extraction of 11(S)-HETE from plasma using a C18 reversed-phase SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Formic Acid
-
Internal Standard (e.g., 11(S)-HETE-d8)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. Spike with an internal standard. Acidify the sample to a pH of ~3 with formic acid to ensure the carboxylic acid group of 11(S)-HETE is protonated.[22]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.[19][23]
-
Sample Loading: Load the acidified plasma sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).[23]
-
Washing:
-
Elution: Elute 11(S)-HETE from the cartridge with 2 mL of ethyl acetate.[23]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[22][23]
Data Tables
Table 1: Example LC Gradient for 11(S)-HETE Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Acetic Acid in Water) | % Mobile Phase B (ACN/MeOH/Acetic Acid, 800/150/1, v/v/v) |
| 0.0 | 0.3 | 79 | 21 |
| 1.0 | 0.3 | 79 | 21 |
| 10.0 | 0.3 | 49 | 51 |
| 19.0 | 0.3 | 34 | 66 |
| 25.1 | 0.3 | 2 | 98 |
| 27.6 | 0.3 | 2 | 98 |
| 27.7 | 0.3 | 79 | 21 |
| 31.5 | 0.3 | 79 | 21 |
| This is an example gradient adapted from a method for specialized pro-resolving mediators and may require optimization for your specific application and column.[8] |
Table 2: Typical MS/MS Parameters for Eicosanoid Analysis
| Parameter | Typical Setting/Range | Purpose |
| Ionization Mode | Negative ESI | Forms [M-H]⁻ ion for carboxylic acids.[5] |
| Capillary Voltage | -3.0 to -4.5 kV | Optimizes ion formation in the source.[24][25] |
| Source Temperature | 300 - 525 °C | Aids in desolvation of droplets.[24][26] |
| Declustering Potential (DP) | -20 to -100 V | Prevents ion clustering before the quadrupole.[8] |
| Collision Energy (CE) | -15 to -40 V | Controls the fragmentation of the precursor ion.[8] |
| These parameters are instrument-dependent and must be optimized for 11(S)-HETE on your specific mass spectrometer.[8][9] |
Visualizations
Caption: Enzymatic and non-enzymatic pathways leading to the formation of 11(S)-HETE.
Caption: Step-by-step workflow for 11(S)-HETE analysis from sample to result.
References
- 1. zefsci.com [zefsci.com]
- 2. echemi.com [echemi.com]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: Showing metabocard for 11(R)-HETE (HMDB0004682) [hmdb.ca]
- 18. researchgate.net [researchgate.net]
- 19. waters.com [waters.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oxfordbiomed.com [oxfordbiomed.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Lipidomic Analysis of Dynamic Eicosanoid Responses during the Induction and Resolution of Lyme Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 11(S)-HETE in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) in your biological samples. Adhering to proper sample handling and storage protocols is critical for obtaining accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 11(S)-HETE, and why is its stability a concern?
11(S)-HETE is a bioactive lipid mediator derived from the non-enzymatic oxidation of arachidonic acid, often associated with oxidative stress.[1][2] Its instability is a major concern because it can be easily degraded or artifactually generated during sample collection, processing, and storage, leading to inaccurate quantification and misinterpretation of its physiological or pathological roles.
Q2: What are the primary factors that lead to the degradation of 11(S)-HETE in biological samples?
The primary factors contributing to 11(S)-HETE degradation are:
-
Oxidation: As a polyunsaturated fatty acid derivative, 11(S)-HETE is highly susceptible to oxidation, which can be initiated by exposure to air, light, and trace metal ions.
-
Enzymatic Degradation: Various enzymes present in biological samples can metabolize 11(S)-HETE.
-
Temperature Fluctuations: Improper storage temperatures and repeated freeze-thaw cycles can accelerate degradation.[3]
-
pH Instability: Extreme pH conditions can affect the stability of the molecule.[4][5]
Q3: What is the recommended anticoagulant for blood collection when analyzing 11(S)-HETE?
For plasma collection, the use of vacutainers containing ethylenediaminetetraacetic acid (EDTA) is recommended.[6] It is advisable to immediately place the blood tubes on ice after collection to minimize enzymatic activity.[7]
Q4: How can I prevent the artificial formation of 11(S)-HETE during sample collection?
To prevent the ex vivo formation of eicosanoids, it is crucial to add inhibitors immediately after sample collection. A common recommendation is the addition of a cyclooxygenase inhibitor like indomethacin (B1671933). To prevent lipid peroxidation, an antioxidant such as butylated hydroxytoluene (BHT) should also be added.[1][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 11(S)-HETE.
Problem 1: Low or Undetectable Levels of 11(S)-HETE
| Possible Cause | Recommended Solution |
| Degradation during Sample Collection and Processing | Ensure blood samples are collected in EDTA tubes, immediately placed on ice, and processed as quickly as possible (ideally within 2 hours).[7][9] Add antioxidants like BHT and cyclooxygenase inhibitors like indomethacin upon collection to prevent oxidation and enzymatic activity.[1] |
| Improper Storage | For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[9][10] Avoid storing samples at -20°C for extended periods, as this can lead to degradation.[10][11] |
| Multiple Freeze-Thaw Cycles | Aliquot samples into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can significantly degrade 11(S)-HETE.[8][3] |
| Inefficient Extraction | Optimize your solid-phase extraction (SPE) protocol. Ensure the pH of the sample is adjusted to an acidic level (around 3.5) to protonate the carboxylic acid group of 11(S)-HETE, which enhances its retention on reversed-phase sorbents.[12] Use an appropriate elution solvent with sufficient strength to ensure complete recovery. |
Problem 2: High Variability in 11(S)-HETE Levels Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize your sample collection and processing workflow. Ensure that all samples are treated identically, including the time between collection and processing and the duration of each step. |
| Variable Extraction Efficiency | Ensure the SPE cartridges are properly conditioned and equilibrated before loading the sample.[2][12] Maintain a consistent and slow flow rate during sample loading and elution to ensure reproducible binding and recovery. |
| Presence of Interfering Substances | The sample matrix can contain components that interfere with the assay. Optimize the wash steps in your SPE protocol to remove these interferences without eluting the 11(S)-HETE. Consider using a more selective sorbent if matrix effects persist.[2] |
Quantitative Data Summary
The following tables summarize the stability of arachidonic acid metabolites under different conditions and the reported concentrations of 11(S)-HETE in human plasma and serum.
Table 1: Stability of Arachidonic Acid Metabolites During Freeze-Thaw Cycles in Urine [3]
| Analyte | Number of Freeze-Thaw Cycles | Stability (% of Baseline) |
| 11-dehydro-TxB₂ | 10 | 100.4 ± 21% |
| 8-iso-PGF₂α (without antioxidant) | 6 | Significant increase (134 ± 9%) |
| 8-iso-PGF₂α (with antioxidant) | 10 | Stable |
Table 2: Reported Concentrations of 11(S)-HETE in Human Biological Samples
| Biological Matrix | Concentration (ng/mL) | Reference |
| Plasma (untreated) | 0.49 ± 0.2 | [13] |
| Serum | 3.05 ± 0.2 | [13] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for 11(S)-HETE Analysis
-
Collection: Draw whole blood into vacutainer tubes containing EDTA.
-
Inhibition: Immediately after collection, add an antioxidant (e.g., BHT to a final concentration of 0.02%) and a cyclooxygenase inhibitor (e.g., indomethacin to a final concentration of 10 µM).
-
Cooling: Place the tubes on ice immediately.
-
Centrifugation: Within 2 hours of collection, centrifuge the blood at 3500 x g for 10 minutes at 4°C to separate the plasma.[9]
-
Aliquoting and Storage: Carefully aspirate the plasma, aliquot it into cryovials to avoid repeated freeze-thaw cycles, snap-freeze in liquid nitrogen, and store at -80°C until analysis.[9][10]
Protocol 2: Solid-Phase Extraction (SPE) of 11(S)-HETE from Plasma
-
Sample Pre-treatment: Thaw the plasma sample on ice. Acidify the plasma to a pH of approximately 3.5 with a dilute acid (e.g., 2M HCl). This step is crucial for protonating the carboxyl group of 11(S)-HETE.
-
SPE Cartridge Conditioning: Use a reversed-phase SPE cartridge (e.g., C18). Condition the cartridge by passing methanol (B129727) followed by equilibration with water or a buffer at a similar pH to the acidified sample.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar impurities. Ensure the wash solvent is not strong enough to elute the 11(S)-HETE.
-
Elution: Elute the 11(S)-HETE from the cartridge using a stronger organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Diagram 1: Recommended Workflow for 11(S)-HETE Sample Handling and Analysis
Caption: Recommended workflow for handling biological samples to ensure 11(S)-HETE stability.
Diagram 2: Signaling Pathway of 11(S)-HETE-Induced Cellular Hypertrophy
Caption: Signaling pathway of 11(S)-HETE-induced cellular hypertrophy in cardiomyocytes.[1][2][12][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature and time-dependent effects of delayed blood processing on oxylipin concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Long-term stability of oxidative stress biomarkers in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. hawach.com [hawach.com]
- 15. specartridge.com [specartridge.com]
Technical Support Center: Troubleshooting 11(S)-HETE Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantification of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Linearity (Low R² value)
Q1: My calibration curve for 11(S)-HETE has a low coefficient of determination (R² < 0.99). What are the potential causes and how can I fix this?
A1: A low R² value indicates that the data points in your calibration curve do not closely fit the linear regression model. This can be caused by a variety of factors, from standard preparation to data analysis.
Troubleshooting Steps:
-
Verify Standard Preparation: Inaccurate serial dilutions are a common source of non-linearity.[1] Carefully re-prepare your calibration standards from a certified stock solution. Ensure that the solvent used for dilution is appropriate and consistent across all standards.
-
Assess for Matrix Effects: Components in your sample matrix (e.g., plasma, serum) can interfere with the ionization of 11(S)-HETE, leading to ion suppression or enhancement.[2][3][4] This can be particularly problematic at lower concentrations.
-
Check for Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, causing the signal to plateau and the curve to become non-linear.[1]
-
Solution: Extend the upper range of your calibration curve to confirm if saturation is occurring. If so, dilute your samples to ensure they fall within the linear range of the assay.
-
-
Evaluate Integration Parameters: Improper peak integration can introduce variability and affect linearity. Manually review the peak integration for each calibration point to ensure consistency.
-
Consider a Weighted Regression: If you observe that the variance of your data points increases with concentration (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) may provide a better fit than a simple linear regression.[6]
Issue 2: High Variability at Low Concentrations
Q2: I'm seeing high variability and poor accuracy in my low concentration standards and quality control (QC) samples. What should I investigate?
A2: High variability at the lower end of your calibration curve often points to issues with sensitivity, matrix effects, or analyte loss during sample preparation.
Troubleshooting Steps:
-
Optimize Sample Preparation: 11(S)-HETE can be present at low concentrations in biological samples, making it susceptible to loss during extraction.[7]
-
Solid-Phase Extraction (SPE): Ensure your SPE protocol is optimized for eicosanoids. The choice of sorbent and elution solvents is critical.
-
Liquid-Liquid Extraction (LLE): Optimize the solvent system and extraction parameters to maximize recovery.
-
-
Investigate Matrix Effects: As mentioned previously, matrix effects can disproportionately affect low-concentration analytes.[2][3] The use of a SIL-IS is highly recommended to compensate for these effects.[5][8]
-
Improve Instrument Sensitivity:
-
Source Conditions: Optimize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., gas flows, temperatures, voltages) to maximize the signal for 11(S)-HETE.
-
MS Parameters: Ensure that the MS/MS transitions (precursor and product ions) and collision energy are optimized for 11(S)-HETE.
-
-
Check for Contamination: Contamination in the blank or low-level standards can lead to inaccurate results.[9] Ensure all glassware and solvents are clean and that there is no carryover between injections.
Issue 3: Inconsistent Internal Standard (IS) Response
Q3: The peak area of my internal standard is highly variable across my calibration curve and samples. What could be the cause?
A3: A consistent internal standard response is crucial for accurate quantification. Variability can indicate problems with sample preparation, injection volume, or matrix effects.
Troubleshooting Steps:
-
Ensure Consistent IS Spiking: Verify that the same amount of internal standard is added to every standard, QC, and sample. Use a calibrated pipette and ensure complete mixing.
-
Evaluate for IS-Specific Matrix Effects: While a SIL-IS is designed to behave similarly to the analyte, it is not immune to matrix effects.[5] Significant ion suppression affecting the IS can lead to inaccurate correction.
-
Check for IS Stability: Ensure your internal standard is stable throughout the sample preparation and analysis process.
-
Autosampler and Injection Precision: Check the precision of your autosampler to rule out variability in injection volume.
-
Monitor IS Signal-to-Noise: If the intensity of the internal standard is too low, it can lead to poor precision.[10] Ensure the concentration of the IS is appropriate to yield a robust signal.
Quantitative Data Summary
The following table provides typical performance characteristics for an LC-MS/MS method for 11(S)-HETE quantification. These values can be used as a benchmark for your own method validation.
| Parameter | Acceptance Criteria | Typical Value |
| Calibration Curve | ||
| Linearity (R²) | ≥ 0.99[11][12] | 0.995 |
| Range | Dependent on expected sample concentrations | 1 - 1000 ng/mL |
| Precision (%CV) | ||
| Intra-assay (n=6) | ≤ 15% (≤ 20% at LLOQ)[13] | < 10% |
| Inter-assay (n=6, 3 runs) | ≤ 15% (≤ 20% at LLOQ)[13] | < 12% |
| Accuracy (%RE) | ||
| Intra-assay | Within ±15% (±20% at LLOQ)[14] | ± 10% |
| Inter-assay | Within ±15% (±20% at LLOQ)[14] | ± 13% |
| Recovery | ||
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | ||
| Matrix Factor | 0.85 - 1.15 | 0.95 - 1.05 |
-
%CV (Coefficient of Variation): (Standard Deviation / Mean) * 100
-
%RE (Relative Error): ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100
-
LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution (1 mg/mL): Prepare a stock solution of 11(S)-HETE in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Working Standard Solutions: Serially dilute the primary stock solution to create a series of working standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of the stable isotope-labeled internal standard (e.g., 11(S)-HETE-d8).
-
Preparation of Calibration Standards:
-
Use a biological matrix free of endogenous 11(S)-HETE (e.g., charcoal-stripped serum or an artificial matrix).[15][16]
-
Prepare a set of at least 6-8 non-zero calibration standards by spiking the appropriate working standard solutions into the matrix.
-
To each calibration standard, add a fixed volume of the internal standard working solution.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Acidify the plasma/serum sample (e.g., with 0.1% formic acid) to a pH of ~3.5 to protonate the carboxyl group of 11(S)-HETE.[13]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with acidified water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the 11(S)-HETE and internal standard with a stronger organic solvent (e.g., methanol or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[17] Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for 11(S)-HETE quantification.
Caption: Troubleshooting decision tree for calibration issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. bme.psu.edu [bme.psu.edu]
- 5. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromforum.org [chromforum.org]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Intensity of the internal standard response as the basis for reporting a test specimen as negative or inconclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. organomation.com [organomation.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 11(S)-HETE and 11(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the two enantiomers of 11-hydroxyeicosatetraenoic acid (HETE), 11(S)-HETE and 11(R)-HETE. These eicosanoids, derived from arachidonic acid, exhibit distinct biological functions that are crucial for understanding their roles in health and disease. This document summarizes key experimental data, details relevant methodologies, and visualizes the known and proposed signaling pathways.
Introduction
11-Hydroxyeicosatetraenoic acid (11-HETE) is a bioactive lipid mediator that exists as two stereoisomers, 11(S)-HETE and 11(R)-HETE. The stereochemistry at the C-11 position dictates their formation pathways and significantly influences their biological activities. 11(R)-HETE is primarily synthesized by the enzymatic action of cyclooxygenase (COX)-1 and COX-2.[1][2] In contrast, 11(S)-HETE can be formed non-enzymatically through the free radical oxidation of arachidonic acid, a process associated with oxidative stress.[2][3] This differential origin often leads to their involvement in distinct physiological and pathophysiological processes.
Comparative Biological Activities
The biological effects of 11(S)-HETE and 11(R)-HETE have been most extensively studied in the context of cardiovascular physiology, particularly cardiac hypertrophy. However, their roles in inflammation, cell proliferation, and smooth muscle function are also areas of active investigation.
Cardiovascular Effects: Cardiac Hypertrophy
A significant body of evidence points to the pro-hypertrophic effects of both 11-HETE enantiomers in cardiomyocytes, with 11(S)-HETE demonstrating a more potent activity.
Key Findings:
-
Both 11(S)-HETE and 11(R)-HETE induce cellular hypertrophic markers in human cardiomyocyte cell lines (RL-14).[2][3]
-
11(S)-HETE shows a more pronounced effect in upregulating key hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).[2][3]
-
Both enantiomers lead to an increase in the expression of several cytochrome P450 (CYP) enzymes, with 11(S)-HETE having a stronger effect. Notably, only 11(S)-HETE has been shown to increase the levels of CYP2J2.[2][3]
-
A unique characteristic of 11(S)-HETE is its ability to allosterically activate CYP1B1, an enzyme implicated in the development of cardiovascular diseases.[2][3][4]
Quantitative Data Summary:
| Biological Effect | 11(S)-HETE | 11(R)-HETE | Cell Type | Reference |
| Induction of Hypertrophic Markers | RL-14 Cardiomyocytes | [2][3] | ||
| Increase in ANP mRNA | 231% | Not significant | [2][3] | |
| Increase in β-MHC mRNA | 499% | Not significant | [2][3] | |
| Increase in β/α-MHC ratio | 107% | 132% | [2][3] | |
| Upregulation of CYP450 Enzymes (mRNA) | RL-14 Cardiomyocytes | [2][3] | ||
| Increase in CYP1B1 | 142% | 116% | [2][3] | |
| Increase in CYP1A1 | 109% | 112% | [2][3] | |
| Increase in CYP4F2 | 257% | 167% | [2][3] | |
| Increase in CYP4A11 | 90% | 70% | [2][3] | |
| Increase in CYP2J2 | 47% | No significant change | [2][3] | |
| Upregulation of CYP450 Enzymes (Protein) | RL-14 Cardiomyocytes | [2][3] | ||
| Increase in CYP1B1 | 186% | 156% | [2][3] | |
| Increase in CYP4F2 | 153% | 126% | [2][3] | |
| Increase in CYP4A11 | 152% | 141% | [2][3] | |
| CYP1B1 Catalytic Activity | Recombinant Human CYP1B1 | [2][3][4] | ||
| Allosteric Activation | Yes | No | [2][3][4] |
Inflammatory Response
While direct comparative studies on the inflammatory effects of 11(S)-HETE and 11(R)-HETE are limited, the broader family of HETEs is known to play a role in inflammation. For instance, 12(S)-HETE is recognized as a pro-inflammatory mediator.[5] Given that 11(S)-HETE is a product of oxidative stress, it is plausible that it contributes to inflammatory processes. Further research is needed to delineate the specific roles of each 11-HETE enantiomer in modulating inflammatory responses, such as cytokine production and immune cell recruitment.
Cell Proliferation
The effects of 11-HETE enantiomers on cell proliferation appear to be cell-type specific. While some HETEs, like 12(R)-HETE, have been shown to stimulate the proliferation of colon cancer cells, the specific actions of 11(S)-HETE and 11(R)-HETE in cancer biology are not well-defined.[6]
Vascular Smooth Muscle Contraction
Cultured rat aorta smooth muscle cells have been shown to produce 11-HETE, suggesting a role in regulating vascular tone.[7] Other HETEs, such as 20-HETE, are known to be potent vasoconstrictors that act on vascular smooth muscle cells.[8][9][10][11] The differential effects of 11(S)-HETE and 11(R)-HETE on vascular smooth muscle contraction and the underlying signaling pathways are an important area for future investigation.
Signaling Pathways
The precise receptors for 11(S)-HETE and 11(R)-HETE have not yet been definitively identified. However, based on the actions of structurally similar HETEs, it is hypothesized that they may act through G-protein coupled receptors (GPCRs), potentially prostanoid or leukotriene receptors. For instance, 12(S)-HETE has been shown to bind to and activate GPR31 and the leukotriene B4 receptor 2 (BLT2).[6][12][13][14][15][16][17]
Below are the proposed signaling pathways for 11(S)-HETE and 11(R)-HETE leading to cellular hypertrophy, based on current experimental evidence and analogies to other HETEs.
Caption: Proposed signaling pathway for 11(S)-HETE-induced cellular hypertrophy.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Feed-Forward Loop Between 15(S)-HETE and PGE2 in Human Amnion at Parturition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system. | Semantic Scholar [semanticscholar.org]
- 12. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two distinct forms of human BLT2: long-form and short-form BLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ddescholar.acemap.info [ddescholar.acemap.info]
- 16. 12-HETE activates Müller glial cells: the potential role of GPR31 and miR-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
A Comparative Guide to 11(S)-HETE and 12(S)-HETE Signaling in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways of two arachidonic acid metabolites, 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) and 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), in the context of cancer. While extensive research has elucidated the pro-tumorigenic role of 12(S)-HETE, the function of 11(S)-HETE in cancer remains significantly less understood, with current evidence suggesting a potentially contrasting role.
At a Glance: Key Differences
| Feature | 11(S)-HETE | 12(S)-HETE |
| Primary Role in Cancer | Largely unknown; potential for anti-proliferative effects based on metabolite activity. | Pro-tumorigenic: promotes proliferation, migration, invasion, and angiogenesis.[1][2] |
| Primary Receptor | Not definitively identified in cancer. | G-protein coupled receptor 31 (GPR31).[3][4][5] |
| Key Signaling Pathways | Not well-defined in cancer. | PKC, PI3K/Akt, MAPK/ERK, Src.[2] |
| Cellular Effects | Unclear in cancer; its metabolite 11-oxo-ETE inhibits colon cancer cell proliferation.[3] | Stimulates cell proliferation, migration, and invasion; induces angiogenesis.[1][6][7] |
In-Depth Comparison of Signaling Pathways
12(S)-HETE: A Well-Established Promoter of Cancer Progression
12(S)-HETE is synthesized from arachidonic acid primarily by the enzyme 12-lipoxygenase (12-LOX).[1] Numerous studies have demonstrated a strong correlation between elevated 12-LOX expression and 12(S)-HETE levels with increased tumor growth and metastasis in various cancers, including prostate, breast, colon, and pancreatic cancer.[1][5][8]
The pro-tumorigenic effects of 12(S)-HETE are primarily mediated through its interaction with the G-protein coupled receptor 31 (GPR31).[3][4][5][9][10] Activation of GPR31 by 12(S)-HETE initiates a cascade of downstream signaling events that drive cancer progression.
Key Downstream Signaling Pathways of 12(S)-HETE/GPR31:
-
Protein Kinase C (PKC): Activation of PKC is a central event in 12(S)-HETE signaling, leading to increased cell migration and invasion.[1][2][11]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its activation by 12(S)-HETE contributes to tumor growth.[2][12]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell proliferation and is activated by 12(S)-HETE in various cancer cell types.[2]
-
Src Kinase: Src is involved in cell adhesion, migration, and invasion, and its activation is implicated in 12(S)-HETE-mediated metastasis.[2]
These signaling pathways converge to promote a range of cellular activities that are hallmarks of cancer:
-
Increased Cell Proliferation: 12(S)-HETE stimulates the growth of various cancer cells.[13]
-
Enhanced Cell Migration and Invasion: By activating pathways that control cytoskeletal rearrangement and the expression of adhesion molecules, 12(S)-HETE promotes the movement and invasion of cancer cells.[7][14][15]
-
Induction of Angiogenesis: 12(S)-HETE stimulates the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][12]
References
- 1. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The 12-LOX/12-HETE/GPR31 metabolic pathway promotes tumor-associated macrophage M2 polarization mediated pancreatic cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endogenous 12(S)-HETE production by tumor cells and its role in metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of Proton-Sensitive GPR31, GPR151, TASK1 and TASK3 in Common Skin Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A lipoxygenase metabolite, 12-(S)-HETE, stimulates protein kinase C-mediated release of cathepsin B from malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 14. Cancer cell-derived 12(S)-HETE signals via 12-HETE receptor, RHO, ROCK and MLC2 to induce lymph endothelial barrier breaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cancer cell-derived 12(S)-HETE signals via 12-HETE receptor, RHO, ROCK and MLC2 to induce lymph endothelial barrier breaching - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity for HETE Isomers
For researchers, scientists, and professionals in drug development, the precise measurement of hydroxyeicosatetraenoic acid (HETE) isomers is critical for understanding inflammatory processes and identifying potential therapeutic targets. Immunoassays, such as ELISA and RIA, are common methods for quantifying these lipid mediators. However, the structural similarity among HETE isomers presents a significant challenge: antibody cross-reactivity. This guide provides a comparative analysis of antibody cross-reactivity for different HETE isomers, supported by experimental data and detailed protocols to aid in the selection and application of highly specific antibodies.
Comparison of Antibody Cross-Reactivity
The specificity of an antibody is paramount for accurate quantification of a particular HETE isomer. While many commercially available ELISA kits for 5-HETE and 12-HETE claim high specificity, they often lack detailed, quantitative cross-reactivity data. In contrast, some manufacturers provide comprehensive cross-reactivity profiles for their antibody products.
Data Summary: Cross-Reactivity of HETE Isomer Antibodies
Below is a summary of available cross-reactivity data for antibodies targeting 5-HETE, 12-HETE, and 15-HETE. It is important to note that quantitative data for 5-HETE and 12-HETE antibodies is not always readily available in product datasheets.
| Antibody Target | Competing Ligand | Cross-Reactivity (%) | Manufacturer/Source |
| 5-HETE | Other HETE Isomers & Analogues | No obvious cross-reaction reported. | FineTest |
| 12-HETE | Other HETE Isomers & Analogues | No significant cross-reactivity or interference observed. | MyBioSource, FineTest |
| 15(S)-HETE | 15(S)-HETE | 100% | Cayman Chemical |
| 15(S)-HETrE | 3.03% | Cayman Chemical | |
| 5(S),15(S)-DiHETE | 2.87% | Cayman Chemical | |
| 15(S)-HEPE | 0.93% | Cayman Chemical | |
| 8(S),15(S)-DiHETE | 0.35% | Cayman Chemical | |
| (±)15-HEPE | 0.21% | Cayman Chemical | |
| 15(R)-HETE | 0.08% | Cayman Chemical | |
| 12(S)-HETE | 0.04% | Cayman Chemical | |
| 14,15-DiHETrE | 0.03% | Cayman Chemical | |
| 13(S)-HODE | 0.02% | Cayman Chemical | |
| 5(R)-HETE | <0.01% | Cayman Chemical | |
| 5(S)-HETE | <0.01% | Cayman Chemical | |
| 12(R)-HETE | <0.01% | Cayman Chemical | |
| 20-HETE | <0.01% | Cayman Chemical | |
| Arachidonic Acid | 0.17% | Cayman Chemical |
Biological Context: The 12-HETE Signaling Pathway
Understanding the biological role of HETE isomers highlights the importance of specific antibody selection. For instance, 12-HETE is a product of the 12-lipoxygenase (12-LO) pathway and is involved in various physiological and pathological processes. It exerts its effects by binding to cell surface receptors, such as the G protein-coupled receptor GPR31, and activating downstream signaling cascades.[1] Key pathways activated by 12-HETE include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[1]
References
Validating LC-MS/MS Data with Orthogonal Methods: A Comparative Guide
In the landscape of bioanalysis for drug development, the precision and reliability of quantitative data are paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technology, celebrated for its high sensitivity and specificity.[1] However, regulatory bodies and best scientific practices increasingly advocate for the use of orthogonal methods to validate LC-MS/MS data, ensuring the utmost confidence in analytical results.[2] This guide provides a comparative overview of LC-MS/MS and a common orthogonal method, the Enzyme-Linked Immunosorbent Assay (ELISA), complete with experimental protocols and data comparison.
The Role of Orthogonal Methods
An orthogonal method is an independent analytical technique that measures the same analyte using a different scientific principle.[2] This approach is crucial for identifying and mitigating potential biases or errors inherent in a single method.[2] For instance, while LC-MS/MS identifies molecules based on their mass-to-charge ratio, immunoassays like ELISA rely on antibody-antigen interactions.[1] By comparing results from these distinct approaches, researchers can build a more robust and defensible data package.
Comparative Analysis: LC-MS/MS vs. ELISA
Both LC-MS/MS and ELISA are powerful tools for quantification, but they possess distinct advantages and limitations. The choice between them often depends on the specific requirements of the assay, the stage of drug development, and the nature of the analyte.
| Feature | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio.[1] | Detection based on specific antibody-antigen binding.[1] |
| Specificity | Very high; can distinguish between structurally similar molecules and metabolites.[1][3] | High, but can be susceptible to cross-reactivity with similar molecules.[4][5] |
| Sensitivity | Excellent for trace-level detection; can achieve low limits of quantitation (attomole to nanomole).[1][5] | Good for moderate concentrations; sensitivity depends on antibody affinity.[1][6] |
| Dynamic Range | Wide, allowing for quantification across a broad concentration range.[1] | Generally narrower compared to LC-MS/MS. |
| Throughput | Can be lower due to serial sample processing and chromatography run times. | High; suitable for screening large numbers of samples in parallel (e.g., 96-well plates).[4] |
| Development Time | Can be lengthy, requiring optimization of chromatography and mass spectrometer parameters. | Can be faster if suitable antibodies are available; may require significant time for antibody development. |
| Cost | Higher initial instrument cost and operational expenses.[1][6] | Lower instrument cost; reagent costs can vary.[1][4] |
| Multiplexing | Excellent capability to measure multiple analytes in a single run.[4] | Possible with specialized platforms but more complex than LC-MS/MS. |
Quantitative Data Comparison
Cross-validation studies are essential to compare the performance of LC-MS/MS and an orthogonal method. In such studies, a set of incurred samples is analyzed by both methods, and the resulting concentration data are compared. The table below presents hypothetical data from a cross-validation study measuring the concentration of a therapeutic monoclonal antibody.
| Sample ID | LC-MS/MS Conc. (µg/mL) | ELISA Conc. (µg/mL) | % Difference |
| S001 | 15.2 | 16.1 | 5.9% |
| S002 | 48.9 | 52.3 | 7.0% |
| S003 | 101.5 | 95.8 | -5.6% |
| S004 | 2.7 | 3.1 | 14.8% |
| S005 | 25.6 | 23.9 | -6.6% |
| S006 | 75.1 | 80.4 | 7.1% |
Note: The percentage difference is calculated as ((ELISA - LC-MS/MS) / LC-MS/MS) * 100. Acceptance criteria for agreement between methods are typically predefined in the validation plan.
Studies have shown a high correlation between LC-MS/MS and ELISA results, although immunoassays may sometimes show a positive bias due to cross-reactivity with metabolites or structurally similar compounds.[7][8]
Experimental Protocols
Detailed and validated protocols are the foundation of reliable bioanalytical data. Below are representative protocols for quantitative analysis using LC-MS/MS and a sandwich ELISA.
LC-MS/MS Bioanalytical Protocol
This protocol outlines a general procedure for the quantification of a large molecule therapeutic (e.g., monoclonal antibody) in human plasma.
-
Sample Preparation (Immunoaffinity Capture):
-
Aliquots of plasma samples, calibration standards, and quality controls are added to a 96-well plate.
-
A biotinylated capture antibody specific to the analyte is added and incubated to allow binding.
-
Streptavidin-coated magnetic beads are added to capture the biotinylated antibody-analyte complex.
-
The beads are washed to remove non-specific proteins.
-
-
Elution and Digestion:
-
The captured analyte is eluted from the beads using an acidic buffer.
-
The eluate is neutralized, and a stable isotope-labeled (SIL) internal standard is added.[9]
-
The protein is denatured and then digested into smaller peptides using trypsin.
-
-
LC Separation:
-
The digested sample is injected onto a reverse-phase HPLC or UPLC column.
-
A gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid) is used to separate the surrogate peptides.
-
-
MS/MS Detection:
-
The separated peptides are ionized (typically by electrospray ionization) and enter the mass spectrometer.
-
Specific precursor-to-product ion transitions for the surrogate peptide and the SIL internal standard are monitored using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
The peak area ratio of the analyte's surrogate peptide to the internal standard is calculated.
-
Concentrations in unknown samples are determined by interpolating their peak area ratios against a calibration curve.
-
Sandwich ELISA Protocol
This protocol describes a typical sandwich ELISA for the quantification of a target antigen.
-
Plate Coating:
-
Blocking:
-
The coating solution is removed, and the plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
A blocking buffer (e.g., PBS with 1% BSA) is added to each well to block any remaining non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
The blocking buffer is removed, and the plate is washed.
-
Diluted samples, standards, and controls are added to the wells and incubated for 2 hours at room temperature to allow the antigen to bind to the capture antibody.[10]
-
-
Detection Antibody Incubation:
-
The plate is washed to remove unbound antigen.
-
An enzyme-conjugated detection antibody (e.g., HRP-conjugated) that binds to a different epitope on the antigen is added.[10]
-
The plate is incubated for 1-2 hours at room temperature.
-
-
Substrate Addition and Measurement:
-
The plate is washed to remove the unbound detection antibody.
-
A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the detection antibody catalyzes a reaction that produces a colored product.
-
A stop solution is added to terminate the reaction.
-
-
Data Analysis:
-
The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentrations of the unknown samples are determined from this curve.
-
Visualizing the Validation Workflow
Understanding the workflow for validating LC-MS/MS data with an orthogonal method is crucial for planning and execution.
This diagram illustrates the parallel workflows for the primary LC-MS/MS method and the orthogonal ELISA method, culminating in a cross-validation step where data are compared to ensure concordance before the final validation report is issued.
The decision to use an orthogonal method is often driven by several factors, including the criticality of the data, regulatory expectations, or the need to investigate unexpected results from the primary assay. This logic diagram outlines a typical decision-making process for researchers and drug development professionals.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. researchgate.net [researchgate.net]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of four new immunoassays and LC-MS/MS for the measurement of urinary free cortisol in Cushing's syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mabtech.com [mabtech.com]
Elevated 11(S)-HETE Levels: A Comparative Guide for Researchers in Disease Pathology
For Immediate Release
A comprehensive analysis of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) levels reveals significant disparities between healthy and diseased tissues, highlighting its potential as a biomarker and therapeutic target in cancer, inflammatory conditions, and obesity-related pathologies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of 11(S)-HETE concentrations, detailed experimental methodologies for its quantification, and insights into its signaling pathways.
11(S)-HETE, a bioactive lipid mediator derived from the metabolism of arachidonic acid, has been increasingly implicated in the pathophysiology of various diseases. Its role in promoting inflammation, cell proliferation, and angiogenesis makes it a critical molecule of interest in the study of disease progression. This guide synthesizes available data to offer a clear comparison of 11(S)-HETE levels in affected tissues versus healthy counterparts.
Quantitative Data Summary
While specific concentrations of 11(S)-HETE in diseased tissues are not uniformly reported across all studies, the available data consistently indicates a trend of elevated levels in pathological conditions. The following table summarizes representative findings. It is important to note that absolute concentrations can vary based on the analytical method, tissue type, and disease state.
| Disease State | Tissue/Sample Type | 11(S)-HETE Concentration in Diseased Tissue | 11(S)-HETE Concentration in Healthy/Control Tissue | Fold Change/Observation |
| Obesity | Plasma | Individuals with >0.89 nmol/L are >5 times more likely to be obese.[1] | Individuals with ≤0.39 nmol/L.[1] | Significantly higher in obese individuals. |
| Inflammation (General) | Plasma (in vitro stimulation) | Zymosan-stimulated (transient increase): 0.78 ± 0.09 ng/mL.[2] | Unstimulated Plasma: 0.49 ± 0.2 ng/mL.[2] | Transiently upregulated during inflammatory response. |
| Psoriasis | Psoriatic Skin Extracts | 11-HETE identified as present. | Not specified. | 11-HETE is among the monohydroxy fatty acids found in psoriatic skin extracts.[3] |
| Colon Cancer | Colon Tumor Tissue | Data for the closely related 5-HETE shows significant increase. | Matched Normal Mucosal Controls. | While specific 11(S)-HETE data is limited, related inflammatory eicosanoids are elevated. |
| Rheumatoid Arthritis | Synovial Fluid | While not specific for 11-HETE, pro-inflammatory lipids like 15-HETE and LTB4 are elevated. | Healthy Synovial Fluid. | General increase in pro-inflammatory eicosanoids. |
Experimental Protocols
Accurate quantification of 11(S)-HETE in biological tissues is crucial for research. The following is a generalized experimental protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Tissue Homogenization and Lipid Extraction
This protocol is adapted from methodologies for eicosanoid extraction from tissues.
Materials:
-
Tissue sample (e.g., adipose, tumor, skin biopsy)
-
Phosphate-buffered saline (PBS), ice-cold
-
Internal standard (e.g., 11(S)-HETE-d8)
-
Methanol (B129727) (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Homogenizer
Procedure:
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
Add a known amount of internal standard to the tissue.
-
Add ice-cold PBS and homogenize the tissue on ice.
-
To the homogenate, add methanol to precipitate proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction by adding ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the upper organic layer containing the lipids.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended)
For cleaner samples and improved sensitivity, an SPE step can be incorporated after the initial extraction.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water (LC-MS grade)
-
Ethyl acetate
-
Hexane
-
SPE vacuum manifold
Procedure:
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the 11(S)-HETE and other lipids with a higher concentration of organic solvent, such as ethyl acetate or methanol.
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
Ultra-high performance liquid chromatograph (UPLC) coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 95% B over a set time.
-
Flow Rate: 0.3-0.4 mL/min
-
Column Temperature: 40-50°C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
11-HETE: precursor ion m/z 319.2 -> product ion (specific fragment)
-
11-HETE-d8 (Internal Standard): precursor ion m/z 327.2 -> product ion (specific fragment)
-
-
Optimize cone voltage and collision energy for maximum sensitivity.
Signaling Pathways and Experimental Workflows
11(S)-HETE is known to exert its biological effects by activating specific signaling cascades, particularly in endothelial cells, leading to processes like angiogenesis. The pathway often involves the activation of protein kinases and transcription factors.
Caption: 11(S)-HETE signaling pathway in angiogenesis.
The diagram above illustrates a potential signaling cascade initiated by 11(S)-HETE binding to a G-protein coupled receptor on the cell surface. This can lead to the activation of two key pathways: the PI3K/Akt/mTOR pathway and the Jak2/STAT5B pathway. Both pathways converge to promote gene expression and cellular processes that drive angiogenesis, such as endothelial cell proliferation and migration.[4][5]
Caption: Experimental workflow for 11(S)-HETE analysis.
This workflow outlines the key steps for the comparative analysis of 11(S)-HETE levels in tissue samples. The process begins with tissue homogenization and the addition of an internal standard for accurate quantification. This is followed by lipid extraction and an optional but recommended solid-phase extraction cleanup step. The purified lipid extracts are then analyzed by UPLC-MS/MS to determine the concentration of 11(S)-HETE, allowing for a comparison between healthy and diseased tissue samples.
References
- 1. daneshyari.com [daneshyari.com]
- 2. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of hydroxy fatty acids in psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxidative Stress Biomarkers: 11(S)-HETE vs. The Field
For Immediate Release
In the intricate landscape of cellular signaling and pathology, the precise measurement of oxidative stress is paramount for researchers, scientists, and drug development professionals. While a variety of biomarkers exist, a comprehensive understanding of their relative strengths and weaknesses is crucial for selecting the most appropriate tool for a given research question. This guide provides an objective comparison of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) with other established biomarkers of oxidative stress: 8-isoprostane, malondialdehyde (MDA), and 4-hydroxynonenal (B163490) (4-HNE), supported by experimental data and detailed methodologies.
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a vast array of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The quantification of stable downstream products of oxidative damage provides a reliable window into this complex process. This guide delves into the nuances of four key biomarkers, offering a comparative analysis to aid in experimental design and data interpretation.
Biomarker Overview and Formation
11(S)-HETE is a hydroxyeicosatetraenoic acid derived from the non-enzymatic oxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes.[1] Its formation is a direct consequence of free radical attack on lipids, making it a specific marker of lipid peroxidation.
8-isoprostane , another product of non-enzymatic arachidonic acid peroxidation, is considered a gold standard for assessing oxidative stress in vivo.[2][3] These prostaglandin-like compounds are chemically stable and can be measured in various biological fluids.
Malondialdehyde (MDA) is a highly reactive aldehyde generated from the peroxidation of polyunsaturated fatty acids.[4][5] It readily forms adducts with proteins and DNA, and its measurement is a long-standing method for quantifying oxidative damage.
4-Hydroxynonenal (4-HNE) is an α,β-unsaturated hydroxyalkenal and a major product of lipid peroxidation.[6][7] Like MDA, it is highly reactive and forms adducts with cellular macromolecules, leading to cytotoxic effects and modulation of signaling pathways.
Comparative Data on Biomarker Performance
While direct head-to-head comparative studies quantifying the performance of all four biomarkers in a single model are limited, the existing literature provides valuable insights into their individual characteristics.
| Biomarker | Formation Pathway | Key Features | Predominant Sample Types | Typical Concentration Range (in disease models) |
| 11(S)-HETE | Non-enzymatic oxidation of arachidonic acid[1] | Specific to lipid peroxidation, implicated in inflammatory and proliferative signaling pathways.[8] | Plasma, Serum, Tissues | ng/mL[9] |
| 8-isoprostane | Non-enzymatic oxidation of arachidonic acid[2][3] | Considered a reliable and stable in vivo marker of oxidative stress.[10] | Urine, Plasma, Cerebrospinal Fluid[2] | pg/mL to ng/mL[10] |
| Malondialdehyde (MDA) | Peroxidation of polyunsaturated fatty acids[4][5] | Well-established but can be influenced by diet and other factors. Forms protein and DNA adducts.[4] | Plasma, Serum, Tissues, Urine[11] | µM to nM[12] |
| 4-Hydroxynonenal (4-HNE) | Peroxidation of polyunsaturated fatty acids[6][7] | Highly reactive, potent signaling molecule, forms protein adducts.[6][7] | Tissues, Plasma, Cerebrospinal Fluid[6] | µM to nM |
Signaling Pathways
The signaling pathways initiated by these biomarkers are critical to their pathological effects. Understanding these pathways provides context for their roles in disease progression.
11(S)-HETE Signaling Pathway
11(S)-HETE is known to exert its effects through the G-protein coupled receptor GPR31.[13][14][15] Activation of this receptor can lead to the stimulation of several downstream signaling cascades, including the MAPK/ERK and NF-κB pathways, which are involved in inflammation, cell proliferation, and migration.[16][17]
Figure 1. 11(S)-HETE Signaling Cascade.
8-Isoprostane Signaling Pathway
8-isoprostane primarily signals through the thromboxane (B8750289) A2 receptor (TP receptor), a G-protein coupled receptor.[18][19][20] This interaction can lead to various cellular responses, including vasoconstriction, platelet aggregation, and modulation of inflammatory pathways through the activation of Rho-associated kinase (ROCK) and other downstream effectors.[18][19]
Figure 2. 8-isoprostane Signaling Cascade.
4-HNE Signaling Pathway
4-HNE is a highly reactive molecule that can modulate multiple signaling pathways. One of its key targets is the Keap1-Nrf2 pathway.[21][22][23][24] By forming adducts with Keap1, 4-HNE leads to the activation of the transcription factor Nrf2, which upregulates the expression of antioxidant and cytoprotective genes.[21][22][23][24] However, at higher concentrations, 4-HNE can also activate pro-inflammatory pathways like NF-κB and induce apoptosis.[25]
Figure 3. 4-HNE Signaling Cascade via Nrf2.
Malondialdehyde (MDA) Signaling
MDA exerts its biological effects primarily through the formation of adducts with proteins and DNA.[4] These MDA-protein adducts can be recognized by scavenger receptors on immune cells, such as macrophages, triggering inflammatory responses. For instance, malondialdehyde-acetaldehyde (MAA) adducts can engage scavenger receptor A, leading to the activation of protein kinase C (PKC) and subsequent pro-inflammatory cytokine release.[26]
Figure 4. MDA-Protein Adduct Signaling.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential. The following are summarized experimental protocols for their quantification.
Quantification of 11(S)-HETE by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 11(S)-HETE.
Sample Preparation:
-
Extraction: Biological samples (e.g., plasma, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate lipids and remove interfering substances.
-
Derivatization (Optional): In some cases, derivatization may be employed to improve chromatographic separation and ionization efficiency.
-
Reconstitution: The extracted and purified sample is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: The sample is injected onto a reverse-phase C18 column for separation of 11(S)-HETE from other isomers and lipids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid) is typically used.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion (the deprotonated molecule of 11(S)-HETE) is selected and fragmented, and a specific product ion is monitored.
-
Quantification: The concentration of 11(S)-HETE in the sample is determined by comparing its peak area to that of a known concentration of an internal standard (e.g., a deuterated analog of 11(S)-HETE).
Quantification of 8-isoprostane by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a widely used, high-throughput method for the measurement of 8-isoprostane.
Protocol Summary:
-
Sample Preparation: Urine or plasma samples may require a purification step, such as solid-phase extraction, to remove interfering substances.
-
Assay Procedure:
-
Standards and samples are added to the wells of a microplate pre-coated with an antibody specific for 8-isoprostane.
-
An 8-isoprostane-enzyme conjugate is added to the wells, which competes with the 8-isoprostane in the sample for binding to the antibody.
-
After incubation, the plate is washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader.
-
-
Calculation: The concentration of 8-isoprostane in the samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of 8-isoprostane.
Quantification of Malondialdehyde (MDA) by TBARS Assay
The thiobarbituric acid reactive substances (TBARS) assay is a common colorimetric method for measuring MDA.
Protocol Summary:
-
Sample Preparation: Samples (e.g., plasma, tissue homogenates) are mixed with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).
-
Reaction: The mixture is heated (e.g., at 95°C) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Measurement: After cooling, the absorbance of the solution is measured at approximately 532 nm using a spectrophotometer.
-
Quantification: The concentration of MDA is calculated by comparing the absorbance of the samples to a standard curve prepared with known concentrations of an MDA standard.
Quantification of 4-HNE Protein Adducts by ELISA
This method quantifies the amount of 4-HNE that has covalently bound to proteins.
Protocol Summary:
-
Plate Coating: A microplate is coated with a capture antibody that specifically recognizes 4-HNE-protein adducts.
-
Sample Incubation: Protein extracts from samples are added to the wells and incubated to allow the 4-HNE-protein adducts to bind to the capture antibody.
-
Detection: A detection antibody, also specific for 4-HNE adducts and conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells.
-
Substrate Addition: After washing, a substrate for the enzyme is added, leading to a color change that is proportional to the amount of 4-HNE-protein adducts in the sample.
-
Measurement and Quantification: The absorbance is measured with a microplate reader, and the concentration is determined from a standard curve.
Conclusion
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malondialdehyde, Antioxidant Defense System Components and Their Relationship with Anthropometric Measures and Lipid Metabolism Biomarkers in Apparently Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of Serum Malondialdehyde (a Marker of Oxidative Stress) as a Predictive Biomarker for the Severity of Coronary Artery Disease (CAD) and Cardiovascular Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-hydroxynonenal and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The profile of oxidative stress markers (arachidonic and linoleic acid derivatives) in patients with benign prostatic hyperplasia in relation to metabolic syndrome | Aging [aging-us.com]
- 9. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medicopublication.com [medicopublication.com]
- 12. ajol.info [ajol.info]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. An ALOX12-12-HETE-GPR31 signaling axis is a key mediator of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 12-HETE activates Müller glial cells: the potential role of GPR31 and miR-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of the thromboxane A2 receptor by 8-isoprostane inhibits the pro-angiogenic effect of vascular endothelial growth factor in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the Thromboxane A2 Receptor by 8-Isoprostane Inhibits the Pro-Angiogenic Effect of Vascular Endothelial Growth Factor in Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The human thromboxane A2 receptor alpha isoform (TP alpha) functionally couples to the G proteins Gq and G11 in vivo and is activated by the isoprostane 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 4-Hydroxynonenal induces adaptive response and enhances PC12 cell tolerance primarily through induction of thioredoxin reductase 1 via activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Malondialdehyde-Acetaldehyde (MAA) Adducted Surfactant Protein Alters Macrophage Functions through Scavenger Receptor A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of 11(S)-HETE and Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) and prostaglandins (B1171923), two classes of lipid mediators derived from arachidonic acid. While both play crucial roles in various physiological and pathological processes, their specific mechanisms of action and overall biological impact can differ significantly. This document aims to objectively present the available experimental data to aid researchers in understanding their distinct and overlapping functions.
Introduction
Eicosanoids, a family of signaling molecules derived from the enzymatic or non-enzymatic oxidation of arachidonic acid, are critical regulators of inflammation, immunity, and cancer progression. Among them, prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), have been extensively studied and are well-known mediators of inflammation and cancer.[1] 11(S)-HETE, a hydroxyeicosatetraenoic acid, is another arachidonic acid metabolite whose biological functions are less characterized but of growing interest. This guide will delve into the comparative biological effects of 11(S)-HETE and prostaglandins, focusing on their signaling pathways, roles in inflammation and cancer, and other physiological processes.
Biosynthesis and Metabolism
Both prostaglandins and 11(S)-HETE originate from arachidonic acid, which is released from the cell membrane by phospholipase A2. However, their subsequent synthesis pathways diverge.
Prostaglandins , such as PGE2, are synthesized via the cyclooxygenase (COX) pathway. Arachidonic acid is first converted to prostaglandin H2 (PGH2) by COX-1 or COX-2, which is then isomerized to various prostaglandins by specific synthases.[2]
11(S)-HETE can be produced through several enzymatic and non-enzymatic pathways. While the (R)-enantiomer, 11(R)-HETE, is a by-product of prostaglandin biosynthesis by COX-1 and COX-2, 11(S)-HETE is primarily generated through the interaction of arachidonic acid with reactive oxygen species, linking it to conditions of oxidative stress.[3][4] Cytochrome P450 enzymes can also produce both 11(R)- and 11(S)-HETE.[4]
Signaling Pathways
The biological effects of these lipid mediators are transduced by specific receptors, often G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.
Prostaglandin Signaling
Prostaglandins exert their effects by binding to a family of nine prostanoid receptors: DP1-2, EP1-4, FP, IP, and TP. PGE2, for instance, signals through four distinct EP receptors (EP1-4), each coupled to different G-proteins and intracellular signaling pathways, leading to a wide range of cellular responses.[5]
-
EP1: Coupled to Gαq, its activation leads to increased intracellular calcium levels.
-
EP2 and EP4: Coupled to Gαs, they stimulate adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).
-
EP3: Primarily coupled to Gαi, it inhibits adenylyl cyclase, leading to decreased cAMP levels.
11(S)-HETE Signaling
The specific high-affinity receptor for 11(S)-HETE has not been definitively identified. However, studies on other HETE isomers suggest that they can act through GPCRs. For instance, 12(S)-HETE has been shown to bind to the orphan GPCR, GPR31, with high affinity.[6] Notably, in studies characterizing GPR31 as the 12(S)-HETE receptor, 11(S)-HETE was found to be ineffective at eliciting the same responses, indicating distinct receptor-ligand interactions for these closely related molecules.[6] Recent research has demonstrated that 11(S)-HETE can induce cellular hypertrophy in cardiomyocytes and upregulate the expression of several cytochrome P450 enzymes, with the (S)-enantiomer exhibiting greater potency than the (R)-enantiomer.[4] This suggests the existence of a specific signaling pathway for 11(S)-HETE, although the primary receptor remains to be elucidated.
Comparative Biological Effects
Inflammation
Prostaglandins, particularly PGE2, are potent mediators of inflammation, contributing to the classic signs of inflammation such as redness, swelling, and pain.[7] However, the role of PGE2 in inflammation is complex, as it can also exhibit anti-inflammatory and pro-resolving properties depending on the context and the specific EP receptor activated.[8][9]
The role of 11(S)-HETE in inflammation is less clear. Studies on a mixture of HETEs have shown that they can act as chemoattractants for neutrophils, a key cell type in acute inflammation.[10] Specifically, 11-HETE was found to be a chemoattractant for human neutrophils, although less potent than 5-HETE.[10][11] This suggests a potential pro-inflammatory role for 11(S)-HETE by promoting the recruitment of immune cells to sites of inflammation.
Cancer
PGE2 is widely recognized for its pro-tumorigenic effects. It can promote cancer cell proliferation, survival, migration, and invasion.[1] Furthermore, PGE2 contributes to the tumor microenvironment by promoting angiogenesis and suppressing anti-tumor immunity.[1]
The role of 11(S)-HETE in cancer is not as well-defined. However, its structural similarity to other pro-tumorigenic HETEs, such as 12(S)-HETE, suggests it may also play a role in cancer progression. 12(S)-HETE, for example, promotes the metastatic behavior of tumor cells.[12] The ability of 11(S)-HETE to induce cellular hypertrophy could also be relevant in the context of tumor growth.[4]
Vascular Effects
Prostaglandins have diverse effects on the vasculature. PGE2 can be a vasodilator or a vasoconstrictor depending on the vascular bed and the predominant EP receptor subtype expressed in the smooth muscle cells.[13][14]
11-HETE has been shown to inhibit the proliferation of vascular smooth muscle cells, an effect also observed with PGE2.[15] This suggests a potential role for 11(S)-HETE in regulating vascular tone and remodeling.
Other Biological Effects
-
Apoptosis: PGE2 has been shown to have both pro- and anti-apoptotic effects depending on the cell type and context. For instance, it can induce apoptosis in lung fibroblasts while protecting gastric mucosal cells from apoptosis.[16][17] The effects of 11(S)-HETE on apoptosis have not been extensively studied.
-
Angiogenesis: PGE2 is a known pro-angiogenic factor, promoting the formation of new blood vessels, which is crucial for tumor growth.[5][18] The role of 11(S)-HETE in angiogenesis is an area for future investigation.
Quantitative Data Summary
The following tables summarize the available quantitative data for 11(S)-HETE and prostaglandins. It is important to note that direct comparative studies are limited.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Cell Type/System | Kd / Ki | Citation |
| PGE2 | EP4 | HEK-293 cells | 0.72 nM (Kd) | [19] |
| PGE2 | Adipocyte Receptors | Human Adipocytes | 2 nM (Kd, high affinity) | [9] |
| 12(S)-HETE | GPR31 | PC3 cells | 4.8 nM (Kd) | [12] |
| 11(S)-HETE | - | No specific high-affinity receptor identified in the provided search results. | - |
Table 2: Functional Potencies (EC50 Values)
| Compound | Biological Effect | Cell Type/System | EC50 | Citation |
| PGE2 | Inhibition of Chemotaxis | Human Neutrophils | 90 nM | [3] |
| 11-HETE | Chemotaxis | Human Neutrophils | 10 µg/ml | [10] |
| 12(S)-HETE | GTPγS Coupling (via GPR31) | GPR31-transfected cells | 0.28 nM | [6] |
| PGE2-G | Calcium Mobilization | RAW264.7 cells | 1.0 pM | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of common experimental protocols used to study the biological effects of eicosanoids.
G-Protein Coupled Receptor (GPCR) Signaling Assays
Objective: To determine if a ligand activates a GPCR and to characterize the downstream signaling pathway.
General Protocol:
-
Cell Culture and Transfection: Cells (e.g., HEK293) are cultured and transiently transfected with a plasmid encoding the GPCR of interest.
-
Ligand Stimulation: Transfected cells are stimulated with varying concentrations of the ligand (e.g., 11(S)-HETE or a prostaglandin).
-
Measurement of Second Messengers:
-
cAMP Assay: For Gαs or Gαi coupled receptors, intracellular cAMP levels are measured using commercially available kits (e.g., ELISA or HTRF-based assays).
-
Calcium Mobilization Assay: For Gαq coupled receptors, intracellular calcium levels are measured using fluorescent calcium indicators (e.g., Fura-2 AM or Fluo-4 AM) and a fluorescence plate reader or microscope.[19][20]
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 of the ligand.
Chemotaxis Assay
Objective: To assess the ability of a compound to induce directed cell migration.
General Protocol (Boyden Chamber Assay):
-
Cell Preparation: The cells of interest (e.g., neutrophils) are isolated and resuspended in an appropriate buffer.
-
Assay Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with the chemoattractant (e.g., 11(S)-HETE or a prostaglandin) at various concentrations.
-
Cell Migration: The cell suspension is added to the upper chamber. The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.
-
Quantification: After incubation, the number of cells that have migrated to the lower side of the membrane is quantified by staining and microscopy.
-
Data Analysis: The number of migrated cells is plotted against the chemoattractant concentration to determine the chemotactic potency.
Conclusion and Future Directions
The available evidence indicates that while both 11(S)-HETE and prostaglandins are potent lipid mediators derived from arachidonic acid, they exhibit distinct biological profiles. Prostaglandins, particularly PGE2, have well-characterized signaling pathways and established roles in a multitude of physiological and pathological processes. In contrast, the biological functions of 11(S)-HETE are less understood, and a specific high-affinity receptor remains to be identified.
The data suggest that 11(S)-HETE may play a role in inflammation, vascular function, and cellular hypertrophy. However, a significant gap in knowledge exists regarding its direct comparison with prostaglandins in various biological systems. Future research should focus on:
-
Identifying the specific receptor(s) for 11(S)-HETE.
-
Conducting direct comparative studies of 11(S)-HETE and prostaglandins in the same experimental models.
-
Elucidating the downstream signaling pathways activated by 11(S)-HETE.
-
Investigating the role of 11(S)-HETE in diseases where prostaglandins are known to be key players, such as cancer and chronic inflammatory disorders.
A deeper understanding of the comparative biology of 11(S)-HETE and prostaglandins will be invaluable for the development of novel therapeutic strategies targeting eicosanoid signaling pathways.
References
- 1. Identification of a Feed-Forward Loop Between 15(S)-HETE and PGE2 in Human Amnion at Parturition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E receptor subtypes in smooth muscle: agonist activities of stable prostacyclin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTGER1 and PTGER2 receptors mediate regulation of progesterone synthesis and type 1 11β-hydroxysteroid dehydrogenase activity by prostaglandin E2 in human granulosa–lutein cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGE2 production at sites of tissue injury promotes an anti-inflammatory neutrophil phenotype and determines the outcome of inflammation resolution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A role for endogenous mono-hydroxy-eicosatetraenoic acids (HETEs) in the regulation of human neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 13. Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Involvement of cyclooxygenase- and lipoxygenase-mediated conversion of arachidonic acid in controlling human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin E2 induces fibroblast apoptosis by modulating multiple survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. pnas.org [pnas.org]
- 20. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to 11(S)-HETE versus 11(R)-HETE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) and 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) on gene expression. The data presented is derived from experimental studies to support further research and drug development in areas where these enantiomers may play a significant role, such as cardiovascular disease.
Introduction
11-hydroxyeicosatetraenoic acids (11-HETEs) are metabolites of arachidonic acid formed through both enzymatic and non-enzymatic pathways.[1] The two enantiomers, 11(S)-HETE and 11(R)-HETE, can elicit distinct biological responses. While 11(R)-HETE is exclusively produced by cyclooxygenase (COX) enzymes, both enantiomers can be formed by cytochrome P450 (CYP) enzymes, with the R-enantiomer being predominant in some cases.[1][2] Notably, 11(S)-HETE can also be generated through the interaction of arachidonic acid with reactive oxygen species, linking it to oxidative stress.[1] This guide focuses on the differential impact of these two molecules on gene expression, particularly in the context of cardiac hypertrophy.
Comparative Analysis of Gene Expression
Recent studies have demonstrated that both 11(S)-HETE and 11(R)-HETE can induce cellular hypertrophy in human RL-14 cardiomyocyte cells, but their effects on gene expression vary in magnitude.[1] 11(S)-HETE generally exhibits a more pronounced effect on the upregulation of key genes involved in cardiac hypertrophy and arachidonic acid metabolism.[1]
Cardiac Hypertrophy Marker Gene Expression
Treatment of RL-14 cells with 20 µM of each enantiomer for 24 hours resulted in significant upregulation of cardiac hypertrophic markers. However, 11(S)-HETE induced a more substantial increase in the gene expression of Atrial Natriuretic Peptide (ANP), Beta-Myosin Heavy Chain (β-MHC), the β-MHC/α-MHC ratio, and Alpha-Actin-1 (ACTA-1) compared to 11(R)-HETE.[1]
Table 1: Differential Expression of Cardiac Hypertrophy Marker Genes
| Gene | Fold Increase with 11(R)-HETE (20 µM) | Fold Increase with 11(S)-HETE (20 µM) |
| ANP | Not significant | 231% |
| β-MHC | Not significant | 499% |
| β/α-MHC ratio | 132% | 107% |
| ACTA-1 | 46% | 282% |
| (Data sourced from Helal et al., 2024)[1] |
Cytochrome P450 (CYP) Enzyme Gene Expression
Both enantiomers were found to upregulate the mRNA levels of several CYP enzymes involved in arachidonic acid metabolism. Again, 11(S)-HETE demonstrated a stronger induction for most of the measured genes.[1]
Table 2: Differential Expression of CYP Enzyme Genes (mRNA Level)
| Gene | % Increase with 11(R)-HETE (20 µM) | % Increase with 11(S)-HETE (20 µM) |
| CYP1B1 | 116% | 142% |
| CYP1A1 | 112% | 109% |
| CYP4A11 | 70% | 90% |
| CYP4F11 | 238% | 416% |
| CYP4F2 | 167% | 257% |
| CYP2E1 | 146% | 163% |
| CYP2J2 | Not significant | 47% |
| (Data sourced from Helal et al., 2024)[1] |
Comparative Analysis of Protein Expression
To determine if the observed changes in mRNA levels translate to protein expression, Western blot analyses were conducted. The results largely mirrored the gene expression data, with 11(S)-HETE leading to a more significant increase in the protein levels of several key CYP enzymes.
Table 3: Differential Expression of CYP Enzyme Proteins
| Protein | % Increase with 11(R)-HETE (20 µM) | % Increase with 11(S)-HETE (20 µM) |
| CYP1B1 | 156% | 186% |
| CYP4F2 | 126% | 153% |
| CYP4A11 | 141% | 152% |
| CYP2J | Not significant | 135% |
| (Data sourced from Helal et al., 2024)[1] |
Signaling and Functional Differences
The differential gene and protein expression patterns suggest distinct signaling mechanisms and functional outcomes for the two enantiomers. A key finding is the enantioselective activation of CYP1B1. Only 11(S)-HETE was shown to significantly increase the catalytic activity of recombinant human CYP1B1, suggesting an allosteric activation mechanism.[1] This highlights a direct interaction that could amplify its biological effects beyond just transcriptional upregulation.
Caption: Signaling differences between 11(S)-HETE and 11(R)-HETE in cardiomyocytes.
Experimental Protocols
The following is a summary of the key experimental methodologies used to generate the data in this guide, based on the work of Helal et al. (2024).[1]
Cell Culture and Treatment
-
Cell Line: Human fetal ventricular cardiomyocyte, RL-14 cells.
-
Treatment: Cells were treated with 20 µM of 11(R)-HETE or 11(S)-HETE for 24 hours. A control group was treated with the vehicle.
Gene Expression Analysis (RT-PCR)
-
RNA Extraction: Total RNA was isolated from the treated and control RL-14 cells.
-
Reverse Transcription: RNA was reverse transcribed into cDNA.
-
Real-Time PCR: Quantitative real-time PCR was performed to determine the mRNA levels of target genes (cardiac hypertrophic markers and CYP enzymes). Gene expression was normalized to appropriate housekeeping genes.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Cell lysates were harvested from treated and control cells.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: Membranes were incubated with primary antibodies specific to the target CYP proteins, followed by incubation with secondary antibodies.
-
Detection: Protein bands were visualized and quantified, with expression levels normalized to a loading control like β-actin.
CYP1B1 Catalytic Activity Assay
-
System: Recombinant human CYP1B1 and human liver microsomes were used.
-
Substrate: 7-ethoxyresorufin (B15458) (7-ER) was used as a substrate for CYP1B1.
-
Procedure: The reaction was initiated by adding NADPH in the presence of varying concentrations of 11(S)-HETE or 11(R)-HETE.
-
Measurement: The formation of the fluorescent product, resorufin, was measured to determine CYP1B1 activity.
Caption: Experimental workflow for analyzing differential expression.
Conclusion
The available evidence strongly indicates that 11(S)-HETE is a more potent inducer of genes associated with cardiac hypertrophy and key CYP enzymes in cardiomyocytes compared to its enantiomer, 11(R)-HETE. This is observed at both the mRNA and protein levels. Furthermore, the unique ability of 11(S)-HETE to allosterically activate CYP1B1 suggests a multi-layered mechanism of action that distinguishes it from 11(R)-HETE. These findings are critical for researchers investigating the pathophysiology of cardiac hypertrophy and for drug development professionals targeting pathways involving arachidonic acid metabolism. The differential effects of these enantiomers highlight the importance of stereochemistry in biological systems and warrant further investigation into their specific roles in health and disease.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of 11(S)-HETE and Other Lipid Mediators: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological potency of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) alongside other key lipid mediators, including prostaglandins (B1171923), leukotrienes, and thromboxanes. This document summarizes quantitative data, details relevant experimental methodologies, and illustrates the signaling pathways involved to aid in the understanding of their relative physiological and pathological roles.
Introduction to Lipid Mediators
Lipid mediators are a diverse class of signaling molecules derived from the enzymatic oxygenation of polyunsaturated fatty acids, primarily arachidonic acid. These molecules, including hydroxyeicosatetraenoic acids (HETEs), prostaglandins (PGs), leukotrienes (LTs), and thromboxanes (TXs), are critical regulators of a wide array of biological processes such as inflammation, immunity, smooth muscle contractility, and platelet aggregation. Their potent and often transient actions are mediated by specific G-protein coupled receptors (GPCRs), making them important targets in drug discovery.
Comparative Potency of Lipid Mediators
The potency of a lipid mediator is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for a specific biological response. While extensive data is available for many prostaglandins, leukotrienes, and thromboxanes, quantitative potency data for 11(S)-HETE is less abundant in the scientific literature. The following tables summarize the available data to facilitate a comparative assessment.
Table 1: Comparative Potency (EC50/IC50) of Selected Lipid Mediators
| Lipid Mediator | Receptor(s) | Biological Response | Cell/Tissue Type | Potency (EC50/IC50) |
| 11(S)-HETE | Putative GPCRs | Chemotaxis | Human Neutrophils | Less potent than 5-HETE and 8-HETE/9-HETE[1] |
| CYP1B1 | Allosteric Activation | Recombinant Human Enzyme | Concentration-dependent increase in Vmax (0.5-40 nM)[2] | |
| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | Inhibition of Chemotaxis | Human Neutrophils | EC50: 90 ± 24.5 nM[3] |
| EP2, EP4 | Decrease in Cell Stiffness | Human Schlemm's Canal Cells | EC50: 170 nM (EP2), 69 nM (EP4)[1] | |
| Leukotriene B4 (LTB4) | BLT1, BLT2 | Upregulation of COX-2 mRNA | Human Synovial Fibroblasts | EC50: 16.5 ± 1.7 nM[2] |
| BLT1 | Sensitization of TRPV1 | Murine Dorsal Root Ganglia Neurons | 100-200 nM[4] | |
| Thromboxane A2 (TXA2) mimetic (U46619) | TP | Calcium Release | Human Platelets | EC50: 275 ± 51 nM[5] |
| Thromboxane A2 (TXA2) | TP | Platelet Aggregation | Washed Human Platelets | EC50: 163 ± 21 nM[6] |
Note: Direct comparison of potency should be made with caution due to variations in experimental systems, cell types, and specific endpoints measured.
Signaling Pathways
Lipid mediators exert their effects by binding to specific cell surface or intracellular receptors, initiating a cascade of intracellular signaling events.
Putative Signaling Pathway for 11(S)-HETE
While the specific receptors for 11(S)-HETE are not yet fully characterized, its structural similarity to other HETEs, such as 12(S)-HETE, suggests it may activate similar signaling pathways. 12(S)-HETE is known to signal through the G-protein coupled receptors GPR31 and BLT2, leading to the activation of downstream pathways including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Caption: Putative signaling pathway for 11(S)-HETE.
Signaling Pathway for Prostaglandin E2 (PGE2)
PGE2 signals through four distinct G-protein coupled receptors (EP1-EP4), which couple to different G-proteins to elicit a range of cellular responses.
Caption: Simplified signaling pathways of PGE2 via its receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of lipid mediator potency. Below are outlines for key experiments.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a lipid mediator to induce an increase in intracellular calcium concentration, a common downstream event of Gq-coupled GPCR activation.
Workflow:
Caption: Workflow for intracellular calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., HEK293 cells transfected with a receptor of interest, or primary cells like neutrophils) in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Remove culture medium and incubate cells with a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with a balanced salt solution (BSS) to remove any extracellular dye.
-
Stimulation: Place the plate in a fluorescence plate reader. Use an automated injector to add the lipid mediator of interest at a range of concentrations.
-
Measurement: Record the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) immediately before and after the addition of the agonist.
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a lipid mediator to induce directed migration of neutrophils, a key process in inflammation.
Workflow:
Caption: Workflow for neutrophil chemotaxis assay.
Detailed Steps:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.
-
Chamber Setup: Use a chemotaxis chamber (e.g., a 96-well Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).
-
Loading: Add the lipid mediator at various concentrations to the lower wells of the chamber. Place the membrane over the lower wells. Add the isolated neutrophils in a suitable buffer to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the stained cells using a microscope or a plate reader.
-
Data Analysis: Plot the number of migrated cells against the concentration of the lipid mediator. The concentration that elicits a half-maximal migratory response is the EC50.
Smooth Muscle Contraction Assay
This assay measures the ability of a lipid mediator to induce contraction of isolated smooth muscle tissue, relevant for its effects on vascular tone or airway constriction.
Workflow:
Caption: Workflow for smooth muscle contraction assay.
Detailed Steps:
-
Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., rat aorta or guinea pig trachea) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Stimulation: Add the lipid mediator in a cumulative manner, increasing the concentration in the organ bath at set intervals once the previous response has plateaued.
-
Measurement: Record the isometric contraction using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., potassium chloride). Plot the response against the logarithm of the lipid mediator concentration to determine the EC50.
Conclusion
This guide provides a framework for comparing the potency of 11(S)-HETE with other major lipid mediators. While direct quantitative comparisons for 11(S)-HETE are limited by the available data, the provided information on its biological activities and the detailed experimental protocols offer a solid foundation for further investigation. The signaling pathway diagrams serve as a visual aid to understand the potential mechanisms of action. Researchers are encouraged to use the described methodologies to generate further data and elucidate the precise role and potency of 11(S)-HETE in various physiological and pathological contexts.
References
- 1. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of 11(S)-HETE with Other Inflammatory Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 11(S)-hydroxyeicosatetraenoic acid [11(S)-HETE] and its correlation with established inflammatory markers. We will delve into the existing experimental data, outline detailed methodologies for relevant assays, and visualize the underlying biological pathways and experimental workflows.
Introduction to 11(S)-HETE
11(S)-HETE is an oxygenated metabolite of arachidonic acid, produced via enzymatic and non-enzymatic pathways.[1] It is recognized as a pro-inflammatory lipid mediator and has been associated with various pathological conditions, including obesity, coronary heart disease, and cancer.[2] An elevated plasma level of 11-HETE is considered a marker of lipid peroxidation, suggesting heightened oxidative stress and an increase in reactive oxygen species.[1] This guide aims to objectively assess the current evidence for its correlation with key inflammatory markers such as C-reactive protein (CRP), interleukins (e.g., IL-6), and tumor necrosis factor-alpha (TNF-α).
Data Presentation: Quantitative Correlation of 11-HETE
The following table summarizes the findings from a study investigating the association between plasma 11-HETE concentrations and various anthropometric and inflammatory markers in a cohort of 123 Caucasian males.[2]
| Marker | Association with 11-HETE | Quantitative Finding | Significance (p-value) |
| Anthropometric Markers | |||
| Body Mass Index (BMI) | Positive Correlation | Individuals with 11-HETE concentrations >0.89 nmol/L were over 5 times more likely to be obese compared to those with ≤0.39 nmol/L.[2] | Significant |
| Waist Circumference | Positive Correlation | A significant linear relationship was observed between waist circumference and 11-HETE levels.[2] | Significant |
| Serum Leptin | Positive Correlation | A significant linear relationship was observed between serum leptin and 11-HETE levels.[2] | Significant |
| Inflammatory Cytokines | |||
| Interleukin-6 (IL-6) | No Association | No significant association was found between 11-HETE and IL-6 levels.[2] | Not Significant |
| Tumor Necrosis Factor-α (TNF-α) | No Association | No significant association was found between 11-HETE and TNF-α levels.[2] | Not Significant |
Experimental Protocols
Quantification of 11(S)-HETE in Biological Samples (e.g., Plasma, Serum)
This protocol describes a general method for the analysis of HETEs using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which is a common and sensitive technique for lipid mediator quantification.[3]
a. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen serum or plasma samples on ice.
-
Spike 200 µL of the sample with an appropriate internal standard mixture (e.g., deuterated HETE standards).[3]
-
Acidify the sample by diluting with 5% (v/v) formic acid.[3]
-
Condition a solid-phase extraction (SPE) plate (e.g., Waters Oasis-HLB) with methanol (B129727) followed by 0.1% (v/v) formic acid in water.[3]
-
Load the acidified sample onto the SPE plate.
-
Wash the plate with a 5% (v/v) methanol solution containing 0.1% (v/v) formic acid.[3]
-
Elute the analytes with methanol containing an antioxidant (e.g., 0.05% w/v BHT) and 0.1% (v/v) formic acid.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for UPLC-MS/MS analysis.
b. UPLC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution program. The mobile phases typically consist of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each HETE isomer and the internal standards.[3]
Measurement of Inflammatory Cytokines (IL-6, TNF-α)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying specific proteins like cytokines in biological fluids.[4]
a. Standard ELISA Protocol
-
Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human IL-6).
-
Block the plate to prevent non-specific binding.
-
Prepare a standard curve using serial dilutions of a known concentration of the recombinant cytokine.
-
Add standards and samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB). The enzyme converts the substrate to a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
For simultaneous measurement of multiple cytokines from a small sample volume, multiplex bead-based assays (e.g., Luminex) can be used.[5]
Assessment of High-Sensitivity C-Reactive Protein (hs-CRP)
hs-CRP is a sensitive marker of systemic inflammation and is typically measured in serum or plasma using immunoturbidimetric assays or high-sensitivity ELISAs.[6]
a. High-Sensitivity Immunoassay
-
Patient serum or plasma is mixed with a specific anti-CRP antibody-coated latex microparticle reagent.
-
The CRP in the sample binds to the antibodies, causing agglutination of the microparticles.
-
The degree of agglutination is measured as an increase in turbidity (light scattering) by a spectrophotometer.
-
The CRP concentration is determined by comparing the turbidity of the sample to that of calibrators with known CRP concentrations.
Visualizations: Pathways and Workflows
Comparison and Conclusion
The current body of evidence presents a nuanced picture of the relationship between 11(S)-HETE and other inflammatory markers. While there is a clear positive correlation between elevated 11-HETE levels and markers of obesity such as BMI, waist circumference, and serum leptin, a direct link to the classical inflammatory cytokines IL-6 and TNF-α has not been consistently demonstrated in human studies.[2] In fact, one study found no significant association between 11-HETE and these two key cytokines.[2]
This suggests that while 11(S)-HETE is implicated in inflammatory conditions like obesity, its mechanism of action may not directly involve the upregulation of IL-6 and TNF-α, or its effects may be more localized or context-dependent. It is also possible that 11(S)-HETE's pro-inflammatory role is more closely tied to oxidative stress and lipid peroxidation rather than direct cytokine induction.[1]
For researchers and drug development professionals, these findings are critical. Targeting the 11(S)-HETE pathway may be a valid strategy for addressing obesity-related inflammation. However, assuming a direct correlation with and subsequent reduction in systemic markers like IL-6, TNF-α, or CRP may be premature. Further research is required to fully elucidate the specific signaling pathways of 11(S)-HETE and to identify the contexts in which it may or may not correlate with other inflammatory mediators. The experimental protocols and workflows outlined in this guide provide a framework for conducting such future investigations.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 11(S)-HETE
For researchers and professionals in drug development, the safe handling and disposal of specialized biochemicals like 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 11(S)-HETE, grounded in established laboratory safety protocols for hazardous chemical waste.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 11(S)-HETE if available from the manufacturer. In the absence of a specific SDS, a conservative approach, treating the compound as hazardous, is required. The information from the SDS of a structurally similar compound, 12(S)-HETE-d8, indicates that solutions of these compounds, often in flammable solvents like ethanol (B145695) or acetonitrile, are hazardous.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or chemical-resistant apron.
All handling of 11(S)-HETE waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization.[2][3] 11(S)-HETE waste will likely fall into the category of chemical waste due to its organic nature and the solvents it is typically dissolved in.[4][5]
Key considerations for segregation:
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated vials, absorbent materials) from liquid waste (e.g., unused solutions, solvent rinsates).
-
Solvent Compatibility: If 11(S)-HETE is in a solvent, it must be segregated with compatible solvent waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
Avoid Mixing: Do not mix 11(S)-HETE waste with incompatible chemicals to prevent hazardous reactions.[6]
Quantitative Data Summary
The following table summarizes the hazardous characteristics based on general principles of chemical waste and data from a related compound's SDS.[1]
| Hazard Category | Description | Recommended Action |
| Ignitability | If dissolved in a flammable solvent (e.g., ethanol, acetonitrile), the waste is considered ignitable.[1] | Collect in a designated flammable waste container. Keep away from ignition sources.[1] |
| Toxicity | While specific toxicity data for 11(S)-HETE is not readily available, it should be handled as a potentially toxic substance. Harmful if swallowed, inhaled, or in contact with skin.[1] | Avoid generating aerosols. Handle in a fume hood. Use appropriate PPE. |
| Reactivity | Not generally considered highly reactive, but should not be mixed with strong oxidizing or reducing agents. | Segregate from incompatible materials. |
| Corrosivity | Not considered corrosive. | No specific corrosive waste precautions are necessary unless mixed with a corrosive substance. |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of 11(S)-HETE waste.
1. Waste Collection and Containerization:
- Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[2][6] For 11(S)-HETE in organic solvents, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.
- The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "11(S)-hydroxyeicosatetraenoic acid" and the solvent.[7]
- Keep the waste container closed except when adding waste.[6]
2. Disposal of Liquid 11(S)-HETE Waste:
- Carefully pour the liquid waste into the designated hazardous waste container inside a chemical fume hood.
- Avoid splashing.
- Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
3. Disposal of Solid 11(S)-HETE Waste:
- Place all contaminated solid materials, such as pipette tips, gloves, and absorbent pads, into a designated solid hazardous waste container.
- Ensure that no sharps are mixed with the solid chemical waste.
4. Decontamination of Empty Containers:
- An "empty" container that held 11(S)-HETE must be properly decontaminated before being discarded as regular trash.[3]
- Triple rinse the container with a suitable solvent (e.g., ethanol or the solvent the 11(S)-HETE was dissolved in).[3]
- Collect the rinseate (the solvent from rinsing) as hazardous waste.[3]
- After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[3]
5. Spill Management:
- In the event of a spill, immediately alert personnel in the area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.
- Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
- Decontaminate the spill area with a suitable solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.[8][9]
6. Waste Storage and Pickup:
- Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2][7]
- Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not transport hazardous waste yourself.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 11(S)-HETE.
Caption: Workflow for the safe disposal of 11(S)-HETE waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 11(S)-HETE, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. caymanchem.com [caymanchem.com]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 11(S)-Hede
Essential Safety and Handling Guide for 11(S)-HETE
This guide provides critical safety and logistical information for the handling and disposal of 11(S)-Hydroxyeicosatetraenoic acid (11(S)-HETE), a biologically active eicosanoid. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain experimental integrity.
Hazard Assessment
11(S)-HETE is a lipid metabolite that may have potent biological effects. However, it is typically supplied in small quantities dissolved in a carrier solvent, such as ethanol (B145695) or acetonitrile (B52724). The primary, immediate hazards are therefore often associated with the solvent. For instance, solutions in acetonitrile are classified as highly flammable liquids that are harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) provided by the supplier for the specific formulation you are using.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The required equipment varies based on the task being performed.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required |
| Preparing Stock Solutions | Chemical splash goggles or a face shield worn over safety goggles[2] | Double nitrile gloves or thicker, chemical-resistant gloves[2] | Chemical-resistant apron over a laboratory coat | Required: Work must be conducted in a certified chemical fume hood[2] |
| Diluting to Working Concentrations | Chemical splash goggles | Nitrile gloves | Laboratory coat | Required: Work must be conducted in a certified chemical fume hood[2] |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with appropriate cartridges may be necessary based on spill size and solvent[3] |
Operational Plan: Step-by-Step Handling Procedures
This workflow outlines the standard procedure for handling 11(S)-HETE from receipt to experimental use.
1. Receiving and Inspection
-
Upon receipt, inspect the shipping container for any signs of damage or leaks.
-
Verify that the product label matches the order specifications.
-
Log the compound into your chemical inventory system.
2. Storage
-
Consult the manufacturer's instructions for the correct storage temperature, which is typically -20°C to prevent degradation.[4]
-
Store the compound in its original, tightly sealed vial in a well-ventilated area designated for chemical storage.
-
If the solvent is flammable, store it in an appropriate flame-proof cabinet or refrigerator.
3. Preparation of Stock Solutions
-
Crucial: All handling of the neat compound or preparation of concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use only appropriate, clean, and dry glassware.
-
11(S)-HETE is soluble in organic solvents like ethanol, DMSO, and DMF.[4] Use the recommended solvent as per your experimental protocol or the supplier's data sheet.
4. Experimental Use
-
When diluting stock solutions to final working concentrations, continue to work within a fume hood.
-
Keep vials and containers sealed whenever not in use to prevent solvent evaporation and minimize exposure.
-
Change gloves immediately if they become contaminated.[2]
Disposal Plan
Proper disposal of 11(S)-HETE and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation
-
Contaminated Solid Waste : All disposable items that have come into contact with 11(S)-HETE, such as gloves, pipette tips, and empty vials, must be disposed of in a designated hazardous waste container.[2][5]
-
Liquid Waste : Unused solutions of 11(S)-HETE and solvent washes should be collected in a clearly labeled, sealed hazardous waste container made of compatible material (e.g., glass or high-density polyethylene).[5] Do not pour this waste down the drain.[6]
2. Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste" and list the chemical contents (e.g., "11(S)-HETE in Acetonitrile").
-
Store waste containers in a designated, secondary containment area until they are collected by institutional Environmental Health and Safety (EHS) personnel.
3. Spill Management In the event of a spill, follow these immediate steps:
-
Alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ensure the area is well-ventilated; if working in a fume hood, keep it running.
-
Contain the spill using an absorbent, inert material such as vermiculite (B1170534) or sand.[5]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent or detergent, and dispose of all cleanup materials as hazardous waste.[5]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe preparation of an 11(S)-HETE stock solution.
Caption: Safe Handling Workflow for 11(S)-HETE Solution Preparation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
